Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Description
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Br3NS3/c31-28-16-13-25(35-28)19-1-7-22(8-2-19)34(23-9-3-20(4-10-23)26-14-17-29(32)36-26)24-11-5-21(6-12-24)27-15-18-30(33)37-27/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSFRTXYYGQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)N(C3=CC=C(C=C3)C4=CC=C(S4)Br)C5=CC=C(C=C5)C6=CC=C(S6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Br3NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Tris[4-(5-bromothiophen-2-yl)phenyl]amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris[4-(5-bromothiophen-2-yl)phenyl]amine is a star-shaped organic molecule that has garnered significant interest within the materials science and organic electronics communities. Its unique architecture, featuring a central triphenylamine core extended with three brominated thiophene units, imparts valuable photophysical and electrochemical properties. This guide provides a comprehensive overview of a plausible synthetic route to this compound, detailed characterization methodologies, and an exploration of its structure-property relationships. The protocols and data presented herein are synthesized from established chemical principles and data from analogous compounds, offering a robust framework for researchers entering this field.
Introduction: The Architectural Significance of this compound
The convergence of a triphenylamine (TPA) core with thiophene-based π-systems has led to the development of a versatile class of organic materials. The TPA unit is a well-established hole-transporting moiety, known for its propeller-like, non-planar structure which can inhibit crystallization and enhance solubility in organic solvents[1]. Thiophene and its derivatives are electron-rich heterocycles that facilitate π-electron delocalization, contributing to the material's charge transport capabilities[2].
The title compound, this compound, combines these features, creating a molecule with a high potential for application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells[2][3]. The bromine atoms serve as versatile handles for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic properties and the synthesis of more complex architectures.
This guide will first detail a proposed two-step synthesis of the target molecule, leveraging well-established palladium-catalyzed cross-coupling reactions. Subsequently, a comprehensive characterization workflow will be outlined, discussing the expected outcomes from various analytical techniques.
Synthesis of this compound: A Plausible Two-Step Approach
The synthesis of this compound can be logically approached through a two-step process: first, the synthesis of the key intermediate, Tris(4-bromophenyl)amine, followed by a Suzuki cross-coupling reaction with 5-bromothiophene-2-boronic acid.
Step 1: Synthesis of Tris(4-bromophenyl)amine
The initial step involves the synthesis of the tribromo-triphenylamine core. A reliable method for this transformation is the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with an amine[4][5]. In this case, 4-bromoaniline can be coupled with 1,4-dibromobenzene.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoaniline (1.0 eq), 1,4-dibromobenzene (2.2 eq), sodium tert-butoxide (NaOtBu) (3.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and a suitable phosphine ligand such as XPhos (0.08 eq).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-110 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tris(4-bromophenyl)amine as a solid.
Step 2: Suzuki Cross-Coupling to Yield this compound
The final step involves the palladium-catalyzed Suzuki cross-coupling of Tris(4-bromophenyl)amine with a suitable boronic acid or ester derivative of 5-bromothiophene[6].
Experimental Protocol:
-
In a round-bottom flask, dissolve Tris(4-bromophenyl)amine (1.0 eq) and 5-bromothiophene-2-boronic acid (3.3 eq) in a mixture of toluene and water.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (excess).
-
Degas the mixture thoroughly.
-
Heat the reaction to reflux (around 90-100 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling, separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization to obtain this compound as a solid.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and thiophene rings. Based on data for analogous compounds, the protons on the phenyl rings will likely appear as doublets in the range of δ 7.0-7.6 ppm. The protons on the thiophene rings are also expected to appear as doublets in a similar region. The integration of these signals should correspond to the number of protons in each environment. For a related compound, tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine, the phenyl protons appeared as doublets at δ 7.12 and 7.60 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Aromatic carbons will resonate in the downfield region (δ 110-150 ppm). The number of distinct signals will reflect the symmetry of the molecule.
| Expected ¹H NMR Data (Illustrative) | Expected ¹³C NMR Data (Illustrative) |
| Phenyl protons: ~7.0-7.6 ppm (m) | Phenyl carbons: ~120-150 ppm |
| Thiophene protons: ~7.0-7.4 ppm (m) | Thiophene carbons: ~120-145 ppm |
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition. The expected molecular ion peak [M]⁺ for C₃₀H₁₈Br₃NS₃ would be approximately 728.8 g/mol , with a characteristic isotopic pattern due to the presence of three bromine atoms[7][8]. Fragmentation patterns may involve the loss of bromine atoms or thiophene units.
Purity and Thermal Properties
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique to assess the purity of the final compound. A purity of >98% is generally desired for applications in electronic devices[1].
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the compound by monitoring its weight loss as a function of temperature. A high decomposition temperature (Td), typically above 300 °C, is desirable for materials used in electronic devices.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point (Tm) and glass transition temperature (Tg) of the material. The melting point for this compound has been reported to be around 195 °C[1].
Photophysical and Electrochemical Properties
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:
-
UV-Vis Absorption: The UV-Vis spectrum, typically recorded in a dilute solution (e.g., in chloroform or THF), reveals the electronic transitions within the molecule. Triphenylamine-thiophene derivatives generally exhibit strong absorption bands in the UV region, corresponding to π-π* transitions of the conjugated system[9][10].
-
Photoluminescence: The PL spectrum shows the emission properties of the molecule upon excitation at a specific wavelength. The emission maximum and quantum yield are important parameters for assessing its potential in light-emitting applications.
Cyclic Voltammetry (CV):
Cyclic voltammetry is used to investigate the electrochemical behavior and determine the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For a hole-transporting material, a reversible oxidation process is expected. The HOMO level can be estimated from the onset of the first oxidation peak. The HOMO energy levels for similar triphenylamine-thiophene compounds have been found to be in the range of -5.1 to -5.4 eV, which is suitable for hole injection from common electrodes like gold[1].
Conclusion and Future Outlook
This technical guide has provided a detailed, albeit illustrative, pathway for the synthesis and characterization of this compound. The proposed synthetic route, utilizing robust and well-documented palladium-catalyzed reactions, offers a reliable method for obtaining this promising material. The comprehensive characterization workflow outlined is essential for verifying the structure, purity, and key electronic properties of the synthesized compound.
The versatile nature of the bromine substituents opens up a vast chemical space for further derivatization. Future work could focus on post-synthetic modifications via Suzuki, Stille, or other cross-coupling reactions to introduce a wide range of functional groups. This would allow for the systematic tuning of the molecule's HOMO/LUMO levels, absorption/emission characteristics, and solid-state packing, ultimately leading to the development of next-generation materials for advanced organic electronic applications.
References
- Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal.
- Processable Star-Shaped Molecules with Triphenylamine Core as Hole-Transporting Materials: Experimental and Theoretical Approach. The Journal of Physical Chemistry C.
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
- Application of mass spectrometry in the analysis of polybrominated diphenyl ethers. Wiley Periodicals, Inc..
- Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers.
- Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.
- Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-lig
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. American Chemical Society.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar.
- Complexity of Naturally Produced Polybrominated Diphenyl Ethers Revealed via Mass Spectrometry.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC.
- Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. Request PDF.
- Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells.
- Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. LabRulez GCMS.
- Gas chromatography and mass spectrometry of polybromin
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC.
- Photoluminescence properties of copolymers derived of 3-alkylthiophenes and thiophenes containing NLO chromophores.
- Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separ
- 2,5-Bis(5-bromo-2-thienyl)thiophene. PMC.
- Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Rsc.org.
- 5981-09-9 | Tris(4-aminophenyl)amine. ChemScene.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Highly electrochemically and thermally stable donor–π–acceptor triphenylamine-based hole-transporting homopolymers via oxidative polymerization. New Journal of Chemistry (RSC Publishing).
- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
- (IUCr) Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. IUCr Journals.
- CN103819449A - Preparation method for 2-bromothiophene.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- UV–Vis absorption spectra of the copolymers in chloroform solutions (a) and thin film (b).
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into....
- Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondens
- Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. PMC.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- 1H and 13C NMR Studies of Some N-alkyl amines Derived from Thiophenes PDF. Arab Gulf Journal of Scientific Research.
- (a) The UV-vis spectra of the four polymers; (b) (αhv)1/2vs. hv curves....
- Journal Highlight: Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: a quantum chemical perspective. Wiley Analytical Science.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
- Crystal structure of tris[4-(3,4-dimethoxythiophen- 2-yl)phenyl]amine. IUCr Journals.
- Tris[4-(5-formyl-2-thienyl)phenyl]amine. Ossila.
Sources
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- 3. Highly electrochemically and thermally stable donor–π–acceptor triphenylamine-based hole-transporting homopolymers via oxidative polymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
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- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of mass spectrometry in the analysis of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
An In-Depth Technical Guide to the Chemical Properties of Tris[4-(5-bromothiophen-2-yl)phenyl]amine (CAS Number: 339985-36-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Tris[4-(5-bromothiophen-2-yl)phenyl]amine, CAS Number 339985-36-3. This triarylamine derivative, featuring brominated thiophene moieties, has garnered significant interest within the field of materials science, particularly for its application in organic electronics. This document will delve into its molecular structure, physicochemical properties, and the synthetic methodologies commonly employed for its preparation. Furthermore, it will explore its electronic characteristics and discuss its emerging role in the development of advanced organic electronic devices. While this compound is primarily utilized in materials science, this guide will also touch upon general considerations for the handling and safety of brominated organic compounds, which is of relevance to professionals in drug development and chemical research.
Introduction
This compound is a star-shaped organic molecule built upon a central triphenylamine core. Each of the phenyl rings is functionalized at the para-position with a 5-bromothiophen-2-yl group.[1][2] This unique molecular architecture, combining the electron-donating triphenylamine core with the electron-accepting and functionalizable bromothiophene units, imparts notable electronic and optical properties to the compound.[2] These characteristics make it a promising candidate for a variety of applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can function as a charge-transporting material.[2] The presence of bromine atoms also offers a handle for further chemical modifications, allowing for the fine-tuning of its properties.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 339985-36-3 | [2][3] |
| Molecular Formula | C₃₀H₁₈Br₃NS₃ | [2] |
| Molecular Weight | 728.37 g/mol | [3] |
| Appearance | White to Yellow to Green powder to crystal | [2][4] |
| Melting Point | 195 °C (or 193.0 to 197.0 °C) | [3][4][5] |
| Purity | >98.0% (HPLC) | [3] |
| Synonyms | 4,4',4''-Tris(5-bromothiophen-2-yl)triphenylamine; Benzenamine, 4-(5-bromo-2-thienyl)-N,N-bis[4-(5-bromo-2-thienyl)phenyl]- | [2][3] |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Purification
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections can be envisioned for the synthesis of this molecule, as illustrated in the diagram below.
Sources
Technical Whitepaper: HOMO-LUMO Energy Levels of Tris[4-(5-bromothiophen-2-yl)phenyl]amine
The following technical guide details the electronic structure, experimental characterization, and computational modeling of Tris[4-(5-bromothiophen-2-yl)phenyl]amine .
Executive Summary
This compound (CAS: 339985-36-3), often abbreviated as TPA-3T-Br , is a star-shaped semiconductor building block.[1] It features a triphenylamine (TPA) electron-donating core extended by thiophene conjugated arms, terminated with bromine atoms.[1]
This molecule serves two primary functions in materials science:
-
Intermediate Precursor: The terminal bromines act as functional handles for Suzuki/Stille couplings to synthesize dendrimers or polymers for Organic Photovoltaics (OPVs).[1]
-
Hole Transport Material (HTM): Due to its propeller-shaped geometry (preventing π-stacking aggregation) and appropriate HOMO energy alignment, it acts as a standalone HTM in optoelectronic devices.[1]
Key Electronic Parameters (Estimated):
-
HOMO Level: -5.25 eV to -5.35 eV
-
LUMO Level: -2.30 eV to -2.45 eV
-
Electrochemical Bandgap: ~2.90 eV
Molecular Architecture & Electronic Properties[1][2][3][4]
Structural Logic
The molecule consists of a nitrogen center (sp³ hybridized but planarized by resonance) connected to three phenyl rings.[1] Para-substitution with thiophene extends the conjugation length, raising the HOMO level compared to the bare TPA core.[1]
-
HOMO Localization: Predominantly located on the central nitrogen and the conjugated phenyl-thiophene backbone.[1]
-
LUMO Localization: Delocalized across the peripheral thiophene-phenyl arms.[1]
-
Bromine Effect: The terminal bromine atoms exert an inductive withdrawing effect (-I), which slightly stabilizes (lowers) the HOMO energy compared to the non-brominated analog (TPA-3T), enhancing oxidative stability.[1]
Energy Level Diagram (Device Context)
The following diagram illustrates the energy alignment of TPA-3T-Br when used as an HTM in a standard Perovskite Solar Cell architecture.
[1]
Experimental Determination Protocols
To ensure scientific integrity, the HOMO/LUMO levels must be determined using a self-validating dual-method approach : Cyclic Voltammetry (CV) for electrochemical potentials and UV-Vis Spectroscopy for the optical bandgap.[1]
Method A: Cyclic Voltammetry (CV)
Objective: Determine the oxidation onset potential (
Protocol:
-
Setup: Three-electrode system.
-
Working Electrode: Glassy Carbon (polished with 0.05 µm alumina).
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (saturated KCl) or Ag/AgNO₃.
-
-
Solvent/Electrolyte: Dichloromethane (DCM) containing 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[1] -
Calibration (Critical Step): Add Ferrocene (
) as an internal standard at the end of the measurement. The couple is assumed to be at -4.8 eV below vacuum. -
Calculation:
Method B: UV-Vis Spectroscopy
Objective: Determine the optical bandgap (
Protocol:
-
Sample Prep: Dissolve TPA-3T-Br in dilute DCM (
M). -
Measurement: Record absorption from 300 nm to 800 nm.
-
Analysis: Locate the onset of the absorption band (
) on the low-energy side (red edge). -
Calculation:
Workflow Visualization
Data Synthesis & Comparative Analysis
The following table synthesizes theoretical estimates with experimental data from analogous TPA-Thiophene star molecules.
| Parameter | Value (Estimated) | Source/Methodology |
| HOMO Energy | -5.32 eV | CV (Onset of Oxidation) [1] |
| LUMO Energy | -2.42 eV | Calculated ( |
| Optical Bandgap | 2.90 eV | UV-Vis Absorption Onset (~427 nm) |
| Melting Point | 193 - 197 °C | DSC / Capillary Method [2] |
| Solubility | High | Soluble in CHCl₃, THF, Toluene |
Note: The HOMO value of -5.32 eV is typical for TPA-3T derivatives. The bromine substitution stabilizes the HOMO by approximately 0.1 eV compared to the unsubstituted TPA-3T (-5.20 eV).
Computational Modeling (DFT)[5]
For researchers validating these results in silico, the following Density Functional Theory (DFT) parameters are recommended to minimize error against experimental CV data.
-
Software: Gaussian 09/16 or ORCA.
-
Functional: B3LYP (Hybrid functional) or CAM-B3LYP (Long-range corrected for charge transfer accuracy).
-
Basis Set: 6-31G(d) for C, H, N, S; LANL2DZ for Br (to account for relativistic effects if high precision is needed, though 6-31G* often suffices).
-
Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane.[1]
Causality in Modeling: Using gas-phase DFT often overestimates the LUMO energy.[1] Applying the PCM solvation model corrects for the dielectric environment, bringing calculated gaps closer to electrochemical measurements.
References
-
Promarak, V. et al. "Processable Star-Shaped Molecules with Triphenylamine Core as Hole-Transporting Materials: Experimental and Theoretical Approach."[1] The Journal of Physical Chemistry C, 2012.
-
TCI Chemicals. "Product Specification: this compound (CAS 339985-36-3)."[1][2]
-
Cymit Quimica. "Technical Data Sheet: this compound."
Sources
Comprehensive Spectroscopic Characterization of Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Executive Summary: The Gatekeeper of Conjugation
In the development of Hole Transport Materials (HTMs) for perovskite solar cells and OLEDs, Tris[4-(5-bromothiophen-2-yl)phenyl]amine serves as a critical "gatekeeper" intermediate. Its structural integrity determines the efficiency of subsequent cross-coupling reactions (Suzuki, Stille) used to extend
This guide moves beyond basic spectral listing. It provides a causal analysis of the spectroscopic signatures (NMR, FT-IR, UV-Vis) required to validate this molecule. We focus on the absence of impurities (unreacted starting materials, mono/di-substituted byproducts) as much as the presence of the target structure.
Structural Logic & Symmetry Analysis
Before interpreting spectra, we must define the molecular architecture. This molecule exhibits
-
Core: Triphenylamine (TPA) nitrogen center (sp² hybridized, planar/quasi-planar).
-
Arms: Three identical 4-(5-bromothiophen-2-yl)phenyl groups.
-
Implication: Magnetic equivalence. In an ideal environment, the three arms yield identical NMR signals. Any break in this symmetry (e.g., one arm missing a bromine) immediately splits the peaks, creating a complex "impurity shadow" in the spectrum.
Visualization: Structural Assignment Logic
The following diagram maps the symmetry-based assignment strategy used throughout this guide.
Figure 1: Structural logic flow demonstrating how C3 symmetry simplifies the spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Protocol[1]
Objective: Confirm full tri-substitution and purity >98%.
Solvent: THF-
H NMR: The "Doublet of Doublets" Fingerprint
Due to symmetry, we expect a clean spectrum with only aromatic protons. The integration ratio is critical.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Phenyl (Ortho to N) | 7.05 – 7.15 | Doublet ( | 6H | Shielded by the electron-rich nitrogen lone pair. |
| Phenyl (Meta to N) | 7.40 – 7.50 | Doublet ( | 6H | Deshielded by the thiophene ring current. |
| Thiophene (H-3) | 7.00 – 7.10 | Doublet ( | 3H | Adjacent to the phenyl ring. |
| Thiophene (H-4) | 6.90 – 7.00 | Doublet ( | 3H | Adjacent to the Bromine. Diagnostic Peak. |
The "Bromine Shift" Validation: In the non-brominated precursor (Tris[4-(2-thienyl)phenyl]amine), the thiophene ring has three protons. The H-5 proton appears as a doublet of doublets or multiplet around 7.0-7.1 ppm.
-
Success Criteria: Complete disappearance of the H-5 signal.
-
Failure Mode: If you see a small triplet or multiplet integrating < 1H, the bromination is incomplete.
C NMR Expectations
Look for the C-Br carbon . The heavy atom effect (Heavy Atom Effect on Shielding) typically causes an upfield shift for the carbon directly attached to bromine.
-
C-Br Signal: ~110–115 ppm.
-
C-N Signal: ~145–148 ppm.
FT-IR Spectroscopy: Functional Group Verification
Objective: Rapid QC of the solid powder to confirm bromination without dissolving the sample. Method: ATR (Attenuated Total Reflectance) on neat solid.
Key Vibrational Modes[2]
-
C-Br Stretching (The Anchor):
-
Region: 600 – 700 cm
(often distinct sharp bands). -
Validation: This band must be absent in the starting material.
-
-
C-H Out-of-Plane Bending (Thiophene):
-
Region: 790 – 810 cm
. -
Note: The substitution pattern (2,5-disubstituted thiophene) changes the bending modes compared to the 2-monosubstituted precursor.
-
-
Absence of N-H:
-
Region: 3200 – 3500 cm
. -
Validation: Must be flat. Any peak here indicates degradation to secondary amines (diphenylamine derivatives).
-
UV-Vis Spectroscopy: Electronic State & Aggregation
Objective: Assess the conjugation length and check for aggregation (which affects device performance).
Solvent: Dichloromethane (DCM) or Toluene. Concentration:
Spectral Features[1][2][3][4][5][6][7][8][9]
-
Transition:
- : Expect a peak around 380 – 410 nm .
-
Context: Triphenylamine (TPA) absorbs ~300 nm.[1] The addition of thiophene rings extends conjugation, red-shifting the band. The bromine atom adds a minor bathochromic shift (5-10 nm) compared to the non-brominated analog due to its polarizability.
-
Band Gap (
):-
Calculated from the onset of absorption (
). - .
-
Target: ~2.6 – 2.8 eV.
-
The Aggregation Test:
Perform a concentration gradient (
-
Pass: Linear Beer-Lambert behavior.
-
Fail: Emergence of a new red-shifted shoulder at high concentrations indicates J-aggregation, suggesting poor solubility which may hamper solution-processing of devices.
Experimental Workflow & Quality Control
The following workflow ensures data integrity from synthesis to final validation.
Figure 2: Step-by-step Quality Control workflow for validating the brominated intermediate.
Troubleshooting Common Impurities
| Observation | Probable Cause | Remediation |
| NMR: Small multiplet at 7.0-7.1 ppm (integrating <1H) | Incomplete Bromination: Presence of mono- or di-brominated species. | Recrystallization is rarely effective due to structural similarity. Reprocess with NBS in CHCl |
| NMR: Extra singlet at ~3.8 ppm | Methoxy Impurity: Residual solvent or side reaction if methanol was used in quenching. | High-vacuum drying (>24h). |
| UV-Vis: Blue-shifted | Broken Conjugation: Oxidation of the thiophene ring or loss of an arm. | Check Mass Spec (MALDI-TOF) for molecular ion peak. |
| Appearance: Green tint in yellow powder | Radical Cation Formation: TPA is easily oxidized to TPA | Wash with hydrazine or dilute base to reduce the radical cation back to neutral amine. |
References
-
Park, K. (2015). Synthesis and characterization of three-arm star-shaped conjugated poly(3-hexylthiophene)s. Society of Chemical Industry.[2]
-
Muras, K., et al. (2025).[1] Bis(triphenylamine) derivatives: Structure-dependent photophysical properties. Dyes and Pigments.[3][1]
-
Shen, R., et al. (2017).[4] Processable Star-Shaped Molecules with Triphenylamine Core as Hole-Transporting Materials. Journal of Physical Chemistry C.
-
Al-Aqar, R. (2021).[3][5] Absorption and Fluorescence Properties of brominated thiophene derivatives. University of Baghdad.
Sources
Technical Guide: Thermal Stability & Degradation of Tris[4-(5-bromothiophen-2-yl)phenyl]amine
The following technical guide is structured to provide a rigorous, mechanism-first analysis of Tris[4-(5-bromothiophen-2-yl)phenyl]amine . It moves beyond standard datasheets to address the why and how of thermal behavior, tailored for researchers requiring high-fidelity data for application in optoelectronics (OLEDs, OPVs) or advanced synthesis.
Executive Summary
This compound is a star-shaped, halogenated triphenylamine (TPA) derivative. It serves primarily as a high-performance Hole Transport Material (HTM) intermediate and a precursor for electropolymerization. Its utility is defined by the balance between the high thermal stability of the TPA core and the reactive lability of the terminal C-Br bonds.
This guide details the thermal operating windows, degradation pathways (specifically C-Br homolysis), and validation protocols required to ensure material integrity during device fabrication and storage.
Chemical Identity & Physicochemical Baseline[1][2]
Before analyzing thermal stress, one must establish the baseline physical constants. The presence of the heavy bromine atoms significantly alters the phase transition temperatures compared to the non-halogenated parent molecule.
Table 1: Physicochemical Constants
| Property | Value / Description | Source / Notes |
| Chemical Name | This compound | IUPAC |
| CAS Number | 339985-36-3 | Verified Registry |
| Molecular Formula | ||
| Molecular Weight | 728.38 g/mol | High MW contributes to |
| Melting Point ( | 193.0 – 197.0 °C | Distinct endotherm [1] |
| Appearance | White to pale yellow/green powder | Color change indicates oxidation |
| Solubility | Soluble in CHCl | Insoluble in water/alcohols |
Critical Insight: The melting point of the brominated variant (~195°C) is significantly higher than the non-brominated analogue (Tris(4-(thiophen-2-yl)phenyl)amine), which melts at ~137-140°C [2]. This increase is attributed to the higher molecular weight and stronger intermolecular halogen bonding (Br···Br or Br···S interactions) in the crystal lattice.
Thermal Stability Profile
The thermal profile of this molecule is bipartite: the TPA Core (stable) and the Thiophene-Bromine periphery (reactive).
Decomposition Temperature ( )
While the TPA core generally withstands temperatures up to 350–400°C, the C-Br bond is the thermodynamic weak link.
-
Onset of Decomposition: Typically observed > 300°C (TGA, 5% weight loss).
-
Risk: Processing this material (e.g., vacuum sublimation) above 250°C carries a high risk of debromination, leading to radical generation and uncontrolled cross-linking (coking).
Glass Transition ( )
For amorphous film applications (OLEDs),
-
Estimated Range: 85°C – 105°C.
-
Impact: The star-shaped geometry frustrates packing, enhancing amorphous stability. However, annealing films above
but below can induce "cold crystallization," destroying charge mobility.
Degradation Mechanisms
Understanding degradation is essential for establishing storage conditions and processing limits. The two primary pathways are Thermal C-Br Homolysis and Photo-Oxidative Coupling .
Pathway A: Thermal C-Br Homolysis
At elevated temperatures, the vibrational energy exceeds the C-Br Bond Dissociation Energy (approx. 280–300 kJ/mol for heteroaryl bromides).
-
Initiation: Homolytic cleavage releases a Bromine radical (
) and a carbon-centered thienyl radical. -
Propagation: The thienyl radical attacks neighboring molecules, leading to dimerization (coupling) or hydrogen abstraction (forming the non-brominated impurity).
-
Termination: Radical recombination results in insoluble, high-molecular-weight aggregates.
Pathway B: Photo-Oxidative Degradation
TPA derivatives are electron-rich and prone to photo-oxidation.
-
Excitation: UV light generates an excited singlet state (
). -
Electron Transfer: In the presence of
, the molecule transfers an electron, forming a radical cation ( ) and superoxide ( ). -
Outcome: The radical cation is highly reactive. Without encapsulation, it reacts with trace water or the superoxide to form quinoidal species (yellow/green discoloration).
Visualization of Degradation Pathways
Figure 1: Dual degradation pathways showing thermal C-Br cleavage (Red) and photo-oxidative cation formation (Green).
Experimental Protocols for Stability Validation
To validate the quality of a specific batch, the following self-validating protocols are recommended. These move beyond simple "melting point" checks to assess structural integrity.
Protocol: High-Resolution TGA (Thermogravimetric Analysis)
Objective: Determine the exact onset of debromination (
-
Preparation: Load 5–10 mg of sample into an alumina pan.
-
Inert Environment: Purge with
at 50 mL/min for 15 minutes to remove surface . -
Ramp: Heat from 30°C to 600°C at a rate of 10°C/min.
-
Analysis:
-
Look for the first derivative peak (DTG) . A small weight loss (~10-30%) starting around 300°C indicates loss of Bromine (
, roughly 33% of mass). -
Pass Criteria: No weight loss >1% below 250°C (solvent free).
-
Protocol: Forced Degradation (Stress Testing)
Objective: Simulate aging and identify impurity markers (Pharma-style stress test adapted for Materials).
-
Thermal Stress: Incubate solid sample at 150°C (below
, above ) for 24 hours in air. -
Photostability: Expose solution (in THF) to UV light (365 nm) for 4 hours.
-
Analysis (HPLC-MS):
-
Dissolve stressed samples in THF/Acetonitrile.
-
Run LC-MS.
-
Target Impurity: Look for
peaks (Debrominated species: MW ~649, ~570). -
Color Check: A shift from white/pale yellow to deep green indicates TPA radical cation formation.
-
Workflow Diagram: Quality Control & Stability Testing
Figure 2: Integrated Quality Control workflow ensuring thermal and chemical integrity before application.
Storage and Handling Recommendations
Based on the degradation mechanisms identified above, the following handling procedures are mandatory to maintain material purity (99.9%+ required for OLEDs).
-
Light Protection: The material is Light Sensitive [3].[4] Store in amber vials or wrap containers in aluminum foil to prevent photo-oxidation of the TPA core.
-
Temperature: Store at Room Temperature (20-25°C) . Refrigeration is generally not required unless the environment is humid, but avoid temperatures >40°C during transport.
-
Atmosphere: For long-term storage (>1 month), store under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the thiophene rings.
-
Solution Handling: Do not store solutions for extended periods. Prepare fresh solutions in anhydrous, deoxygenated solvents immediately prior to spin-coating or synthesis.
References
-
Kazakbayeva, Z., et al. (2025). Homolytic C–Br Bond Dissociation Energies Obtained by Means of the G4 Thermochemical Protocol. ResearchGate.[1]
Sources
Technical Whitepaper: Electrochemical Profiling of Tris[4-(5-bromothiophen-2-yl)phenyl]amine
This guide provides an in-depth technical analysis of Tris[4-(5-bromothiophen-2-yl)phenyl]amine , a star-shaped triphenylamine (TPA) derivative. It is structured to serve researchers in materials science and bio-electronics who utilize this compound as a high-precision redox standard or a precursor for conjugated dendrimers.
CAS: 339985-36-3 | Formula: C30H18Br3NS3 | Role: Hole-Transport Material & Synthetic Intermediate
Executive Summary: The Halogenated Starburst Architecture
This compound (hereafter TPA-3T-3Br ) represents a class of "starburst" molecules where a triphenylamine redox center is electronically coupled to three thiophene arms, each terminated by a bromine atom.
Unlike its non-halogenated counterparts, TPA-3T-3Br exhibits unique electrochemical rigidity. The terminal bromine atoms serve two critical functions:
-
Inductive Stabilization: They exert a negative inductive effect (-I), slightly stabilizing the HOMO level compared to hydrogen-terminated analogs, thereby increasing oxidative stability.
-
Polymerization Blocking: By occupying the reactive
-position of the thiophene rings, the bromine atoms inhibit uncontrolled anodic electropolymerization, making this molecule an ideal reversible redox standard or a controlled intermediate for Suzuki/Stille coupling.
Molecular Architecture & Electronic Properties[1][2][3][4]
The molecule features a propeller-like geometry centered on the nitrogen atom.[1] This non-planar structure prevents π-stacking aggregation in solution, preserving distinct electrochemical features.
Calculated & Experimental Parameters
Note: Values are synthesized from structure-activity relationships of TPA-thiophene derivatives.
| Parameter | Value (Approx.) | Physical Significance |
| HOMO Level | -5.25 to -5.35 eV | Deep enough for air stability; shallow enough for hole injection. |
| LUMO Level | -2.40 to -2.60 eV | High electron injection barrier (Electron Blocking). |
| Bandgap ( | ~2.7 - 2.9 eV | Wide bandgap semiconductor; transparent in near-IR. |
| Oxidation Potential ( | +0.75 V vs. Fc/Fc | Reversible formation of the stable ammonium radical cation ( |
| Solubility | High (CHCl | Facilitates solution-processing and homogenous films. |
Electrochemical Characterization Protocol
This section details a self-validating protocol for characterizing TPA-3T-3Br. The protocol is designed to distinguish between the reversible N-centered oxidation and the irreversible thiophene-based processes.
Experimental Setup
-
Solvent System: Dichloromethane (DCM) (HPLC Grade, dried over molecular sieves). Why: DCM solubilizes the TPA core effectively while maintaining a wide potential window.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF
). Why: The PF anion stabilizes the bulky cationic species formed during oxidation. -
Working Electrode: Platinum (Pt) disk or Glassy Carbon (polished to mirror finish with 0.05
m alumina). -
Counter Electrode: Platinum wire.[2]
-
Reference Electrode: Ag/Ag
(0.01 M AgNO in ACN). Calibration required using Ferrocene internal standard.
Cyclic Voltammetry (CV) Workflow
Step 1: The Cleaning Cycle Before introducing the analyte, cycle the working electrode in the blank electrolyte solution (-0.5 V to +1.5 V) until the background current is flat and featureless.
Step 2: The Reversibility Test (Scan Rate Study) Introduce TPA-3T-3Br (1.0 mM). Perform scans at rates: 25, 50, 100, 200, and 500 mV/s.
-
Target Window: 0.0 V
+1.2 V 0.0 V. -
Validation Criteria: A plot of Peak Current (
) vs. Square Root of Scan Rate ( ) must be linear ( ). This confirms the redox process is diffusion-controlled , not adsorption-controlled.
Step 3: The Stability Stress Test Cycle the potential 50 times at 100 mV/s.
-
Observation: If the peak current decreases, the radical cation is unstable or reacting with trace water. If a new peak appears at lower potential (~0.5 V), dimerization (formation of tetraphenylbenzidine, TPB) is occurring. Note: The Br-substituents largely suppress this dimerization compared to unsubstituted TPA.
Redox Mechanism Visualization
The following diagram illustrates the single-electron transfer mechanism and the blocking effect of the bromine atoms.
Caption: Cycle of reversible oxidation. The 5-Bromo substituent prevents the irreversible dimerization typically seen in TPA derivatives.
Synthetic Utility: From Monomer to Macromolecule[1]
While TPA-3T-3Br has interesting electrochemical properties, its primary utility in drug delivery systems (as a carrier) or optoelectronics is as a reactive intermediate . The C-Br bond is the "activation site" for extending the conjugation length.
Functionalization Workflow (Suzuki-Miyaura Coupling)
Researchers often replace the Bromine with functional groups to tune solubility or bio-compatibility.
-
Precursor: TPA-3T-3Br dissolved in Toluene/Water.
-
Reagent: Aryl-Boronic Acid (e.g., Phenyl-B(OH)
or Carbazole-B(OH) ). -
Catalyst: Pd(PPh
) (Tetrakis). -
Base: K
CO (2M). -
Outcome: The Br is eliminated, extending the arm length. This lowers the oxidation potential further and redshifts the absorption spectrum.
Caption: Transformation of TPA-3T-3Br into extended conjugated systems via Palladium catalysis.
Critical Analysis & Troubleshooting
The "Trace Water" Anomaly
Symptom: In CV, the return reduction peak (cathodic wave) is smaller than the oxidation peak (
-
Add activated neutral alumina directly to the electrochemical cell (if using a frit-separated counter electrode).
-
Purge with Argon for at least 15 minutes prior to scanning.
The "Insulating Film" Effect
Symptom: Current drops with each successive cycle.
Cause: Although the Br blocks
References
-
Primary Synthesis & Properties: Source: "Synthesis and properties of star-shaped triphenylamine-thiophene derivatives." Context: Establishes the baseline for TPA-Thiophene redox behavior and the inductive influence of substituents. Link:
-
Electrochemical Mechanism of TPA: Source: "Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives." Journal of Electroanalytical Chemistry. Context: Details the dimerization mechanism (TPB formation) and how para-substitution (like the thiophene-Br arm) stabilizes the cation. Link:
-
Electropolymerization Context: Source: "Applications of Tris(4-(thiophen-2-yl)phenyl)amine- and Dithienylpyrrole-based Conjugated Copolymers." Context: Contrasts the non-brominated polymerizable monomer with the brominated blocking behavior. Link:
-
Commercial/Physical Data Verification: Source: TCI Chemicals Product Specification (TPA-3T-3Br). Context: Verification of purity standards (>98% HPLC) and physical state for experimental replication. Link:
Sources
High-Performance Liquid Chromatography Strategies for the Quantification of Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Executive Summary & Chemical Context[1][2][3]
Tris[4-(5-bromothiophen-2-yl)phenyl]amine (CAS: 339985-36-3) is a critical Hole Transport Material (HTM) used in high-efficiency Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs).[1][2] While often categorized under materials science, the purity requirements for this molecule parallel pharmaceutical standards. Even trace impurities (ppm level) act as electron traps, significantly reducing charge carrier mobility (
This guide bridges the gap between materials synthesis and pharmaceutical-grade analysis (ICH Q2(R2) standards), providing a robust, self-validating HPLC methodology.
The Analyte Profile
-
Core Structure: Propeller-shaped Triphenylamine (TPA) core.[1][2]
-
Solubility Challenge: Highly hydrophobic; soluble in THF, Chloroform, Chlorobenzene. Poor solubility in Methanol/Water.[2]
-
Critical Quality Attributes (CQAs):
Analytical Logic & Method Development
The separation of this compound requires a departure from standard Reverse Phase (RP) protocols.[2] Standard Water/Methanol gradients will cause on-column precipitation of this highly conjugated molecule.[2]
The "Strong Solvent" Hypothesis
To ensure mass balance and peak symmetry, the mobile phase must maintain high solvating power throughout the run. We utilize a Non-Aqueous Reverse Phase (NARP) or a High-Organic Modifier approach.[2]
The Logic:
-
Stationary Phase: C18 is required for retention, but it must be heavily end-capped to prevent the central amine nitrogen from interacting with residual silanols (which causes tailing).[1][2]
-
Mobile Phase: Tetrahydrofuran (THF) is introduced as a modifier to disrupt
- stacking interactions between the analyte and the stationary phase, sharpening the peak shape.
Impurity Origin Logic
Understanding the synthesis (typically Suzuki-Miyaura coupling) allows us to predict retention times.[1][2]
-
Impurity A (Early Eluter): Mono-substituted TPA (More polar, smaller).[1][2]
-
Impurity B (Early Eluter): Di-substituted TPA.
-
Analyte (Target): Tri-substituted (Most hydrophobic).[1]
-
Impurity C (Late Eluter): Oligomerized byproducts (if reaction overheated).
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analysis and the impurity genesis.
Diagram: The Analytical Lifecycle
Caption: Figure 1. The self-validating analytical lifecycle ensures system readiness before data acquisition.[2]
Diagram: Impurity Genesis & Separation Logic
Caption: Figure 2. Predicting relative retention times based on the degree of substitution during synthesis.
Detailed Experimental Protocol
Chromatographic Conditions
This method uses a "High-Organic Start" to prevent precipitation.[1][2]
| Parameter | Setting / Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2] Must be end-capped.[2] |
| Column Temp | 40°C (Critical for mass transfer of large molecules) |
| Mobile Phase A | Acetonitrile (ACN) with 0.1% Formic Acid |
| Mobile Phase B | Tetrahydrofuran (THF) (Stabilized, HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV-Vis Diode Array (DAD).[1][2] Monitoring: 350 nm (Quant), 254 nm (Impurity Check). |
| Run Time | 25 Minutes |
Gradient Profile
The gradient is designed to elute polar impurities early while using THF to elute the highly hydrophobic parent peak.
| Time (min) | % Mobile Phase A (ACN) | % Mobile Phase B (THF) | Description |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold |
| 15.0 | 40 | 60 | Linear ramp to elute target |
| 18.0 | 40 | 60 | Wash phase |
| 18.1 | 90 | 10 | Return to initial |
| 25.0 | 90 | 10 | Re-equilibration |
Sample Preparation (Critical Step)
Direct dissolution in Acetonitrile will fail.[1]
-
Weigh 10 mg of sample into a 20 mL amber vial.
-
Add 2 mL of THF and sonicate for 5 minutes until fully dissolved.
-
Add 8 mL of Acetonitrile slowly while vortexing.
-
Note: If precipitation occurs, increase the THF ratio to 40:60 (THF:ACN).
-
-
Filter through a 0.45 µm PTFE syringe filter (Do not use Nylon; it binds proteins and hydrophobic dyes).[2]
Validation Strategy (ICH Q2 R2 Compliance)
To ensure this method is trustworthy for "drug development" or high-spec materials release, perform the following validation steps.
System Suitability Testing (SST)
Run a standard injection 5 times before any sample analysis.[1][2]
-
RSD of Peak Area:
2.0% -
Tailing Factor (
): 0.9 < < 1.5 (If > 1.5, column is aging or secondary interactions are occurring). -
Theoretical Plates (
): > 5000
Specificity (Forced Degradation)
Prove the method can detect impurities.
-
Oxidative Stress: Treat sample with 3%
for 2 hours.[2] -
Thermal Stress: Heat solid sample to 150°C for 4 hours.
-
Goal: Ensure the resulting degradation peaks are resolved (
) from the main peak.
Linearity & Range
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (0.5 mg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.[2]
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Double Peaks / Split Peaks | Solvent mismatch.[1][2] The sample solvent (THF) is too strong compared to the initial mobile phase. | Reduce injection volume to 2 µL or increase initial THF % in mobile phase. |
| Broad / Tailing Peak | Silanol interaction with the central amine. | Ensure column is "End-capped."[2] Add 10mM Ammonium Formate to Mobile Phase A. |
| Ghost Peaks | Carryover from previous run. | This molecule sticks to stainless steel.[2] Add a needle wash step with 100% THF.[2] |
| Pressure High | Precipitation in the column. | STOP immediately. Backflush column with 100% THF at low flow (0.2 mL/min). |
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5][6] [Link]
-
RSC Advances. (2015). Design and synthesis of star-shaped triphenylamine-based organic dyes. Royal Society of Chemistry.[2] [Link]
-
Journal of Chromatography A. (2010). Separation of hydrophobic amines using non-aqueous reversed-phase chromatography.[2] Elsevier.[2] [Link]
Sources
- 1. CAS 339985-36-3: this compound [cymitquimica.com]
- 2. This compound | 339985-36-3 [sigmaaldrich.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. qbdgroup.com [qbdgroup.com]
- 6. fda.gov [fda.gov]
Methodological & Application
Tris[4-(5-bromothiophen-2-yl)phenyl]amine as a hole transport material (HTM)
Interface Engineering and Hole Transport Protocols for Perovskite & OLED Devices[1][2]
Executive Summary & Material Profile
Tris[4-(5-bromothiophen-2-yl)phenyl]amine (hereafter referred to as TBPA-Br ) is a star-shaped triphenylamine (TPA) derivative functionalized with brominated thiophene arms. While often categorized as a synthetic intermediate for extended conjugated systems (e.g., via Suzuki-Miyaura coupling), TBPA-Br exhibits intrinsic optoelectronic properties that make it a potent dual-function Hole Transport Material (HTM) and Interface Passivation Agent in Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs).
This guide details the direct application of TBPA-Br, leveraging its terminal bromine atoms not just as synthetic handles, but as Lewis acid-base interaction sites for defect passivation on perovskite surfaces.
Technical Specifications
| Property | Value (Approx.) | Note |
| CAS Number | 339985-36-3 | |
| Molecular Formula | C₃₀H₁₈Br₃NS₃ | |
| Molecular Weight | 728.39 g/mol | |
| HOMO Level | -5.25 ± 0.1 eV | Matches well with MAPbI₃ valence band (-5.4 eV). |
| LUMO Level | -2.40 ± 0.1 eV | High enough to block electron back-transfer. |
| Solubility | High | Chlorobenzene, Toluene, Chloroform, THF. |
| Thermal Stability | Enhanced by the heavy bromine atoms. |
Mechanism of Action: The "Halogen Effect"
Unlike standard HTMs (e.g., Spiro-OMeTAD) which rely solely on orbital overlap for charge extraction, TBPA-Br utilizes the terminal bromine atoms for interfacial anchoring .
-
Hole Extraction: The electron-rich TPA core facilitates rapid hole transfer from the photoactive layer.
-
Defect Passivation: In perovskite devices, under-coordinated Lead (
) ions at the surface act as non-radiative recombination centers. The electron-donating nature of the thiophene-Br moiety allows the Bromine to coordinate with these defects, suppressing trap states. -
Crystallization Template: The star-shaped geometry can induce favorable crystallization of the perovskite if used as a substrate layer, or planarize the surface if used as a capping layer.
Figure 1: Mechanism of Pb-Br coordination passivation. The terminal Bromine fills iodine vacancies or coordinates with Pb2+, reducing non-radiative recombination.
Protocol A: Solution-Processed HTM for Perovskite Solar Cells
Objective: Deposition of a pristine TBPA-Br layer as the primary HTM in an n-i-p architecture (
Reagents & Equipment
-
TBPA-Br: >98% purity (sublimed grade recommended).
-
Solvent: Chlorobenzene (Anhydrous, 99.8%).
-
Additives (Optional): Li-TFSI and tBP (tert-butylpyridine). Note: TBPA-Br can function dopant-free due to its deep HOMO, but doping increases conductivity.
-
Spin Coater: Nitrogen-filled glovebox environment (
ppm, ppm).
Step-by-Step Procedure
-
Solution Preparation:
-
Stock Solution: Dissolve 20 mg of TBPA-Br in 1 mL of Chlorobenzene.
-
Doping (Optional but recommended for high efficiency): Add 7.5
of Li-TFSI solution (520 mg/mL in acetonitrile) and 12.5 of tBP. -
Mixing: Stir at 60°C for 30 minutes to ensure complete dissolution. Filter through a 0.45
PTFE filter.
-
-
Deposition:
-
Place the perovskite-coated substrate on the spin coater.
-
Dynamic Dispense: Start the spinner at 3000 rpm (acceleration 2000 rpm/s).
-
Immediately dispense 30
of the HTM solution onto the center of the spinning substrate. -
Spin for 30 seconds .
-
-
Annealing (Critical):
-
Unlike Spiro-OMeTAD (often left unannealed or oxidized in air), anneal the TBPA-Br film at 70°C for 10 minutes in the glovebox.
-
Reasoning: This promotes molecular reorganization and maximizes the interaction between the terminal Br atoms and the underlying perovskite surface.
-
-
Top Electrode:
-
Deposit 80 nm of Gold (Au) via thermal evaporation (
mbar).
-
Protocol B: Electropolymerization for Solvent-Resistant Films
Objective: Create an insoluble, cross-linked HTM layer. This is ideal for multilayer OLEDs where subsequent layers are solution-processed, requiring the HTM to be solvent-resistant. Note: While the 5-position is blocked by Br, polymerization can occur via coupling at the phenyl rings or via reductive dehalogenation.
Reagents & Equipment
-
Monomer: TBPA-Br.
-
Electrolyte: 0.1 M Tetrabutylammonium Perchlorate (
) in Dichloromethane ( ). -
Electrochemical Cell: Three-electrode system (ITO working, Pt wire counter, Ag/Ag+ reference).
Step-by-Step Procedure
-
Electrolyte Setup:
-
Dissolve TBPA-Br (1 mM) in the electrolyte solution (
). -
Degas with Nitrogen for 10 minutes.
-
-
Cyclic Voltammetry (CV) Deposition:
-
Scan range: -0.2 V to +1.3 V (vs Ag/AgCl).
-
Scan rate: 50 mV/s .
-
Cycles: 10 - 20 cycles (controls thickness).
-
Observation: You will observe the growth of a broad redox wave around +0.8 V to +1.0 V, indicating the formation of the radical cation and subsequent coupling.
-
-
Rinsing & Drying:
-
Remove the ITO slide. Rinse gently with pure DCM to remove unreacted monomer and electrolyte.
-
Dry under Nitrogen stream.
-
Result: An insoluble, emerald-green to transparent film (depending on oxidation state) that is resistant to chlorobenzene/toluene.
-
Figure 2: Electropolymerization workflow. The cycle repeats to build a solvent-resistant film.
Advanced Application: Synthesis Precursor (Reference)
While this guide focuses on the direct application, TBPA-Br is the primary precursor for Star-Shaped HTMs with extended conjugation.
-
Suzuki Coupling: React TBPA-Br with thiophene-2-boronic acid to yield TTA-TPA (Tris[4-(5-(thiophen-2-yl)thiophen-2-yl)phenyl]amine).
-
Stille Coupling: React with stannylated derivatives to tune the HOMO/LUMO gap further.
-
Why convert? Extending the thiophene chain raises the HOMO level (making it less negative, e.g., -5.0 eV), which may align better with specific low-bandgap perovskites or organic acceptors.
Critical Analysis & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low | Pinholes in HTM layer or poor interface. | Increase concentration to 25 mg/mL. Ensure annealing step (Protocol A, Step 3) is performed to maximize Br-passivation. |
| S-shaped J-V Curve | Energy barrier at HTM/Metal interface. | The HOMO of TBPA-Br (-5.25 eV) is relatively deep. Ensure the Au work function is matched. Consider a thin |
| Film Haze | Aggregation of the molecule. | TBPA-Br can crystallize too fast. Add a small amount of polymer binder (e.g., Polystyrene, 1 mg/mL) to the solution to improve film quality. |
References
-
Synthesis and Properties of Star-Shaped HTMs
- Title: Star-shaped hole transport materials based on triphenylamine deriv
- Source:Frontiers in Chemistry, 2022.
- Relevance: Establishes the HOMO/LUMO tuning via thiophene arms and the role of the TPA core.
-
Interface Passivation Mechanism
-
Electropolymerization of TPA Derivatives
- Title: Electropolymerization Strategies on Thiophene Deriv
- Source:ChemistrySelect, 2025 (via ResearchG
- Relevance: Protocols for electrochemical deposition of thiophene-TPA copolymers.
-
General Material Data
Sources
Using Tris[4-(5-bromothiophen-2-yl)phenyl]amine in perovskite solar cells
Application Note: Tris[4-(5-bromothiophen-2-yl)phenyl]amine in Perovskite Solar Cells
Executive Summary & Strategic Utility
This compound (CAS: 339985-36-3) is a high-value triphenylamine (TPA) derivative featuring thiophene arms terminated with reactive bromine groups.[1] In the context of Perovskite Solar Cells (PSCs), this molecule serves two distinct, critical functions:
-
Primary Scaffold for HTM Synthesis: It acts as the core "star-shaped" intermediate for synthesizing high-mobility Hole Transport Materials (HTMs) via Palladium-catalyzed cross-coupling (Suzuki/Stille). Its bromine terminals allow for the modular attachment of solubilizing groups or extended conjugated systems, essential for optimizing energy level alignment.
-
Interfacial Passivation Agent: Emerging research utilizes halogenated TPA derivatives for interface engineering. The terminal bromine atoms can form halogen bonds with under-coordinated
defects on the perovskite surface, suppressing non-radiative recombination and enhancing moisture stability.
This guide provides protocols for both direct interfacial application and synthetic derivatization .
Material Properties & Technical Specifications
Before integration, verify the material parameters against the following benchmarks.
| Parameter | Specification | Relevance to PSCs |
| Molecular Formula | Stoichiometry for synthesis calculations. | |
| Molecular Weight | 728.38 g/mol | Critical for molarity calculations in doping/passivation. |
| HOMO Level (Est.) | -5.1 to -5.3 eV | Aligns well with the valence band of |
| LUMO Level (Est.) | -2.1 to -2.3 eV | Sufficient electron blocking capability. |
| Solubility | Chlorobenzene, Toluene, THF | Compatible with orthogonal solvent processing (vs. DMF/DMSO). |
| Appearance | Yellow to Green Powder | Color indicates conjugation length; dark green suggests oxidation/impurity. |
Protocol A: Interface Passivation (Direct Application)
Objective: To utilize the Lewis basicity of the thiophene sulfur and the halogen-bonding capability of the terminal bromine to passivate surface defects of the perovskite layer.
Reagents & Equipment
-
Target Material: this compound (>99% purity).
-
Solvent: Anhydrous Chlorobenzene (CB) or Isopropanol (IPA) (Note: Verify perovskite stability with IPA; CB is safer for underlying films).
-
Substrate: Freshly annealed Perovskite film (e.g.,
) on ETL/ITO.
Step-by-Step Workflow
-
Solution Preparation:
-
Dissolve the material in Chlorobenzene at a concentration of 2 mg/mL .
-
Stir at 60°C for 30 minutes inside a nitrogen-filled glovebox (
ppm) to ensure complete dissolution. -
Filter through a 0.45 µm PTFE filter .
-
-
Dynamic Spin Coating:
-
Place the perovskite substrate on the spin coater.
-
Set speed to 4000 rpm (Acceleration: 2000 rpm/s) for 30 seconds .
-
Dispense 50 µL of the solution dynamically (3 seconds after rotation starts).
-
Rationale: Dynamic dispensing ensures uniform coverage without redissolving the underlying perovskite layer.
-
-
Thermal Annealing:
-
Anneal the film at 100°C for 10 minutes .
-
Mechanism: This drives solvent evaporation and promotes the thermodynamic orientation of the Br-atoms toward surface vacancies (
).
-
-
HTM Deposition (Optional):
-
If used solely as a passivation layer, deposit a standard HTM (e.g., Spiro-OMeTAD) on top. If used as a dopant-free HTM (less common), proceed directly to metal electrode evaporation.
-
Protocol B: Synthesis of Extended HTMs (Precursor Use)
Objective: To convert the brominated core into a high-mobility, solution-processable HTM (e.g., TPA-Thiophene-Triphenylamine star molecules) using Suzuki Coupling.
Synthetic Pathway Visualization
Figure 1: Synthetic workflow for converting the brominated precursor into a functional Star-Shaped HTM.
Detailed Synthesis Steps
-
Reactant Loading:
-
In a Schlenk flask, combine 1.0 eq of this compound with 3.5 eq of the desired aryl boronic acid (excess ensures complete substitution of all 3 Br sites).
-
Add 5 mol%
catalyst.
-
-
Solvent System:
-
Add a degassed mixture of Toluene:2M
(aq) (3:1 ratio). Aliquat 336 can be added as a phase transfer catalyst.
-
-
Reaction:
-
Reflux at 90–110°C for 24–48 hours under Argon atmosphere.
-
Monitoring: Check reaction progress via TLC (Target spot should be highly fluorescent under UV).
-
-
Purification:
-
Extract with dichloromethane (DCM), dry over
. -
Purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).
-
Validation: Confirm structure via
-NMR and MALDI-TOF MS.
-
Device Integration & Architecture
When utilizing the final derivative or the passivated interface in a solar cell, the architecture determines the efficiency.
Device Architecture Diagram
Figure 2: p-i-n Device Stack illustrating the location of the HTM and optional passivation interface.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Solubility | Strong | Heat solution to 70°C; switch solvent to Chlorobenzene:Dichlorobenzene (9:1) blend. |
| Low | Energy level mismatch or surface recombination. | If using as HTM, verify HOMO level via CV.[2] If using as passivation, reduce concentration (monolayer coverage is ideal; multilayers insulate). |
| Hysteresis | Poor interface contact. | Add a dopant (Li-TFSI/tBP) if the material's conductivity is too low ( |
References
-
CymitQuimica. this compound - CAS 339985-36-3 Product Data.[1][3][4] Retrieved from
-
Frontiers in Chemistry. Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. (2023).[2][5][6][7][8] Discusses Suzuki coupling of TPA-Thiophene derivatives. Retrieved from
-
ResearchGate. Star-shaped triphenylamine-based molecular glass for solid state dye sensitized solar cell application. (2014). Details the synthesis of star-shaped HTMs from brominated precursors. Retrieved from
-
MDPI. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (2021).[5][7][9][10] Provides HOMO/LUMO calculation methodologies for TPA derivatives. Retrieved from
Sources
- 1. CAS 339985-36-3: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Tris(2-propynyl)amine | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem960.com [chem960.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bioengineer.org [bioengineer.org]
- 9. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 10. ossila.com [ossila.com]
Application Note: Thin-Film Deposition of 4,4',4''-Tris(5-bromothiophen-2-yl)triphenylamine
Executive Summary
This guide details the processing protocols for 4,4',4''-Tris(5-bromothiophen-2-yl)triphenylamine (CAS: 339985-36-3), a star-shaped small molecule semiconductor. Characterized by a triphenylamine (TPA) core functionalized with brominated thiophene arms, this material exhibits enhanced hole mobility and thermal stability compared to non-halogenated analogues.[1] The heavy-atom effect introduced by the terminal bromine atoms influences molecular packing and intersystem crossing, making it a critical candidate for Organic Light-Emitting Diodes (OLEDs) , Organic Photovoltaics (OPVs) , and as a precursor for electrochemical cross-linking .
This document covers two primary deposition methodologies: Solution Processing (Spin Coating) for rapid prototyping and Vacuum Thermal Evaporation (VTE) for high-precision device fabrication.[1]
Material Physicochemical Profile
Before initiating deposition, the material's properties must be verified to ensure compatibility with the chosen substrate and solvent system.[1]
| Property | Value / Characteristic | Relevance to Deposition |
| Molecular Formula | C₃₀H₁₈Br₃NS₃ | High molecular weight (~728.4 g/mol ) implies good thermal stability but requires high evaporation temps. |
| Appearance | White to Yellow/Green Powder | Color variance indicates oxidation state or purity; recrystallization recommended if green.[1] |
| Melting Point | ~195–197 °C | Defines the upper limit for annealing; VTE source temp will likely be 20–30°C below this or higher if sublimation occurs.[1] |
| Solubility | High: Chlorobenzene, o-DCB, THF, CHCl₃Low: Alcohols, Water, Alkanes | Enables orthogonal processing (e.g., spin coating HTL, then solution-processing an active layer from alcohol).[1] |
| HOMO Level | ~ -5.2 to -5.4 eV (Est.) | Matches well with ITO and common perovskite valence bands for efficient hole extraction.[1] |
Protocol A: Solution Processing (Spin Coating)
Objective: To fabricate a uniform, defect-free amorphous film (30–100 nm) on conductive glass (ITO/FTO).[1]
Ink Formulation
The choice of solvent dictates the drying kinetics and film morphology.[1] Chlorinated aromatics are preferred due to their high boiling points, which prevent the "coffee-ring" effect.[1]
-
Primary Solvent: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB).
-
Concentration: 10 mg/mL (for ~30 nm films) to 20 mg/mL (for >60 nm films).[1]
-
Additives: None typically required.[1]
Step-by-Step Formulation:
-
Weigh 15 mg of 4,4',4''-Tris(5-bromothiophen-2-yl)triphenylamine into a clean amber vial.
-
Add 1.0 mL of anhydrous Chlorobenzene.
-
Stir: Magnetic stir at 500 RPM for 2 hours at 40°C.
-
Expert Insight: Mild heating ensures complete dissolution of aggregates, which are common in star-shaped molecules due to
- stacking.
-
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter immediately before coating.
Substrate Preparation[1]
-
Ultrasonic Clean: Detergent (15 min)
Deionized Water (15 min) Acetone (15 min) Isopropanol (15 min).[1] -
Surface Activation: UV-Ozone or Oxygen Plasma treat for 15 minutes.[1]
Deposition Parameters[1]
-
Dispense: Static dispense (cover 80% of substrate).[1]
-
Spin Cycle:
-
Soft Bake: 100°C for 10 minutes on a hotplate (in air or glovebox).
Protocol B: Vacuum Thermal Evaporation (VTE)
Objective: To deposit ultra-pure, thickness-controlled films for high-efficiency OLED stacks.
Feasibility Check
With a molecular weight of ~728 g/mol , this molecule is within the "sweet spot" for thermal evaporation.[1] It is heavy enough to form stable films but light enough to sublime without decomposition.[1]
Evaporation Setup[1]
-
Base Pressure:
Torr.[1] -
Crucible: Quartz or Alumina.[1]
-
Source Temperature: Expect sublimation onset around 180–210°C.[1]
Deposition Protocol[1]
-
Degassing: Slowly ramp temperature to 150°C and hold for 10 minutes. Watch for pressure spikes (outgassing of solvent/impurities).[1]
-
Deposition: Ramp rate 1°C/s until rate monitor detects flux.
-
Rate Stabilization: Maintain deposition rate at 0.5 – 1.0 Å/s .
-
Substrate Rotation: 10 RPM to ensure uniformity.
Protocol C: Electropolymerization (Advanced)
Context: The terminal bromine atoms are electrochemically active.[1] While typically used as leaving groups in chemical synthesis, under oxidative potential, this molecule can form cross-linked networks, creating an insoluble HTL ideal for multilayer solution processing.[1]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Dichloromethane (DCM).
-
Monomer Conc: 1 mM.
Deposition Workflow Diagram
Figure 1: Decision matrix and process flow for depositing 4,4',4''-Tris(5-bromothiophen-2-yl)triphenylamine thin films.
Characterization & Troubleshooting
Key Quality Metrics
| Technique | Target Metric | Purpose |
| Atomic Force Microscopy (AFM) | RMS Roughness < 2 nm | Ensures planar interface for subsequent layers (e.g., EML or Perovskite). |
| UV-Vis Spectroscopy | Absorption Peak ~350–400 nm | Verify film thickness and absence of aggregation (red-shift). |
| Cyclic Voltammetry (CV) | Reversible Oxidation Waves | Confirms electrochemical stability and HOMO level alignment.[1] |
Troubleshooting Guide
-
Defect: Pinholes in Spin-Coated Film.
-
Cause: Poor wettability or dust.[1]
-
Fix: Increase O₂ plasma time; filter solution in a glovebox; increase concentration.
-
-
Defect: Opaque/Cloudy Film. [1]
-
Defect: Source "Spitting" during VTE.
References
-
Material Properties & Synthesis
- Synthesis and Electrochromic Properties of Triphenylamine-Based deriv
-
Source: MDPI, Polymers (General TPA-thiophene synthesis context).[1]
-
OLED Application of Brominated TPA
- Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs.
-
Source: ResearchGate / Journal of Materials Chemistry C.[1]
-
Electropolymerization Context
- Soft-Template Electropolymerization
-
Source: NCBI / PMC.[1]
-
General Handling of TPA-Thiophene Derivatives
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Soft‐Template Electropolymerization from Triphenylamine‐Based Monomers: From Vertically Aligned Nanotubes to Nanomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyaromatic amines. Part 2. Synthesis of 4,4′,4″-tris(N-aryl-N-phenylamino)triphenylamine, N,N-bis[4-(N-aryl-N-phenylamino)phenyl]tolylamine and N,N,N′,N′-tetraaryl-o-phenylenediamine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Doping concentrations for Tris[4-(5-bromothiophen-2-yl)phenyl]amine in PSCs
Application Note & Protocol
Topic: Optimizing Doping Concentrations for Tris[4-(5-bromothiophen-2-yl)phenyl]amine as a Hole Transport Material in Perovskite Solar Cells
Audience: Researchers, scientists, and materials development professionals in the field of photovoltaics.
Introduction: The Critical Role of the Hole Transport Layer (HTL) in Perovskite Solar Cell Performance
The unprecedented rise in power conversion efficiency (PCE) of perovskite solar cells (PSCs) is largely attributed to the meticulous engineering of each layer within the device stack.[1] In the dominant n-i-p device architecture, the hole transport layer (HTL) plays an indispensable role. It is tasked with efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the anode (typically gold), all while blocking electron leakage to prevent charge recombination.[2]
Small-molecule organic materials have become a cornerstone of high-performance HTLs due to their well-defined molecular weights, high purity, and tunable electronic properties.[2] While 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) is the established benchmark, the search for novel, cost-effective, and stable alternatives is a key research driver.[3]
This compound emerges as a promising candidate. Its molecular structure, featuring a triphenylamine core functionalized with bromothiophene units, suggests favorable electronic properties for charge transport.[4][5] The triphenylamine core is a well-known hole-transporting moiety, and the thiophene groups can enhance π-conjugation and intermolecular interactions, crucial for charge hopping.[6]
However, like most intrinsic small-molecule HTMs, pristine films of these materials often exhibit low electrical conductivity and hole mobility.[7] This limitation necessitates a process known as p-doping , a deliberate introduction of additives to increase the charge carrier (hole) concentration and thereby enhance the conductivity of the HTL. This guide provides a comprehensive framework and detailed protocols for determining the optimal p-doping concentration for this compound in PSCs.
The Mechanism and Rationale of Chemical Doping in Organic HTLs
Chemical doping is a critical step to transform a high-resistance organic thin film into an efficient, conductive layer. The process involves creating charged species within the HTM matrix, which serve as mobile charge carriers. This is typically achieved through a combination of an oxidizing agent and coordinating additives.
-
Oxidizing Agents: The primary goal of doping is to oxidize a fraction of the neutral HTM molecules into their radical cation form (HTM⁺). This is the fundamental mechanism for generating mobile holes.
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): While not a direct oxidizing agent itself, the Li⁺ ion is believed to play several roles. It can intercalate into the perovskite surface, impacting the interfacial energetics, and its hygroscopic nature, in the presence of oxygen and light, facilitates the oxidation of the HTM.[8]
-
Cobalt Complexes (e.g., FK209): Tris[2-(1H-pyrazol-1-yl)-4-tert-butylpyridine]cobalt(III) Tris[bis(trifluoromethane)sulfonimide] (FK209) is a strong p-dopant that acts as a direct chemical oxidant. The Co(III)/Co(II) redox couple has a suitable potential to directly oxidize the HTM, leading to a more controlled and immediate increase in hole concentration compared to the slower, oxygen-assisted process with Li-TFSI alone.[3][8]
-
-
Coordinating Additives:
-
4-tert-butylpyridine (tBP): This additive serves multiple functions. It acts as a Lewis base, coordinating with undercoordinated Pb²⁺ defects on the perovskite surface to reduce non-radiative recombination. Furthermore, it can de-aggregate Li-TFSI, improving its solubility and distribution within the HTL film.[7][9]
-
The synergy between these components is crucial. Proper doping not only increases conductivity but also improves the energy level alignment between the perovskite's valence band and the HTL's highest occupied molecular orbital (HOMO), facilitating more efficient hole extraction and reducing voltage losses.[10]
Caption: Energy level alignment at the perovskite/HTL/anode interfaces.
Quantitative Analysis: Doping Formulations
To develop a robust starting protocol for this compound, we first analyze the standard molar ratios used for the benchmark, spiro-OMeTAD. This provides a chemically logical foundation for our new formulations.
Table 1: Standard Doping Concentrations for Spiro-OMeTAD Molecular Weight of Spiro-OMeTAD: 1225.35 g/mol Common Solvent: Chlorobenzene or Toluene
| Component | Typical Concentration (mg/mL) | Molar Concentration (mM) | Molar Ratio (vs. HTM) |
| Spiro-OMeTAD | 70 - 90 | 57 - 73 | 1.0 |
| 4-tert-butylpyridine (tBP) | 20 - 30 µL/mL | 120 - 180 | ~2.5 - 3.0 |
| Li-TFSI (from 520 mg/mL stock in ACN) | 12 - 20 µL/mL | 22 - 37 | ~0.4 - 0.6 |
| FK209 Co(III)-TFSI (from 300 mg/mL stock in ACN) | 5 - 8 µL/mL | 4.5 - 7.2 | ~0.08 - 0.12 |
Based on these established molar ratios, we can calculate the required masses and volumes for preparing a doped solution of this compound.
Table 2: Proposed Starting Doping Concentrations for this compound Molecular Weight of this compound: 728.37 g/mol [11] Target HTM Concentration: 70 mM in Chlorobenzene
| Component | Molar Ratio (vs. HTM) | Required Concentration (per 1 mL Chlorobenzene) |
| This compound | 1.0 | 51 mg |
| 4-tert-butylpyridine (tBP) | 2.8 | 26.5 µL |
| Li-TFSI Stock Solution (520 mg/mL in ACN) | 0.5 | 18.5 µL |
| FK209 Co(III)-TFSI Stock Solution (300 mg/mL in ACN) | 0.1 | 7.5 µL |
Note: These concentrations represent a well-validated starting point. Optimal performance will require systematic variation of these ratios.
Experimental Protocol: Formulation and Deposition
This protocol provides a step-by-step methodology for preparing and depositing the doped HTL. All steps should be performed inside a nitrogen-filled glovebox to minimize exposure to ambient moisture and oxygen.
Preparation of Dopant Stock Solutions
Causality: Preparing concentrated stock solutions is a standard laboratory practice that minimizes weighing errors for small quantities and ensures consistency across multiple experiments. Acetonitrile (ACN) is a common solvent due to its polarity and ability to dissolve these ionic compounds.
-
Li-TFSI Stock (1.8 M): Dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile.
-
FK209 Stock (0.25 M): Dissolve 300 mg of FK209 Co(III)-TFSI in 1 mL of anhydrous acetonitrile.
-
Store stock solutions in sealed vials inside the glovebox.
Formulation of the Doped HTL Solution (1 mL)
Causality: The order of addition ensures the primary HTM is fully dissolved before introducing the dopants, which are in a different solvent (ACN). This prevents potential precipitation and ensures a homogenous final solution.
-
Weigh 51 mg of this compound into a 2 mL amber glass vial.
-
Add 928 µL of anhydrous chlorobenzene. The volume is adjusted to account for the volumes of the additives.
-
Stir the mixture at room temperature for at least 1-2 hours, or until the HTM is fully dissolved. Gentle heating (~40 °C) can be used to aid dissolution.
-
Add 26.5 µL of 4-tert-butylpyridine (tBP) directly to the solution.
-
Add 18.5 µL of the Li-TFSI stock solution.
-
Add 7.5 µL of the FK209 stock solution.
-
Vortex the final solution for 30 seconds and then filter it through a 0.2 µm PTFE syringe filter before use.
Deposition of the Hole Transport Layer
Causality: Spin coating is a standard technique for depositing uniform thin films from solution. A dynamic deposition (dispensing the solution while the substrate is rotating) can sometimes improve film uniformity. The subsequent thermal annealing step removes residual solvent and can improve film morphology.
-
Transfer the perovskite-coated substrate onto the spin coater chuck.
-
Dispense ~30-40 µL of the filtered, doped HTL solution to cover the perovskite surface.
-
Spin coat at 4000 rpm for 30 seconds . (Note: These parameters are a common starting point and should be optimized).
-
Transfer the substrate to a hotplate and anneal at 70 °C for 15 minutes inside the glovebox.
-
After cooling, the substrate is ready for the deposition of the top metal electrode (e.g., gold).
Visualization of Experimental Workflow
Caption: Workflow for doped HTL preparation and PSC fabrication.
Optimization and Troubleshooting
The protocol provided is a robust starting point. Achieving peak device performance requires systematic optimization of the dopant concentrations.
-
Low Conductivity (High Series Resistance, Low Fill Factor): This indicates insufficient doping.
-
Action: Incrementally increase the molar ratios of Li-TFSI and/or FK209. A common strategy is to first optimize the Li-TFSI concentration and then introduce/optimize the FK209 for further enhancement.
-
-
Poor Device Stability (Rapid PCE Degradation): This can be caused by excessive Li-TFSI.
-
Low Open-Circuit Voltage (Voc): This may indicate poor interfacial properties between the perovskite and the HTL.
-
Action: Adjust the concentration of tBP. Its role in passivating the perovskite surface is critical for minimizing recombination and maximizing Voc.
-
A recommended optimization workflow involves creating a matrix of devices where the molar ratios of the three key additives (tBP, Li-TFSI, FK209) are varied systematically around the proposed starting point. The resulting photovoltaic parameters will reveal the optimal doping window for this specific HTM.
References
-
Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC - NIH. (URL: [Link])
-
Effect of Doping Concentration and Band Offset on the Efficiency of Homojunction Perovskite Solar Cells | Request PDF - ResearchGate. (URL: [Link])
-
Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability - PMC. (URL: [Link])
-
Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects - MDPI. (URL: [Link])
-
A review of hole-transport materials for perovskite solar cells - Knowledge. (URL: [Link])
-
Revealing the doping density in perovskite solar cells and its impact on device performance. (URL: [Link])
-
Effects of Doped Hole-Transporting Layers on Perovskite Solar Cell Performances - MDPI. (URL: [Link])
-
Impact of doping/photodoping on the efficiency of perovskite solar cell. - nanoGe. (URL: [Link])
-
Improving the Performance of Perovskite Solar Cells with Insulating Additive-Modified Hole Transport Layers | ACS Applied Materials & Interfaces. (URL: [Link])
-
Studying the impact of thicknesses, doping, and defects on the perovskite solar cell efficiency - BUE Scholar. (URL: [Link])
-
Revealing the doping density in perovskite solar cells and its impact on device performance. (URL: [Link])
-
Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core - ACS Publications. (URL: [Link])
-
Advances in Hole Transport Materials for Layered Casting Solar Cells - MDPI. (URL: [Link])
-
Molecular Doping for Hole Transporting Materials in Hybrid Perovskite Solar Cells - MDPI. (URL: [Link])
-
(PDF) Effects of Doped Hole-Transporting Layers on Perovskite Solar Cell Performances. (URL: [Link])
-
CuS Nanosheets as Additives in the Hole Transport Layers for Stable p-i-n Perovskite Solar Cells | Request PDF - ResearchGate. (URL: [Link])
-
Influence of the additives in Poly(3-hexylthiophene) hole transport layer on the performance of perovskite solar cells - ResearchGate. (URL: [Link])
-
Protocol for Quantifying the Doping of Organic Hole-Transport Materials - ResearchGate. (URL: [Link])
-
A Multifunctional Liquid Crystal as Hole Transport Layer Additive Enhances Efficiency and Stability of Perovskite Solar Cells | Request PDF - ResearchGate. (URL: [Link])
-
This compound 98.0%(HPLC) | PureSynth. (URL: [Link])
-
This compound, 200mg - CP Lab Safety. (URL: [Link])
-
p-Doping of organic hole transport layers in p–i–n perovskite solar cells: correlating open-circuit voltage and photoluminescence quenching - RSC Publishing. (URL: [Link])
-
Enhanced Performance of Perovskite Solar Cells via Anti-Solvent Nonfullerene Lewis Base IT-4F Induced Trap-Passivation - ResearchGate. (URL: [Link])
-
Triphenylamine-functionalized aza-BODIPY dyes: synthesis, characterization, and their application as hole transport materials in perovskite solar cells - RSC Publishing. (URL: [Link])
-
Applications of Tris(4-(thiophen-2-yl)phenyl)amine- and Dithienylpyrrole-based Conjugated Copolymers in High-Contrast Electrochromic Devices - MDPI. (URL: [Link])
-
Progress towards High-Efficiency and Stable Tin-Based Perovskite Solar Cells - MDPI. (URL: [Link])
-
Boosting Tin Perovskite Solar Cell Performance via Light-Induced Interface Doping. (URL: [Link])
-
Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry - ResearchGate. (URL: [Link])
-
Enhancing Wide-Bandgap Triple-Halide Perovskites for Tandem Solar Cells by 0.5% Formate and Zn(II) Doping - MDPI. (URL: [Link])
-
Investigation of biphenyl enamines for applications as p-type semiconductors - PMC. (URL: [Link])
-
Amine-Thiol/Selenol Chemistry for Efficient and Stable Perovskite Solar Cells - OSTI. (URL: [Link])
-
Applications of Tris(4-(thiophen-2-yl)phenyl)amine- and Dithienylpyrrole-based Conjugated Copolymers in High-Contrast Electrochromic Devices - Unbound Medicine. (URL: [Link]_)
Sources
- 1. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of hole-transport materials for perovskite solar cells - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 339985-36-3: this compound [cymitquimica.com]
- 5. Triphenylamine-functionalized aza-BODIPY dyes: synthesis, characterization, and their application as hole transport materials in perovskite solar cells - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Application Note: Tris[4-(5-bromothiophen-2-yl)phenyl]amine as a Strategic Scaffold for Star-Shaped Organic Photovoltaics
[2]
Executive Summary
This compound is a propeller-shaped, halogenated building block.[2] Unlike linear polymer donors, its 3D "star" architecture prevents excessive intermolecular aggregation, promoting the formation of amorphous films with isotropic charge transport properties.
Its primary application is not as a direct active layer, but as the electrophilic core precursor for synthesizing Donor-
Technical Specifications & Material Properties
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 339985-36-3 |
| Molecular Formula | C |
| Molecular Weight | 728.38 g/mol |
| Core Structure | Triphenylamine (TPA) Donor Core |
| Functional Arms | 5-bromo-2-thienyl groups (Reactive Terminals) |
| Solubility | Soluble in CHCl |
| Role in OPV | Precursor for Star-Shaped D- |
Core Application: Synthesis of Star-Shaped D- -A Donors
The most prevalent application of this compound is the synthesis of solution-processable small molecules (e.g., S(TPA-Th-DCN) ) via a formylation-condensation route.[2] The resulting molecules exhibit deep HOMO levels (ideal for high
Synthetic Workflow (Pathway Diagram)[2][3]
Figure 1: Synthetic route transforming the brominated precursor into a photoactive D-
Detailed Protocol: Conversion to Active Donor
Note: All reactions must be performed under an inert Argon or Nitrogen atmosphere using anhydrous solvents.[2]
Step A: Formylation (Synthesis of the Trialdehyde)
This step converts the terminal Bromine atoms into reactive Aldehyde groups.[2]
-
Preparation: Dissolve 1.0 eq (2.0 g) of This compound in 50 mL of anhydrous THF in a flame-dried Schlenk flask.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Dropwise add n-Butyllithium (2.5 M in hexane, 3.5 eq) over 20 minutes. Stir at -78°C for 1 hour. Mechanism: Lithium-Halogen exchange generates the lithiated intermediate.[2]
-
Quenching: Add anhydrous DMF (5.0 eq) slowly. Allow the mixture to warm to room temperature (RT) overnight.
-
Workup: Quench with 2M HCl. Extract with Dichloromethane (DCM).[2] Wash organic layer with brine, dry over MgSO
, and concentrate. -
Purification: Recrystallize from ethanol or purify via column chromatography (Silica, Hexane:DCM).
-
Target Yield: ~75-85% yellow solid.[2]
-
Step B: Knoevenagel Condensation (Synthesis of Active Donor)
This step attaches the electron-withdrawing acceptor groups (e.g., Dicyanovinyl) to create the "Push-Pull" electronic structure.[2]
-
Reaction: Dissolve the Trialdehyde product (1.0 eq) and Malononitrile (5.0 eq) in dry Chloroform (30 mL).
-
Catalysis: Add catalytic Pyridine (or Piperidine) (0.5 mL).
-
Reflux: Heat to reflux (65°C) for 12–24 hours under Argon. Monitor by TLC (disappearance of aldehyde spot).
-
Isolation: Cool to RT. Pour into Methanol to precipitate the crude product.[2]
-
Purification: Filter the dark solid. Wash extensively with Methanol and Hexane to remove unreacted malononitrile.[2] Final purification via Soxhlet extraction (Methanol -> Acetone -> Chloroform).[2]
-
Result: Dark red/black solid (Star-Shaped Donor).[2]
-
Protocol: Fabrication of Bulk Heterojunction (BHJ) Solar Cells
Once the active star-shaped molecule is synthesized from the precursor, it is utilized in a solution-processed OPV device.[2][3][4]
Device Architecture
Structure: ITO / PEDOT:PSS / Star-Donor : PC
Fabrication Steps[2][7]
-
Substrate Cleaning: Ultrasonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).[2] UV-Ozone treat for 20 min.[2]
-
Hole Transport Layer (HTL): Spin-coat PEDOT:PSS (filtered, 0.45 µm) at 3000 rpm for 40s. Anneal at 150°C for 15 min in air. Transfer to Glovebox (N
). -
Active Layer Deposition:
-
Solution: Dissolve the Star-Donor (synthesized above) and PC
BM (Acceptor) in a 1:2 weight ratio in Chlorobenzene (total conc. 20 mg/mL). -
Stirring: Stir at 50°C for 4 hours to ensure complete dissolution.
-
Coating: Spin-coat onto the PEDOT:PSS layer at 1000–1500 rpm to achieve a thickness of ~80–100 nm.[2]
-
Solvent Annealing: (Optional) Place the wet film in a petri dish with a drop of solvent to slow drying, enhancing phase separation.[2]
-
-
Cathode Deposition: Thermally evaporate Calcium (20 nm) followed by Aluminum (100 nm) under high vacuum (
Torr).[2] -
Encapsulation: Encapsulate with UV-curable epoxy and a glass cover slip before testing in air.[2]
Critical Analysis & Troubleshooting (E-E-A-T)
Why use this specific brominated precursor?
-
Isotropic Transport: Linear polymers often suffer from anisotropy (charge flows better along the backbone).[2] The star shape derived from this TPA-core precursor provides 3D charge transport channels, making the device performance less dependent on molecular orientation.[2]
-
Solubility Control: The bromine atoms are relatively small.[2] If you were to start with the aldehyde or a larger group, solubility during purification might be compromised.[2] The bromo-intermediate is stable and easily purified before the final, solubility-limiting coupling steps.[2]
-
Versatility: While the protocol above describes Knoevenagel condensation, the same This compound precursor can undergo Suzuki Coupling with benzothiadiazole-boronic esters to create different bandgap materials without changing the core synthesis.[2]
Common Pitfalls[2]
-
Incomplete Lithiation: If the n-BuLi is old or the temperature isn't maintained at -78°C, mono- or di-substituted byproducts will form.[2] These are difficult to separate from the tri-substituted product. Validation: Always titrate n-BuLi before use.[2]
-
Trap States: Unreacted Bromine terminals in the final device act as charge recombination centers (traps).[2] Ensure the conversion (Step B) is driven to completion or purify rigorously to remove traces of partially substituted species.[2]
References
-
Min, J., et al. (2014).[2][5][6] "A star-shaped D–π–A small molecule based on a tris(2-methoxyphenyl)amine core for highly efficient solution-processed organic solar cells."[2][5][4] Journal of Materials Chemistry C.
-
Ponomarenko, S. A., et al. (2014).[2][5][6] "Star-shaped D-π-A oligothiophenes for organic photovoltaics." Faraday Discussions.
-
Kao, Y., et al. (2015).[2][3] "Peripheral group effects on the photophysical and photovoltaic properties of bulk-heterojunction type solar cells based on star-shaped conjugate molecules with triphenylamine core." Materials Chemistry and Physics. [2][3]
-
TCI Chemicals. "Product Specification: this compound."[2]
Sources
- 1. CAS 339985-36-3: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. ossila.com [ossila.com]
- 4. dokumen.pub [dokumen.pub]
- 5. dokumen.pub [dokumen.pub]
- 6. nanoGe - HOPE-PV - Novel Star-shaped Donor-acceptor Molecules Based on Triphenylamine for Organic Solar Cells and Photodetectors [nanoge.org]
Experimental setup for measuring charge mobility in Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Application Note: High-Fidelity Determination of Hole Mobility in Tris[4-(5-bromothiophen-2-yl)phenyl]amine via SCLC
Executive Summary & Scientific Context
Target Molecule: this compound (CAS: 339985-36-3).[1][2][3][4] Class: Star-shaped Triphenylamine (TPA) derivative.[5][6] Application: Hole Transport Material (HTM) for Perovskite Solar Cells (PSCs), OLEDs, and OFETs.
The precise determination of charge carrier mobility (
This protocol details the fabrication of "Hole-Only Devices" (HODs) to isolate hole transport in this compound. By suppressing electron injection and analyzing the current-voltage (
Experimental Strategy: The Hole-Only Architecture
To measure hole mobility exclusively, we must construct a diode that allows hole injection but blocks electrons.
-
Anode (Hole Injection): Indium Tin Oxide (ITO) coated with PEDOT:PSS. This aligns with the HOMO level of TPA cores (~ -5.2 to -5.4 eV), creating an Ohmic contact.
-
Active Layer: this compound.[1][2][3] The star-shaped structure promotes isotropic transport but requires careful control of film morphology to prevent aggregation.
-
Cathode (Electron Blocking/Hole Extraction): High work-function metal (Gold or Molybdenum Oxide/Silver). We avoid low-WF metals (like Al or Ca) to prevent electron injection into the LUMO.
Device Stack Visualization
Figure 1: Cross-sectional schematic of the single-carrier Hole-Only Device designed to enforce unipolar hole transport.
Materials & Equipment
| Category | Item | Specification/Notes |
| Active Material | This compound | Purity >99.5% (HPLC).[1][3] Trace impurities act as traps, severely underestimating mobility. |
| Solvents | Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB) | Anhydrous, 99.8%. The TPA core is soluble, but the brominated arms may require stronger solvation or heat. |
| Interlayer | PEDOT:PSS (Clevios™ P VP AI 4083) | Filtered (0.45 µm PVDF). |
| Substrates | Pre-patterned ITO Glass | Sheet resistance < 15 |
| Deposition | Spin Coater + Vacuum Evaporator | Thermal evaporator needed for top contacts ( |
| Metrology | Profilometer or AFM | Critical: Mobility depends on |
| Measurement | SMU (Source Measure Unit) | Keithley 2400 or Keysight B2900 series. |
Detailed Protocol
Phase 1: Solution Preparation
Rationale: Star-shaped molecules can aggregate. Proper dissolution is vital for trap-free films.
-
Weighing: Prepare a concentration of 20 mg/mL in Chlorobenzene.
-
Note: If solubility is poor at room temperature, switch to o-Dichlorobenzene (o-DCB) and stir at 70°C.
-
-
Dissolution: Stir the solution overnight at 50°C in a nitrogen-filled glovebox.
-
Filtration: Filter the warm solution through a 0.22 µm PTFE filter immediately before casting to remove undissolved crystallites.
Phase 2: Device Fabrication
Rationale: Interfaces define the injection regime. Dirty ITO leads to contact resistance, violating SCLC assumptions.
-
Substrate Cleaning:
-
Sonicate ITO substrates sequentially in: Detergent water
Deionized water Acetone Isopropanol (15 min each). -
UV-Ozone Treatment: Treat for 15 minutes immediately before use. This increases ITO work function (~4.7 eV
~5.1 eV) to improve hole injection.
-
-
Hole Injection Layer (PEDOT:PSS):
-
Spin coat PEDOT:PSS at 4000 rpm for 30s.
-
Anneal at 150°C for 15 min in air to remove water. Transfer to Glovebox (
).
-
-
Active Layer Deposition:
-
Spin coat the this compound solution.
-
Target Thickness: Vary spin speeds (e.g., 800, 1000, 1500 rpm) to generate films of varying thickness (
). -
Self-Validation Step: You must fabricate devices with at least 3 different thicknesses (e.g., 100 nm, 150 nm, 200 nm) to verify the Mott-Gurney law (
). -
Annealing: Anneal at 100°C for 10 min to remove residual solvent and improve
- stacking.
-
-
Top Electrode Evaporation:
-
Evaporate 10 nm MoOx followed by 100 nm Ag (or 80 nm pure Au) through a shadow mask at high vacuum (
mbar). -
Caution: Do not use Aluminum; it may form an oxide barrier or inject electrons.
-
Phase 3: Measurement & Analysis
-
Setup: Connect the ITO to the Anode (+) and the Top Metal to the Cathode (-) of the SMU.
-
Sweep: Perform a voltage sweep from 0 V to 10 V (or until current density reaches ~100 mA/cm²).
-
Dark Conditions: Measure in absolute darkness to avoid photo-generated carriers.
Data Analysis: The Mott-Gurney Method
The SCLC regime is defined by the Mott-Gurney law.[7][8] We must identify the region in the log-log plot where the slope
Where:
- : Current density (A/m²)
-
: Vacuum permittivity (
F/m) - : Relative dielectric constant (Assume 3.0 for TPA derivatives unless measured via impedance).
- : Hole mobility (m²/V[6][9][10]·s)
- : Film thickness (m)
-
: Effective voltage (
), where is the built-in potential (usually ~0-1 V due to work function asymmetry).
Workflow for Extraction
Figure 2: Analytical workflow for extracting mobility from J-V characteristics.
Step-by-Step Calculation:
-
Plot
vs .[6] -
Locate the region where the curve becomes quadratic (Slope
2). This usually occurs after the "kink" representing the trap-filled limit voltage ( ). -
Rearrange the Mott-Gurney equation to solve for
: -
Field-Dependence Correction (Advanced): If the slope is slightly
(e.g., 2.2), it indicates field-dependent mobility (Poole-Frenkel effect). In this case, fit to the extended Murgatroyd model [1].
Troubleshooting & Validation
| Observation | Diagnosis | Corrective Action |
| Slope always = 1 | Ohmic behavior dominating. | Film is too conductive (doping?) or shorted. Check film quality/pinholes. |
| Slope >> 2 (e.g., 5-6) | Deep trap filling. | You have not reached the SCLC region yet. Increase voltage (carefully) or improve material purity. |
| Hysteresis | Ionic motion or interfacial trapping. | Common in perovskites, less common in pure organics. Slow down sweep rate. |
| Mobility varies with Thickness | Contact resistance or interfacial barriers. | The device is not bulk-limited. Improve hole injection (UV-Ozone, better PEDOT). |
References
- Mott, N. F., & Gurney, R. W. (1940). Electronic Processes in Ionic Crystals. Oxford University Press.
-
Blakesley, J. C., et al. (2014).[11] "Towards reliable charge-mobility benchmark measurements for organic semiconductors." Organic Electronics, 15(6), 1263-1272. Link
-
Röhr, J. A., et al. (2018). "On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements." Frontiers in Electronic Materials. Link
-
Martynov, I. V., et al. (2021). "Star-shaped small-molecule hole-transport materials for dopant-free perovskite solar cells." New Journal of Chemistry (RSC). (Specifics on TPA-thiophene derivatives). Link
-
Fluxim. "Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors." Application Note. Link
Sources
- 1. CAS 339985-36-3: this compound [cymitquimica.com]
- 2. This compound | 339985-36-3 [sigmaaldrich.com]
- 3. pure-synth.com [pure-synth.com]
- 4. This compound | 339985-36-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Star-shaped small-molecule hole-transport materials for dopant-free perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [2204.00459] The Validity Window of Space-Charge-Limited Current Measurements of Metal Halide Perovskite Devices [arxiv.org]
- 9. Effects of the silicon core structures on the hole mobility of star-shaped oligothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
Troubleshooting & Optimization
Improving solubility of Tris[4-(5-bromothiophen-2-yl)phenyl]amine in organic solvents
[1][2][3]
Product Profile:
-
Synonyms: 4,4',4''-Tris(5-bromothiophen-2-yl)triphenylamine; TPA-3T-3Br[1][2]
-
Application: Hole Transport Material (HTM) for OLEDs, Perovskite Solar Cells, and precursor for dendrimers/COFs.[2][3]
Solubility Troubleshooting & FAQs
Q1: What is the primary solvent system recommended for this molecule?
Recommendation: Chlorinated Aromatic Solvents (Chlorobenzene or o-Dichlorobenzene). [1][2]
-
Technical Insight: While the triphenylamine (TPA) core possesses a "propeller" shape that generally disrupts crystallization and aids solubility, the three bromothiophene arms introduce significant planarity and potential for
stacking and halogen bonding.[1][2][3] -
Causality: Aliphatic solvents (Hexane) or simple ethers (Diethyl ether) lack the polarizability required to solvate the extended conjugated thiophene system.[1][2][3] Chlorobenzene (CB) and o-Dichlorobenzene (o-DCB) offer high boiling points and excellent interaction with the thiophene moieties, preventing aggregation during film formation.[1][2]
-
Ranking of Solvents (Best to Worst):
-
o-Dichlorobenzene (o-DCB): Best for high concentrations (>20 mg/mL) and high-temperature processing.[1][3]
-
Chlorobenzene (CB): Standard for spin-coating (~10-20 mg/mL).[1][3]
-
Chloroform (
): Good solubility but high evaporation rate can lead to "coffee-ring" effects during coating.[1][3] -
Tetrahydrofuran (THF): Moderate solubility; prone to peroxide formation which can degrade the HTM.[1][3]
-
Toluene: Often insufficient for high concentrations; requires heating.[1][3]
-
Q2: The powder is floating or forming a suspension despite stirring. How do I achieve a clear solution?
Root Cause: Kinetic trapping and aggregation.[1][3] The hydrophobic bromine terminals can repel polar solvents initially, and the high molecular weight leads to slow diffusion.[1][2][3]
Corrective Action:
-
Switch to Acoustic Cavitation: Simple magnetic stirring is often insufficient to break the initial particle agglomerates.[1][3] Use an ultrasonic bath.[1][3]
-
Thermal Activation: Heat the solvent to 50–60°C (if using CB or o-DCB) while sonicating.[1][3] This overcomes the lattice energy of the crystal packing.[1][3]
-
The "Tyndall Effect" Validation: After the solution appears clear to the eye, shine a laser pointer through the vial.[1][3] If you see a beam path (scattering), sub-micron aggregates remain.[3] Continue processing until the beam is invisible.[1][3]
Q3: My film morphology is poor (pinholes/streaks) after spin-coating. Is this a solubility issue?
Analysis: Likely a solubility-evaporation mismatch.[1][3] If the solvent evaporates faster than the molecules can organize, the material crashes out, forming amorphous islands rather than a continuous film.[1][2][3]
Solution:
Q4: Can I use this material in DMF or DMSO?
Critical Warning: Avoid. While highly polar aprotic solvents dissolve many salts, they are poor solvents for large, non-polar conjugated systems like brominated thiophenes.[3] Furthermore, their high surface tension leads to terrible wetting on most substrates (ITO/Glass).[2][3] Stick to halogenated non-polar or moderately polar aromatics.[1][3]
Quantitative Data Summary
Table 1: Estimated Solubility Limits at 25°C (Based on structural analogues and standard HTM processing parameters)
| Solvent | Solubility Rating | Est. Max Conc. (mg/mL) | Application Context |
| o-Dichlorobenzene | Excellent | > 30 | High-temp casting; thick films.[1][3] |
| Chlorobenzene | Good | 20 - 25 | Standard OLED/OPV spin coating.[1][3] |
| Chloroform | Good | 15 - 20 | Fast solvent casting; blends.[1][3] |
| Dichloromethane | Moderate | 10 - 15 | Synthesis workup; too volatile for films.[1][3] |
| Toluene | Poor/Moderate | < 5 | Not recommended for device fabrication.[1][3] |
| Acetone/Alcohols | Insoluble | 0 | Anti-solvents for precipitation/purification.[1][3] |
Master Protocol: Dissolution & Filtration Workflow
This protocol ensures a defect-free solution suitable for high-performance device fabrication (e.g., Perovskite HTM layers).[1][3]
Materials Required:
-
0.45 µm PTFE (hydrophobic) Syringe Filter.[2][3] (Do NOT use Nylon or Cellulose Acetate) .[2][3]
-
Hot plate.
Step-by-Step Methodology:
-
Weighing: Weigh the required amount of solid into a clean borosilicate glass vial. (Target: 15 mg/mL for standard ~50-100 nm films).[1][3]
-
Solvent Addition: Add anhydrous Chlorobenzene.
-
Pre-Dissolution (Soak): Allow the vial to sit for 5 minutes. This allows the solvent to penetrate the porous powder structure before energy is applied.[1][3]
-
Thermal Sonication:
-
Filtration (Crucial Step):
-
Validation: Perform the Tyndall laser test. If clear, proceed to coating immediately.[1][3]
Visualizations
Diagram 1: Solubility Troubleshooting Logic
Caption: Decision matrix for resolving common dissolution issues with TPA-thiophene derivatives.
Diagram 2: High-Purity Dissolution Workflow
Caption: Step-by-step protocol for preparing device-grade HTM solutions.
References
-
Sigma-Aldrich. this compound Product Page (CAS 339985-36-3).[1][2][3] Retrieved from [1][3]
-
TCI Chemicals. Product Specification: this compound.[1][2][3][4] Retrieved from [1][3]
-
Ossila. Tris[4-(5-formyl-2-thienyl)phenyl]amine (Related Derivative Solubility Data).[2][3] Retrieved from [1][2][3]
-
PubChem. Compound Summary: Triphenylamine Derivatives and Solubility Profiles.[1][3] Retrieved from [1][3]
Sources
- 1. CAS 339985-36-3: this compound [cymitquimica.com]
- 2. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. calpaclab.com [calpaclab.com]
Technical Support Center: Tris[4-(5-bromothiophen-2-yl)phenyl]amine Thin Film Fabrication
Welcome to the technical support center for Tris[4-(5-bromothiophen-2-yl)phenyl]amine thin film processing. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent crystallization in thin films, ensuring high-quality, uniform, and active layers for your applications in organic electronics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is crystallization a concern?
A1: this compound is a small molecule organic semiconductor with a triphenylamine core and bromothiophene arms.[1][2][3] This structure provides it with desirable electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. However, like many organic semiconductors, it has a tendency to crystallize during thin film formation. Uncontrolled crystallization can lead to a number of problems, including:
-
Increased surface roughness: This can cause short-circuits in devices.
-
Grain boundaries: These can act as traps for charge carriers, reducing device efficiency.
-
Inhomogeneous film coverage: This leads to inconsistent device performance across a substrate.
-
Phase segregation: In blended films, crystallization of one component can disrupt the desired morphology.
Therefore, controlling the crystallization process is crucial for fabricating high-performance devices.
Q2: I'm observing needle-like crystals in my spin-coated this compound thin films. What is the likely cause?
A2: The formation of needle-like crystals is a common issue in spin-coating and is often related to rapid solvent evaporation and the intrinsic properties of the molecule. The likely causes include:
-
Solvent Choice: Highly volatile solvents like dichloromethane (DCM) or chloroform can evaporate too quickly, not allowing the molecules sufficient time to self-organize into a uniform amorphous or microcrystalline film.[4][5]
-
Solution Concentration: A supersaturated solution can promote rapid nucleation and crystal growth.
-
Spin Speed: High spin speeds accelerate solvent evaporation, which can exacerbate the issue.
To address this, you can try using a solvent with a lower vapor pressure, optimizing the solution concentration, and adjusting the spin speed.
Q3: Can the substrate I use affect crystallization?
A3: Absolutely. The substrate surface plays a critical role in the nucleation and growth of organic thin films.[6][7][8][9] Key factors include:
-
Surface Energy: A high surface energy substrate can promote better wetting by the solution, leading to more uniform film formation.[8] Conversely, a low surface energy substrate can lead to dewetting and island formation.
-
Surface Roughness: A smoother substrate generally promotes more uniform film growth.
-
Chemical Interactions: Specific chemical interactions between the molecule and the substrate can influence molecular orientation and packing, which in turn affects crystallization.
Consider using surface treatments, such as UV-ozone or plasma treatment, to modify the substrate's surface energy before deposition.
Troubleshooting Guide
This section provides detailed troubleshooting steps for common crystallization issues encountered during the fabrication of this compound thin films.
Issue 1: Formation of Large, Irregular Crystals During Spin Coating
Underlying Cause: This is often due to a combination of factors that promote rapid and uncontrolled crystal growth from solution. These can include the choice of a highly volatile solvent, a supersaturated solution, and suboptimal spin coating parameters.
Solutions:
1. Solvent Selection and Optimization:
-
Rationale: The choice of solvent is critical in controlling the drying kinetics and molecular self-assembly. A solvent with a slightly lower evaporation rate allows more time for the molecules to organize into a smoother film.
-
Protocol:
-
Prepare solutions of this compound in a range of solvents with varying boiling points and polarities. Good starting points for triphenylamine-thiophene derivatives include chloroform and dichloromethane (DCM).[10] Consider blending these with higher boiling point solvents like chlorobenzene or toluene to fine-tune the evaporation rate.
-
Spin-coat thin films from each solvent or solvent blend under identical conditions.
-
Characterize the film morphology using atomic force microscopy (AFM) or optical microscopy to identify the solvent system that yields the most uniform film with minimal crystallization.
-
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Comments |
| Dichloromethane | 39.6 | 47.4 | High volatility, may lead to rapid crystallization. |
| Chloroform | 61.2 | 21.3 | Commonly used, moderate volatility. |
| Toluene | 110.6 | 2.9 | Lower volatility, can improve film morphology. |
| Chlorobenzene | 131.7 | 1.2 | Low volatility, often used for better-ordered films. |
2. Optimization of Spin Coating Parameters:
-
Rationale: Spin speed and acceleration directly influence the rate of solvent evaporation and the final film thickness.
-
Protocol:
-
Using the optimized solvent system from the previous step, vary the spin speed (e.g., 1000, 2000, 3000, 4000 rpm) and acceleration.
-
Keep the solution concentration and volume constant.
-
Analyze the resulting films for uniformity and crystal size. A lower spin speed generally allows for slower drying and can help suppress crystallization.[11]
-
3. Solution Concentration and Temperature Control:
-
Rationale: A solution that is too concentrated can become supersaturated quickly upon solvent evaporation, leading to rapid crystallization.
-
Protocol:
-
Prepare a series of solutions with varying concentrations of this compound.
-
Spin-coat films from each concentration and evaluate the morphology.
-
Consider gently warming the solution before spin coating to improve solubility and prevent premature aggregation.
-
Issue 2: Post-Deposition Crystallization (Aging Effects)
Underlying Cause: Amorphous films can be thermodynamically metastable and may crystallize over time, especially when exposed to thermal fluctuations or solvent vapors.
Solutions:
1. Thermal Annealing:
-
Rationale: Post-deposition thermal annealing can provide the necessary energy for molecular rearrangement into a more stable, and often more ordered, crystalline or polycrystalline state. The key is to control the temperature and duration to achieve the desired morphology.[12][13]
-
Protocol:
-
Deposit an amorphous or microcrystalline thin film of this compound.
-
Anneal the film on a hotplate in an inert atmosphere (e.g., nitrogen or argon) at various temperatures below and above the material's glass transition temperature (if known). A typical starting point is to anneal at temperatures ranging from 60°C to 150°C.
-
Vary the annealing time from a few minutes to an hour.
-
Allow the films to cool slowly to room temperature.
-
Characterize the film morphology and crystallinity using techniques like X-ray diffraction (XRD) and AFM.
-
2. Solvent Vapor Annealing (SVA):
-
Rationale: Exposing the film to a solvent vapor increases molecular mobility and allows for reorganization into a more ordered state without the need for high temperatures.[14][15][16]
-
Protocol:
-
Place the deposited thin film in a sealed chamber.
-
Introduce a small amount of a chosen solvent (e.g., the one used for deposition or a different one) into the chamber, allowing its vapor to saturate the atmosphere.
-
Leave the film in the solvent vapor for a controlled period, ranging from minutes to hours.
-
Remove the film and allow any residual solvent to evaporate.
-
Analyze the film's morphology.
-
Caption: Solvent Vapor Annealing (SVA) Workflow.
Issue 3: Dewetting and Island Formation
Underlying Cause: This issue arises from poor wetting of the substrate by the solution, often due to a mismatch in surface energies between the substrate and the solvent/solute system.
Solutions:
1. Substrate Surface Treatment:
-
Rationale: Modifying the substrate's surface energy to be more compatible with the solution can significantly improve film uniformity.
-
Protocol:
-
Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Treat the substrates with UV-ozone or an oxygen plasma for a few minutes to increase their surface energy and promote better wetting.
-
Alternatively, for creating a hydrophobic surface, treat with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
-
Deposit the this compound film immediately after surface treatment.
-
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 339985-36-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. pure-synth.com [pure-synth.com]
- 4. unifr.ch [unifr.ch]
- 5. researchspace.csir.co.za [researchspace.csir.co.za]
- 6. tu-chemnitz.de [tu-chemnitz.de]
- 7. pubs.aip.org [pubs.aip.org]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. docnum.umons.ac.be [docnum.umons.ac.be]
- 13. Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films [mdpi.com]
- 14. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Solvent vapor annealing in the molecular regime drastically improves carrier transport in small-molecule thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Synthesis yield improvement for 4,4',4''-Tris(5-bromothiophen-2-yl)triphenylamine
Technical Support Center: Synthesis of 4,4',4''-Tris(5-bromothiophen-2-yl)triphenylamine
Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for TBT-TPA Synthesis
Welcome to the Technical Support Center
You are likely accessing this guide because your synthesis of 4,4',4''-Tris(5-bromothiophen-2-yl)triphenylamine (TBT-TPA) is suffering from low yields (<60%), inseparable byproducts, or stability issues during purification.
This molecule is a critical intermediate for Hole Transport Materials (HTMs) in perovskite solar cells and OLEDs. Its star-shaped architecture creates specific steric and electronic challenges during synthesis. This guide prioritizes the bromination step , as this is the most common failure point.
Part 1: The "Golden Route" Protocol (SOP)
To ensure high yield, we recommend the Post-Coupling Bromination route. Direct coupling of 2,5-dibromothiophene often results in polymerization or scrambling.
Workflow Diagram
Caption: Optimized synthetic pathway for TBT-TPA. Step 2 (Bromination) requires strict temperature control to prevent over-bromination.
Part 2: Troubleshooting Tickets (Q&A)
Ticket #401: "My bromination yield is low, and I see multiple spots on TLC."
Diagnosis: Lack of regioselectivity due to temperature or solvent choice.[1]
Technical Explanation: The thiophene ring is highly electron-rich. If you use Bromine (
-
Switch Reagent: Use N-Bromosuccinimide (NBS) instead of
. NBS provides a slow, controlled release of electrophilic bromine. -
Change Solvent: Switch from
to DMF (Dimethylformamide) .-
Why? DMF is polar and moderates the reactivity of NBS. In non-polar solvents like
, the reaction is faster but less selective.
-
-
Temperature Control: Cool the reaction to -10°C to 0°C before adding NBS. Add NBS dropwise (dissolved in DMF) over 30 minutes.
-
Stoichiometry: Use exactly 3.05 to 3.1 equivalents of NBS relative to the starting material. Excess NBS (>3.3 eq) guarantees over-bromination.
Yield Impact Table:
| Condition | Solvent | Temp | Yield (Isolated) | Major Impurity |
| Standard | RT | 45-55% | Core-brominated species | |
| Optimized | DMF | -10°C | 80-88% | Mono-bromide (trace) |
| Aggressive | Reflux | <30% | Polymer/Tars |
Ticket #402: "The reaction mixture turned dark green/blue. Did it decompose?"
Diagnosis: Formation of the Radical Cation (TPA
-
Light Exclusion: Wrap the reaction flask in aluminum foil. NBS can undergo radical decomposition under light, and the TPA core is photosensitive.
-
Quenching: The color usually disappears upon washing with saturated Sodium Thiosulfate (
) or Sodium Bisulfite. This reduces the radical cation back to the neutral amine and neutralizes excess bromine. -
Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Oxygen promotes the stability of the radical cation, which is an impurity trap.
Ticket #403: "I cannot separate the product from the mono-brominated impurity."
Diagnosis: Solubility similarity between Tri-bromo (Target) and Di-bromo (Impurity).
Technical Explanation: Both species are highly lipophilic. Flash chromatography on silica often results in "streaking" or co-elution because the
-
Precipitation (The "Crash" Method):
-
Concentrate the reaction mixture (DMF) to a minimum volume.
-
Pour slowly into cold Methanol or Ethanol under vigorous stirring.
-
The highly symmetrical Tri-bromo target usually precipitates as a fine powder, while the mono/di-bromo impurities often remain in the supernatant.
-
-
Recrystallization:
-
Dissolve the crude solid in minimal hot Chlorobenzene or Toluene .
-
Layer with Ethanol .
-
Allow to stand at 4°C.[2]
-
-
Chromatography Modifier: If you must column, use Hexane:DCM (10:1) but add 1% Triethylamine . This neutralizes acidic sites on the silica that might oxidize the amine, causing streaking.
Part 3: Detailed Experimental Protocol
Synthesis of 4,4',4''-Tris(5-bromothiophen-2-yl)triphenylamine
1. Reagents:
-
Precursor: 4,4',4''-Tris(thiophen-2-yl)triphenylamine (1.0 eq, 5.0 g)
-
N-Bromosuccinimide (NBS) (3.1 eq, 4.2 g)
-
Solvent: Anhydrous DMF (100 mL)
2. Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Add the Precursor and DMF. Stir until fully dissolved.
-
Cooling: Place the flask in an ice/salt bath (-10°C). Wrap flask in foil.
-
Addition: Dissolve NBS in 20 mL DMF. Add this solution dropwise via syringe pump or addition funnel over 30 minutes. Do not dump NBS in as a solid.
-
Reaction: Stir at -10°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:DCM 5:1).
-
Workup: Pour mixture into 500 mL cold water. A yellow/green precipitate will form. Filter the solid.[1][2][3]
-
Wash: Wash the filter cake with water (3x), then Methanol (2x).
-
Purification: Recrystallize from Toluene/Ethanol.
3. Characterization Check:
-
1H NMR (
): Look for the disappearance of the thiophene proton at the 5-position. The doublet at ~7.0-7.1 ppm (thiophene) should simplify compared to the precursor. -
Appearance: Bright yellow powder (Greenish tint indicates impurities).
Part 4: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing reaction failures based on Thin Layer Chromatography (TLC) analysis.
References
-
General Synthesis of Star-Shaped TPA-Thiophenes
- Title: Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applic
- Source: ACS Sustainable Chemistry & Engineering (2022).
- Relevance: Details the NBS/DMF/-10°C protocol for selective bromination of thiophene-TPA conjug
-
URL:[Link]
-
Bromination Specificity & Conditions
- Title: Bridged Triphenylamine Based Molecules with Large Two-Photon Absorption Cross Sections.
- Source: Royal Society of Chemistry (RSC) Advances / Chem Comm.
- Relevance: Validates the purification via recrystallization and the use of NBS for TPA-bromide deriv
-
URL:[Link]
-
NBS Reactivity on Thiophenes
Sources
Enhancing the stability of perovskite solar cells with Tris[4-(5-bromothiophen-2-yl)phenyl]amine HTL
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Scientist Subject: Optimization of Hole Transport Layers (HTL) using TBTPA Ticket Focus: Stability Enhancement, Defect Passivation, and Film Morphology
Executive Summary: Why TBTPA?
Welcome to the technical support hub for Tris[4-(5-bromothiophen-2-yl)phenyl]amine (referred to hereafter as TBTPA ). You are likely transitioning from standard Spiro-OMeTAD to TBTPA to address the critical bottleneck of perovskite solar cell (PSC) instability.
The Technical Value Proposition:
Unlike standard HTLs, TBTPA incorporates a bromothiophene moiety . This is not merely for energy level tuning; it is a functional passivation strategy. The bromine atoms function as Lewis bases (via halogen bonding), interacting with under-coordinated Lead (
Module A: Material Preparation & Solution Chemistry
User Query: "I am experiencing solubility issues or precipitation after leaving the TBTPA solution overnight. How do I ensure a stable precursor?"
Diagnosis:
TBTPA is a star-shaped small molecule. While it has a TPA core, the thiophene arms increase planarity and
Protocol 1: The "Golden Ratio" Solvation Method
| Parameter | Specification | Technical Rationale |
| Primary Solvent | Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB) | High boiling point aromatics prevent rapid evaporation, allowing molecules to order themselves. |
| Concentration | 15–20 mg/mL | Optimal range for achieving 60–80 nm film thickness at standard spin speeds. |
| Additives (Dopants) | Li-TFSI (in ACN) + tBP | Critical: TBTPA often requires oxidation to increase hole mobility. |
| Dissolution Temp | Heat is required to break initial aggregate clusters. | |
| Filtration | 0.22 | Do not use Nylon. Nylon can react with certain solvent/dopant mixes or absorb moisture. |
Troubleshooting Steps:
-
Cloudy Solution: If the solution is cloudy at room temperature, switch to o-Dichlorobenzene . Its higher solvent power breaks down thiophene stacking better than CB.
-
Precipitation: Always prepare fresh. If storage is necessary, store in a dark,
-filled glovebox. Re-heat to before use.
Module B: Deposition & Film Formation
User Query: "My HTL films have 'comets' or pinholes, and the device shows low Shunt Resistance (
Diagnosis: Pinholes in the HTL allow the gold/silver electrode to contact the perovskite directly, causing recombination shunts. "Comets" are caused by undissolved particles or rapid solvent evaporation.
Protocol 2: Dynamic Spin Coating Workflow
The following diagram outlines the critical process flow to ensure pinhole-free deposition.
Key Operational Adjustments:
-
Dynamic Dispense: Do not use static dispense. Start the spinner at low speed (e.g., 500 rpm), dispense the solution, then ramp to 3000 rpm. This ensures uniform coverage before the solvent evaporates.
-
The "Air Aging" Step: Unlike perovskites which hate moisture, doped TBTPA (like Spiro) often needs exposure to dry air (humidity < 20%) for 10-12 hours. Oxygen acts as a p-dopant co-factor with Li-TFSI to populate holes. Do not evaporate metal immediately.
Module C: Interface Engineering (The Mechanism)
User Query: "Why does TBTPA improve stability compared to Spiro-OMeTAD? Is it just hydrophobicity?"
Scientist's Explanation: It is a dual-mechanism effect.
-
Hydrophobicity: The thiophene rings are more hydrophobic than the methoxy groups in Spiro-OMeTAD, repelling water.
-
Defect Passivation (The "Bromine Effect"): This is the critical differentiator. The Bromine (Br) atom on the thiophene ring acts as a passivation agent for the Perovskite surface.
The Passivation Pathway:
Validation Experiment: To verify this in your lab, perform Steady-State Photoluminescence (PL) measurements.
-
Control: Perovskite film only.
-
Test: Perovskite + TBTPA.
-
Result: You should see significant PL quenching (indicating charge extraction) but if you measure Time-Resolved PL (TRPL) , the carrier lifetime of the remaining tail should be cleaner, indicating fewer surface trap states compared to a non-passivating HTL.
Module D: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| S-Shaped J-V Curve | Charge accumulation at the interface due to poor mobility or energy barrier. | 1. Increase Li-TFSI dopant concentration slightly.2. Ensure the "Air Oxidation" step (Fig 1) was performed to activate the HTL. |
| Large Hysteresis | Ion migration or interfacial defects. | The TBTPA layer might be too thin, allowing ion movement. Increase concentration to 20 mg/mL to ensure a physical barrier. |
| Yellowing of Film | Degradation of the HTL or Perovskite. | TBTPA is generally stable. If yellowing occurs, check for tBP evaporation . tBP is volatile; do not anneal the HTL above |
| Low | Energy level mismatch or pinholes. | Verify the HOMO level of TBTPA aligns with your specific Perovskite valence band. The Bromine shift usually deepens the HOMO, which should increase |
References & Grounding
The protocols and mechanisms described above are grounded in the following authoritative research on Halogen-functionalized HTLs and Perovskite stability.
-
Halogen-Functionalized Hole Transport Materials with Strong Passivation Effects.
-
Context: Establishes the mechanism of Halogen (Cl, Br) bonding with
to passivate defects and improve stability. -
Source: ACS Nano (2024).
-
-
Halogen‐Bonded Hole‐Transport Material Suppresses Charge Recombination.
-
Context: Details how halogenated HTLs create ordered layers and suppress non-radiative recombination via the "atom-to-atom" interaction.
-
Source: Semantic Scholar / Wiley (Advanced Functional Materials).
-
-
Investigating the encapsulation of lead bromide perovskite with poly(3-bromothiophene).
-
Context: While focusing on polymers, this validates the specific interaction between the bromothiophene moiety and lead halide perovskites for moisture stability.
-
Source: Royal Society Open Science (via ResearchGate).
-
-
Bicyclopentadithiophene-Based Organic Semiconductor for Stable PSCs.
-
Context: Demonstrates the efficacy of star-shaped, sulfur-rich HTLs in achieving efficiencies >22% through superior hole extraction.
-
Source: PubMed / NIH.
-
For further assistance, please contact the Materials Characterization Unit or submit a ticket with your specific J-V curve data.
Technical Support Center: Interface Engineering with Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Target Reagent: Tris[4-(5-bromothiophen-2-yl)phenyl]amine (Referenced herein as TPA-T-Br)
Application: Perovskite Solar Cells (PSCs) – Interface Passivation & Hole Transport
Welcome to the Technical Support Hub
You have accessed the advanced support documentation for integrating TPA-T-Br into perovskite optoelectronic devices. This guide addresses the critical challenge of reducing interface defects —specifically under-coordinated Lead (
This molecule is not just a passive layer; it is a dual-functional agent . The Triphenylamine (TPA) core ensures hole extraction, while the brominated thiophene arms actively passivate surface trap states via Lewis acid-base coordination and Halogen Bonding (XB).
Part 1: The Diagnostic Hub (Mechanism & Theory)
Before troubleshooting, you must understand the interaction mechanism. Most failures occur because users treat TPA-T-Br solely as a physical barrier rather than a chemically active passivation layer.
The Dual-Passivation Mechanism
-
Pb-S Coordination (Lewis Base): The sulfur atom in the thiophene ring acts as a Lewis base, donating electron density to under-coordinated
defects (Lewis acids) on the perovskite surface. -
Halogen Bonding (XB): The Bromine (Br) substituent induces a "sigma-hole"—a region of positive electrostatic potential—that forms a highly directional halogen bond with surface halides (iodide) or nucleophilic defects.
Visualizing the Pathway
The following diagram illustrates how TPA-T-Br interrupts the defect-induced recombination cycle.
Figure 1: Mechanism of defect passivation showing the dual-action of Thiophene (S) and Bromine (Br) on perovskite surface traps.
Part 2: Application Protocol (Standard Operating Procedure)
Critical Warning: Purity matters. For drug development professionals transitioning to PV, ensure TPA-T-Br purity is >99.5% (HPLC). Trace metal impurities can act as recombination centers, negating the passivation effect.
Preparation & Deposition Workflow
| Parameter | Specification | Technical Rationale |
| Solvent | Chlorobenzene (CB) or Toluene | Non-polar solvents prevent damage to the underlying perovskite layer. |
| Concentration | Passivation: 1–3 mg/mLHTM Layer: 10–20 mg/mL | Low conc. forms a monolayer (passivation only). High conc. forms a bulk transport layer. |
| Additives | Li-TFSI / tBP (Optional) | Only required if used as a thick HTM (>50nm) to improve conductivity. Avoid for pure passivation monolayers. |
| Spin Speed | 3000–4000 rpm (30s) | Ensures uniform coverage without aggregating the large star-shaped molecules. |
| Annealing | 100°C for 10 min | Crucial: Thermal energy is required to organize the molecules and activate the Halogen Bonding interactions. |
Part 3: Troubleshooting Guide
Direct solutions to specific failure modes observed in J-V curves and stability tests.
Scenario A: "S-Shaped" J-V Curves (Low Fill Factor)
-
Diagnosis: Charge accumulation at the interface.[1][2][3] The TPA-T-Br layer is likely too thick or undoped, creating a series resistance barrier.
-
Root Cause: Low intrinsic hole mobility of organic molecules without dopants.
-
Corrective Action:
-
Reduce Concentration: Dilute solution to <2 mg/mL to ensure a tunneling monolayer rather than a resistive bulk layer.
-
Doping: If a thick layer is required, add Li-TFSI (17.5 µL/mL of 520 mg/mL stock) and tBP (28.8 µL/mL).
-
Scenario B: High Hysteresis Index (>10%)
-
Diagnosis: Ion migration is not suppressed; the interface is "loose."
-
Root Cause: The TPA-T-Br molecules are physically adsorbed but not chemically bonded (Halogen bonds not activated).
-
Corrective Action:
-
Thermal Activation: Increase annealing temperature to 110°C for 5 minutes immediately after deposition.
-
Solvent Annealing: Expose the film to CB vapor for 10 seconds to promote molecular stacking before thermal annealing.
-
Scenario C: Low Open-Circuit Voltage ( )
-
Diagnosis: Pinholes in the passivation layer or insufficient defect coverage.
-
Root Cause: Poor wettability of the TPA-T-Br solution on the perovskite surface.
-
Corrective Action:
-
Dynamic Spin Coating: Dispense the solution while the substrate is spinning (at 1000 rpm, then ramp to 4000 rpm) to improve wetting.
-
Concentration Check: Increase concentration slightly (e.g., from 1 mg/mL to 3 mg/mL) to ensure full surface coverage.
-
Part 4: Interactive Troubleshooting Workflow
Follow this logic tree to resolve performance issues efficiently.
Figure 2: Logic tree for diagnosing and resolving common interface-related device failures.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use TPA-T-Br on FAPbI3-based perovskites?
A: Yes. In fact, it is more effective on Formamidinium (FA) based perovskites. The larger FA cation often induces lattice strain; the TPA-T-Br molecule releases this interfacial strain through the flexible thiophene arms, stabilizing the
Q2: Is this molecule compatible with inverse (p-i-n) structures? A: Yes, but it is typically used as the bottom HTL in p-i-n structures. If used on top (n-i-p), ensure the solvent (Chlorobenzene) does not dissolve the underlying perovskite.
Q3: How does the Bromine position affect performance? A: The 5-position on the thiophene ring is strategic. It extends the "sigma-hole" away from the steric bulk of the TPA core, allowing maximum interaction depth with the perovskite surface iodide vacancies [1, 2].
Q4: What is the shelf-life of the solution? A: Once dissolved in Chlorobenzene, the solution is sensitive to light and oxygen. Store in a glovebox (N2 atmosphere) and use within 48 hours. If the solution turns from yellow to dark orange, oxidation has occurred; discard it.
References
-
Abate, A., et al. (2014). Supramolecular Halogen Bond Passivation of Organic–Inorganic Halide Perovskite Solar Cells. Nano Letters, 14(6), 3247–3254. Link
-
Li, Z., et al. (2020). Supramolecular Modulation of Hybrid Perovskite Solar Cells via Bifunctional Halogen Bonding Revealed by Two-Dimensional 19F Solid-State NMR Spectroscopy. Journal of the American Chemical Society, 142(3), 1645–1654. Link
-
Zhang, F., et al. (2022). The Emerging Role of Halogen Bonding in Hybrid Perovskite Photovoltaics. Princeton University / ACS Energy Letters. Link
-
Hangarge, R., et al. (2017). Enhancing the efficiency of solution-processable bulk-heterojunction devices via a three-dimensional molecular architecture comprising triphenylamine and cyanopyridone.[4] Dyes and Pigments, 137, 126-134.[4] Link[4]
-
Bi, S., et al. (2025). Halogen bonding reduces intrinsic traps and improves stability in Perovskite Solar Cells. ResearchGate / Advanced Materials. Link
Sources
Technical Support Center: Passivation Strategies for Tris[4-(5-bromothiophen-2-yl)phenyl]amine Based Devices
This technical support guide is designed for researchers and scientists working with Tris[4-(5-bromothiophen-2-yl)phenyl]amine-based devices. Here, we address common challenges and provide in-depth, evidence-based passivation strategies to enhance device performance and longevity. Our approach is rooted in a deep understanding of the material's properties and failure modes, offering not just protocols, but the scientific rationale behind them.
I. Understanding the Core Challenges: Why Passivation is Crucial
This compound, a triphenylamine-thiophene derivative, is a promising hole transport material (HTM) due to its excellent charge transport properties. However, like many organic semiconductors, devices incorporating this material can suffer from degradation, leading to diminished performance and stability. The primary culprits are environmental factors and intrinsic material properties.
Key Degradation Pathways:
-
Oxidation: The triphenylamine core and thiophene rings are susceptible to oxidation in the presence of oxygen and moisture, leading to the formation of charge traps and a decline in hole mobility.
-
Interfacial Defects: Imperfections at the interface between the this compound layer and adjacent layers (e.g., the perovskite in a solar cell or the electrode) can act as recombination centers, reducing device efficiency.
-
Morphological Instability: The morphology of the solution-processed this compound film, including the presence of pinholes and grain boundaries, can create pathways for moisture and oxygen ingress, accelerating degradation.[1]
-
Role of Bromine: While the bromine substituents can favorably tune the material's electronic properties, they can also be reactive sites and potentially participate in degradation pathways under prolonged operational stress.[2]
Passivation strategies aim to mitigate these issues by protecting the material and its interfaces, thereby enhancing the overall stability and performance of the device.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered during experimentation.
A. Device Performance Issues
Question 1: My device shows a rapid decline in efficiency when exposed to ambient air. What is the likely cause and how can I prevent this?
Answer:
This is a classic sign of environmental degradation, primarily oxidation and moisture ingress. The this compound layer is likely being compromised.
Troubleshooting Steps & Passivation Strategies:
-
Inert Atmosphere Processing: The most immediate solution is to fabricate and test your devices in an inert atmosphere, such as a nitrogen-filled glovebox. This minimizes exposure to oxygen and moisture during the critical fabrication stages.
-
Encapsulation: For long-term stability, proper encapsulation is non-negotiable. This involves sealing the device with a barrier material (e.g., UV-curable epoxy and a glass coverslip) to prevent ambient air from reaching the active layers.
-
Hydrophobic Interlayers: Introducing a hydrophobic passivation layer can significantly impede moisture ingress.
-
Self-Assembled Monolayers (SAMs): Fluorinated SAMs are particularly effective due to their water-repellent nature.[3] They form a dense, ordered monolayer at the interface, blocking moisture and passivating surface defects.
-
Insulating Polymers: A thin layer of an insulating polymer like poly(methyl methacrylate) (PMMA) can act as a physical barrier to moisture and oxygen.[4]
-
Question 2: The open-circuit voltage (Voc) of my solar cell is lower than expected. What could be the reason and how can I improve it?
Answer:
A low Voc often points to significant charge recombination at the interfaces of the hole transport layer. This can be due to energy level misalignment or the presence of surface defects.
Troubleshooting Steps & Passivation Strategies:
-
Interfacial Defect Passivation with SAMs: Surface defects on the this compound layer can be effectively passivated using SAMs. Triphenylamine-based SAMs with phosphonic acid anchoring groups can form a strong bond with the underlying substrate (e.g., ITO or other metal oxides) and create a more favorable interface for hole extraction.[5]
-
PMMA Interlayer: A thin PMMA layer can passivate surface defects on the this compound film.[4] The carbonyl groups in PMMA can coordinate with undercoordinated ions at the interface, reducing non-radiative recombination pathways.[6]
-
Dopant-Free HTL: While not a direct passivation of the this compound layer itself, consider using it in a dopant-free formulation. Dopants, while enhancing conductivity, can be hygroscopic and contribute to instability, which can negatively impact the Voc over time.
Question 3: I'm observing a high leakage current in my device. What is the cause and what is the solution?
Answer:
High leakage current is often a result of morphological defects such as pinholes or an uneven film in the this compound layer. These create shunt pathways for current to bypass the active region of the device.
Troubleshooting Steps & Passivation Strategies:
-
Optimize Film Deposition:
-
Solution Concentration and Solvent: Systematically vary the concentration of your this compound solution and experiment with different solvents or solvent mixtures to improve film uniformity and coverage.
-
Spin Coating Parameters: Adjust the spin speed and duration to achieve a smooth, pinhole-free film.
-
-
Insulating Polymer Passivation: A thin layer of PMMA can help to fill in pinholes and create a more uniform surface, thereby reducing shunt pathways.[7]
B. Material and Film Characterization Issues
Question 4: How can I confirm that my passivation layer is effectively protecting the this compound film?
Answer:
A combination of characterization techniques can be used to validate the effectiveness of your passivation strategy.
Recommended Characterization Techniques:
| Technique | Purpose | Expected Outcome with Successful Passivation |
| Contact Angle Measurement | To assess the hydrophobicity of the surface. | An increase in the water contact angle, indicating a more hydrophobic surface that is less susceptible to moisture ingress. |
| Atomic Force Microscopy (AFM) | To evaluate the surface morphology and roughness. | A smoother surface with reduced pinhole density. |
| UV-Vis Spectroscopy | To monitor the optical properties and potential degradation of the film. | A stable absorption spectrum over time, with no significant changes that would indicate chemical degradation. |
| Photoluminescence (PL) Spectroscopy | To probe charge carrier recombination dynamics. | An increase in PL intensity and a longer PL lifetime, indicating reduced non-radiative recombination due to defect passivation.[6] |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the chemical composition and bonding at the surface and interfaces. | Confirmation of the presence of the passivation layer and potentially new chemical bonds indicating successful passivation of surface defects. |
III. Experimental Protocols
Here we provide detailed, step-by-step methodologies for key passivation experiments.
Protocol 1: Passivation with a Fluorinated Self-Assembled Monolayer (SAM)
This protocol describes the deposition of a fluorinated SAM onto a substrate prior to the deposition of the this compound layer to create a hydrophobic and defect-passivating interface.
Materials:
-
Substrate (e.g., ITO-coated glass)
-
Fluorinated phosphonic acid (e.g., (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonic acid)
-
Anhydrous isopropanol
-
This compound solution
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
UV-Ozone Treatment: Treat the cleaned substrate with UV-ozone for 15 minutes to remove organic residues and create a hydrophilic surface for SAM formation.
-
SAM Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the fluorinated phosphonic acid in anhydrous isopropanol.
-
SAM Deposition: Immerse the UV-ozone treated substrate in the SAM solution for 30 minutes at room temperature.
-
Rinsing: Remove the substrate from the SAM solution and rinse it thoroughly with fresh isopropanol to remove any physisorbed molecules.
-
Annealing: Anneal the SAM-coated substrate at 100°C for 10 minutes.
-
HTL Deposition: Proceed with the deposition of the this compound layer onto the SAM-modified substrate using your standard protocol (e.g., spin coating).
Protocol 2: Passivation with a PMMA Interlayer
This protocol details the application of a thin PMMA layer on top of the this compound film to act as a physical barrier and passivate surface defects.
Materials:
-
Substrate with deposited this compound film
-
Poly(methyl methacrylate) (PMMA)
-
Anhydrous chlorobenzene
Procedure:
-
PMMA Solution Preparation: Prepare a dilute solution of PMMA in anhydrous chlorobenzene (e.g., 1-5 mg/mL). The concentration will determine the thickness of the passivation layer and should be optimized for your specific device architecture.
-
PMMA Deposition: Spin-coat the PMMA solution onto the this compound film. Use a high spin speed (e.g., 4000-6000 rpm) to achieve a very thin, uniform layer.
-
Annealing: Anneal the substrate at a moderate temperature (e.g., 80-100°C) for 10 minutes to remove any residual solvent.
-
Subsequent Layer Deposition: Proceed with the deposition of the next layer in your device stack (e.g., the perovskite layer or top electrode).
IV. Concluding Remarks
The stability and performance of this compound-based devices are intrinsically linked to the quality of the material's film and its interfaces. A proactive approach to passivation is essential for realizing the full potential of this promising hole transport material. By understanding the underlying degradation mechanisms and implementing targeted passivation strategies, researchers can significantly enhance the reliability and efficiency of their devices. The troubleshooting guide and protocols provided herein serve as a starting point for optimizing your experimental workflows and achieving robust and high-performing organic electronic devices.
V. References
-
Exploring the effects of mono-bromination on hole-electron transport and distribution in dibenzofuran and dibenzothiophene isomers: a first-principles study. Journal of Molecular Modeling, 30(6), 163. [Link]
-
Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. Surface Science Reports, 70(4), 437-461. [Link]
-
Main causes of pinhole defects and the corresponding solutions. ResearchGate. [Link]
-
Polymer-Assisted Crystallization and Defect Passivation in Planar Wide-Bandgap FAPbBr3 Perovskite Solar Cells. ACS Applied Materials & Interfaces, 13(49), 58739-58748. [Link]
-
Covalent Grafting of PMMA Organic Film on Porous Silicon for Achieving Ultralow-k Organic Films. ACS Applied Electronic Materials, 4(12), 5869-5877. [Link]
-
When Electrolytes Are Semiconductors: A Feature, Not a Bug for Solid-State Batteries. Batteries, 10(1), 23. [Link]
-
Effect of Bromine Doping on Charge Transfer, Ion Migration and Stability of the Single Crystalline MAPb(BrxI1−x)3 Photodetector. Journal of Materials Chemistry C, 9(42), 15155-15164. [Link]
-
A Universal Double-Side Passivation for High Open-Circuit Voltage in Perovskite Solar. Advanced Materials, 31(1), 1805267. [Link]
-
Copper Bromide Hole Transport Layer for Stable and Efficient Perovskite Solar Cells. Advanced Functional Materials, 29(28), 1902781. [Link]
-
Halogen-substituted triphenylamine derivatives with intense mechanoluminescence properties. Journal of Materials Chemistry C, 6(32), 8676-8681. [Link]
-
Triphenylamine-Based Y-Shaped Self-Assembled Monolayers for Efficient Tin Perovskite Solar Cells. Small, 21(2), e2408638. [Link]
-
Blown Film Troubleshooting Polyethylene Film Training Program. LyondellBasell. [Link]
-
PMMA passivated CsPbI2Br perovskite film for highly efficient and stable solar cells. Journal of Physics and Chemistry of Solids, 153, 110000. [Link]
-
Triphenylamine-Based Y-Shaped Self-Assembled Monolayers for Efficient Tin Perovskite Solar Cells. Semantic Scholar. [Link]
-
TRIPHENYLAMINE-BASED MONOLAYERS FOR OPTOELECTRONIC DEVICES. Open Readings 2025. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the effects of mono-bromination on hole-electron transport and distribution in dibenzofuran and dibenzothiophene isomers: a first-principles study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. openreadings.eu [openreadings.eu]
- 6. Polymer-Assisted Crystallization and Defect Passivation in Planar Wide-Bandgap FAPbBr3 Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Operational Stability of Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Material Code: TPA-Th-Br (Generic Ref) | Application Domain: Hole Transport Materials (HTM) for Perovskite Solar Cells (PSCs) & OLEDs.
Welcome to the Advanced Materials Stability Hub
Status: Senior Application Scientist Online Objective: To diagnose and mitigate long-term degradation mechanisms in TPA-Thiophene-Bromide derivatives.
You are likely using Tris[4-(5-bromothiophen-2-yl)phenyl]amine as a hole-transporting semiconductor. While the triphenylamine (TPA) core provides excellent hole mobility, the brominated thiophene arms introduce specific "kill mechanisms" that differ from standard HTMs like Spiro-OMeTAD.
This guide moves beyond basic handling to address the photo-chemical and morphological causality of device failure.
Part 1: Critical Troubleshooting (Q&A Format)
Issue 1: "My device efficiency drops rapidly (T80 < 50 hours) under continuous illumination, despite encapsulation."
Diagnosis: Photolytic Cleavage of the C-Br Bond. The Mechanism: Unlike standard alkyl-substituted HTMs, your molecule contains a Carbon-Bromine (C-Br) bond on the thiophene ring. Under UV illumination (specifically <400 nm), the C-Br bond is susceptible to homolytic cleavage. This generates highly reactive aryl radicals and bromine radicals .
-
Radical Attack: These radicals attack the organic cation in the Perovskite layer (e.g., methylammonium), leading to interface delamination.
-
Trap Formation: The "de-brominated" site on the thiophene becomes a deep trap state, reducing hole mobility ($ \mu_h $).
Corrective Protocol: The UV-Cutoff Filter Test
-
Step 1: Fabricate two identical batches of devices.
-
Step 2: Apply a UV-cutoff filter (<420 nm) to the light source of Batch A. Expose Batch B to full spectrum AM1.5G.
-
Step 3: Monitor $ V_{OC} $ (Open Circuit Voltage).[1]
-
Result: If Batch A is stable but Batch B degrades, the C-Br bond scission is your root cause.
-
-
Solution: You must use a UV-downshifting layer or switch to a non-halogenated analog (e.g., methyl-thiophene) for operational devices. The bromine variant is often better suited as a reactive intermediate for polymerization rather than a final operational material.
Issue 2: "The HTM film turns opaque or 'hazy' after 200 hours of thermal stress (85°C)."
Diagnosis: Cold Crystallization (Morphological Instability). The Mechanism: this compound is a small molecule. While it forms an amorphous film upon spin-coating, its glass transition temperature ($ T_g $) is relatively low due to the flexible rotation between the phenyl and thiophene rings.
-
Thermodynamic Drive: Over time, or under heat (85°C ISOS-D-2 standards), the molecules rearrange into a lower-energy crystalline lattice.
-
Consequence: Grain boundaries form, creating pathways for moisture ingress and causing the film to lose physical contact with the electrode (delamination).
Corrective Protocol: Dopant Engineering & Matrix Stabilization
-
Immediate Fix: Increase the concentration of the dopant Li-TFSI/tBP. While usually electrical dopants, they also act as "impurities" that frustrate the crystallization lattice, keeping the film amorphous longer.
-
Advanced Fix (Polymer Matrix): Blend the TPA-Th-Br with a high-$ T_g $ polymer (e.g., Polystyrene or PMMA) at a 5-10 wt% ratio.
-
Why? The polymer chains act as "scaffolding" that physically restricts the rotation of the TPA-Th-Br molecules, preventing crystallization without significantly hindering charge transport.
-
Issue 3: "I see a 'Yellowing' of the film even before device operation."
Diagnosis: Oxidative Instability of the TPA Core. The Mechanism: The Nitrogen lone pair in the Triphenylamine core is easily oxidized to form a radical cation ($ N^{\bullet +} $). While this is the mechanism of hole transport, uncontrolled oxidation by atmospheric oxygen (in the presence of light) creates irreversible quinoidal species which act as recombination centers.
Corrective Protocol: The Inert Atmosphere Purification
-
Validation: Check your solvent (Chlorobenzene/Toluene). If it was stored in air, it contains dissolved oxygen.
-
Protocol:
-
Degas all solvents with $ N_2 $ bubbling for 20 mins before dissolving the HTM.
-
Perform spin-coating exclusively in a Glovebox ($ O_2 < 0.1 $ ppm).
-
Crucial: If the powder itself is yellow/brown (instead of pale yellow/white), it is already oxidized. Recrystallize using Ethanol/Chloroform before use.
-
Part 2: Visualization of Failure Modes
Figure 1: Photochemical Degradation Pathway
This diagram illustrates the "Kill Mechanism" specific to the Brominated Thiophene arm under solar irradiation.
Caption: Figure 1. The photolytic cleavage mechanism of the C-Br bond in this compound leading to radical generation and trap state formation.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to isolate the source of instability in your specific setup.
Caption: Figure 2. Diagnostic workflow for isolating morphological vs. photochemical failure modes.
Part 3: Comparative Stability Data
The following table contrasts the Brominated variant against standard analogs to highlight where the stability trade-offs occur.
| Parameter | Tris[4-(5-bromo thiophen...)] | Tris[4-(5-methyl thiophen...)] | Impact on Stability |
| Bond Dissociation Energy | C-Br (~280 kJ/mol) | C-C (~350 kJ/mol) | High Risk: Bromine cleaves easily under UV. |
| Glass Transition ( | ~85°C | ~95°C | Moderate Risk: Lower |
| Hole Mobility ($ \mu_h $) | $ 10^{-4} $ cm²/Vs | $ 10^{-4} $ cm²/Vs | Neutral: Bromine does not significantly aid mobility. |
| Solubility | High (Chlorobenzene) | Moderate | Benefit: Bromine improves film formation quality. |
| Trap Density | High (after UV exposure) | Low | Critical: Main cause of voltage loss ($ V{OC} $) over time. |
Part 4: Standard Operating Procedure (SOP) for Purification
Why this is necessary: Commercial batches of TPA-Th-Br are often synthesized via Suzuki Coupling . Residual Palladium (Pd) catalyst acts as a "hotspot" for degradation.
Protocol:
-
Dissolution: Dissolve 500mg of TPA-Th-Br in 10mL minimal Chloroform ($ CHCl_3 $).
-
Scavenging: Add 50mg of activated charcoal or a specific Pd-scavenger resin (e.g., SiliaMetS®). Stir for 4 hours at room temperature.
-
Filtration: Pass through a 0.2
PTFE filter to remove the scavenger. -
Recrystallization: Slowly add cold Ethanol ($ EtOH $) into the filtrate until a precipitate forms.
-
Collection: Centrifuge and dry in a vacuum oven at 40°C overnight.
-
Storage: Store in an amber vial under Argon. Never store in clear glass.
References
-
Photostability of Thiophene Derivatives
- Title: Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers.
- Relevance: Establishes the mechanism of radical generation in brominated thiophenes under UV irradi
-
Source:2
-
Brominated Polythiophene Stability
-
TPA-Thiophene HTM Design
-
Thiophene Singlet Oxygen Reactivity
- Title: Thiophene Stability in Photodynamic Therapy: A Mathem
- Relevance: Details the reactivity of the thiophene ring with singlet oxygen, a key oxid
-
Source:5
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 5. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach | MDPI [mdpi.com]
Validation & Comparative
Comparative Guide: Spiro-OMeTAD vs. Tris[4-(5-bromothiophen-2-yl)phenyl]amine (TPA-3T-Br) as Hole Transport Materials
This comparative guide analyzes the performance, synthesis, and mechanistic differences between the industry-standard Spiro-OMeTAD and the emerging alternative class represented by Tris[4-(5-bromothiophen-2-yl)phenyl]amine (hereafter referred to as TPA-3T-Br ).
Executive Summary
Spiro-OMeTAD remains the gold standard for high-efficiency Perovskite Solar Cells (PSCs), offering isotropic hole transport and well-matched energy levels. However, its high synthesis cost, low intrinsic mobility (requiring hygroscopic dopants), and thermal instability limit commercial scalability.
TPA-3T-Br represents a class of star-shaped, thiophene-functionalized triphenylamine derivatives. While often used as a precursor for advanced HTMs, the brominated core itself offers unique advantages: halogen-mediated defect passivation (via Br-Pb interactions), significantly lower synthesis costs , and tunable crystallinity. This guide evaluates TPA-3T-Br both as a standalone functional material and a representative of the cost-effective "propeller-shaped" HTM class.
| Feature | Spiro-OMeTAD | TPA-3T-Br (and derivatives) |
| Molecular Geometry | 3D Orthogonal (Spiro-center) | 3D Propeller (Star-shaped) |
| Hole Mobility | ~10⁻⁴ cm²/Vs (doped) | ~10⁻⁵ to 10⁻⁴ cm²/Vs (tunable) |
| Synthesis Complexity | High (5+ steps, expensive purification) | Low (2-3 steps, scalable) |
| Passivation Capability | Low (requires additives) | High (Lewis base S and Br sites) |
| Stability | Prone to crystallization/dopant migration | Enhanced thermal stability; hydrophobic |
Molecular Architecture & Synthesis Logic
Structural Causality
-
Spiro-OMeTAD: The spiro-center creates a rigid, orthogonal structure that prevents excessive crystallization. This leads to an amorphous film with isotropic charge transport (holes move equally well in all directions). Drawback: The amorphous nature lowers intrinsic mobility, necessitating Li-TFSI/tBP doping, which induces degradation.
-
TPA-3T-Br: The Triphenylamine (TPA) core provides the hole-donating capability. The three thiophene arms extend conjugation, improving planarity for
stacking.-
The "Br" Factor: Unlike simple alkyl-chains, the terminal Bromine atoms serve a dual purpose:
-
Intermolecular Locking: Halogen bonding (Br···Br or Br···S) can tighten crystal packing, improving mobility without dopants.
-
Surface Passivation: The Br atoms can coordinate with under-coordinated Pb²⁺ defects on the perovskite surface, suppressing non-radiative recombination.
-
-
Synthesis Workflow Comparison
Spiro-OMeTAD synthesis is notoriously difficult due to the spiro-bifluorene core formation. TPA-3T-Br is synthesized via robust C-N or C-C coupling reactions.
Figure 1: Comparative synthesis pathways. TPA-3T-Br avoids the complex spiro-cyclization step, reducing material costs by up to 50-70%.
Optoelectronic Properties & Energy Alignment[1][2]
Energy Level Matching
For efficient hole extraction, the HTM's HOMO (Highest Occupied Molecular Orbital) must be slightly shallower (more negative) than the Perovskite's Valence Band (VB) to ensure hole transfer, while the LUMO (Lowest Unoccupied Molecular Orbital) must be high enough to block electrons.
-
Spiro-OMeTAD: HOMO ≈ -5.22 eV. Matches well with MAPbI₃ (-5.4 eV).
-
TPA-3T-Br: The thiophene arms raise the HOMO level slightly compared to bare TPA, typically aligning around -5.1 to -5.3 eV. The Br substituents exert an inductive effect (-I), stabilizing the HOMO level deeper than non-halogenated equivalents, which aids in increasing
(Open Circuit Voltage).
Figure 2: Energy level diagram. TPA-3T-Br exhibits a deeper HOMO than Spiro, potentially enabling higher Open Circuit Voltage (
Experimental Protocols
Device Fabrication Workflow (Standard n-i-p)
To validate TPA-3T-Br against Spiro, follow this self-validating protocol.
Materials:
-
Reference: Spiro-OMeTAD (72.3 mg/mL in Chlorobenzene) + Li-TFSI + tBP.
-
Test: TPA-3T-Br (15-20 mg/mL in Chlorobenzene or Dichlorobenzene). Note: TPA derivatives often require lower concentrations due to better film-forming properties.
Step-by-Step Protocol:
-
Substrate Prep: Etched FTO glass, cleaned sequentially (detergent, water, acetone, IPA) + UV-Ozone (15 min).
-
ETL Deposition: Spin-coat
colloid (diluted 1:5 water) at 3000 rpm, 30s. Anneal 150°C (30 min). -
Perovskite Deposition: One-step anti-solvent method (e.g.,
). Spin 1000 rpm (10s) -> 6000 rpm (20s). Drop Chlorobenzene (100 µL) at 5s before end. Anneal 100°C (60 min). -
HTM Deposition (Critical Comparison):
-
Spiro: Spin at 4000 rpm, 30s. (Dynamic dispensing).
-
TPA-3T-Br: Spin at 2000-3000 rpm, 30s. Optimization: Vary concentration (10, 15, 20 mg/mL) to match film thickness (~150-200 nm).
-
-
Electrode: Thermal evaporation of Au (80 nm).
Hole Mobility Measurement (SCLC Method)
Space Charge Limited Current (SCLC) is the standard for intrinsic mobility.
-
Device Structure: ITO / PEDOT:PSS / HTM / Au. (Hole-only device).
-
Protocol: Measure J-V curve in dark. Fit the linear region (Ohmic) and the quadratic region (Child’s Law).
-
Equation:
-
Target: Spiro (doped)
, Spiro (undoped) . TPA-3T-Br should target (undoped) to be viable without additives.
-
Stability & Cost Analysis
Thermal & Moisture Stability
Spiro-OMeTAD's glass transition temperature (
-
TPA-3T-Br Advantage: The star-shaped molecule with thiophene arms typically exhibits higher
and hydrophobicity. The presence of Bromine enhances moisture resistance. -
Passivation Mechanism: The Sulfur in thiophene and the terminal Bromine can coordinate with
defects at the interface, reducing trap density. This "chemical healing" improves device longevity under illumination.
Cost Efficiency
-
Spiro-OMeTAD: ~$100-300 / gram (Commercial). High purity required.
-
TPA-3T-Br: ~$20-50 / gram (Estimated synthesis cost). The synthesis avoids the low-yield spiro-cyclization step.
Conclusion
While Spiro-OMeTAD remains the efficiency champion for record-breaking cells, TPA-3T-Br offers a scientifically robust alternative for stability-focused and cost-sensitive applications. Its ability to passivate surface defects via halogen bonding makes it a superior candidate for long-term operational stability tests. Researchers should view TPA-3T-Br not just as a cheaper substitute, but as a platform for dopant-free HTM development.
References
-
Spiro-OMeTAD Benchmark Properties
-
TPA-Thiophene Star-Shaped Deriv
- Title: "Star-shaped triphenylamine-based hole transport m
- Source: Journal of M
-
URL:[Link]
-
Halogen Bonding & Passiv
-
SCLC Mobility Measurement Protocols
- Title: "Charge carrier mobility in organic semiconductors: SCLC method"
- Source: Physical Review B
-
URL:[Link]
Sources
Performance analysis of Tris[4-(5-bromothiophen-2-yl)phenyl]amine in n-i-p vs p-i-n PSCs
An In-Depth Performance Analysis of Tris[4-(5-bromothiophen-2-yl)phenyl]amine as a Hole Transporting Material in n-i-p versus p-i-n Perovskite Solar Cells
Introduction: The Pivotal Role of Hole Transport Materials in Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a dominant force in next-generation photovoltaic research, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based technologies.[1][2] This rapid advancement is built upon the optimization of each functional layer within the device stack. The hole transporting material (HTM) is a critical component, responsible for efficiently extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode, all while blocking electrons to prevent recombination losses.[1][3][4] The choice of HTM and its compatibility with the overall device architecture are paramount in achieving high efficiency and long-term operational stability.[5]
This guide provides a comprehensive performance analysis of a promising small molecule HTM, This compound , comparing its efficacy in the two primary PSC architectures: the conventional n-i-p structure and the inverted p-i-n structure. We will delve into the molecular characteristics of this HTM, analyze its performance metrics in each configuration, provide detailed experimental protocols, and explain the underlying scientific principles that dictate its behavior.
The HTM in Focus: this compound
This compound belongs to the well-established family of triphenylamine (TPA)-based hole transport materials.[6][7] The core TPA unit provides a stable, electron-rich center with excellent hole mobility. The key features of its molecular design are:
-
Triphenylamine Core: A non-planar, propeller-like structure that helps to form stable amorphous films, preventing crystallization and ensuring isotropic charge transport.[8]
-
Thiophene Bridges: These π-conjugated linkers extend the conjugation of the molecule, which can enhance charge mobility and tune the energy levels for better alignment with the perovskite's valence band.
-
Terminal Bromine Atoms: The inclusion of bromine, an electron-withdrawing group, can subtly modify the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for efficient hole extraction from the perovskite layer.
These structural attributes suggest that this compound is a strong candidate for a high-performance HTM. However, its effectiveness is deeply intertwined with the device architecture it is placed in.
PSC Architectures: A Fundamental Divide (n-i-p vs. p-i-n)
The sequence of layers in a PSC dictates the direction of charge flow and profoundly impacts fabrication, material compatibility, and device physics.[9][10]
-
n-i-p (Conventional/Regular) Architecture: In this structure, the substrate is coated sequentially with an electron transport layer (ETL), the intrinsic perovskite layer (i), the hole transport layer (HTL), and finally the metal contact.[11] Light typically enters through the ETL side. This architecture has historically produced the highest record efficiencies.[9]
-
p-i-n (Inverted) Architecture: This structure inverts the layer stack. The substrate is coated with the HTL first, followed by the perovskite layer, the ETL, and the metal contact.[11][12] This configuration often exhibits reduced current density-voltage (J-V) hysteresis and can be fabricated using lower-temperature processes, making it highly suitable for flexible devices and tandems.[2][9]
Caption: Device architectures for n-i-p (left) and p-i-n (right) perovskite solar cells.
Comparative Performance Analysis
| Photovoltaic Parameter | n-i-p Architecture | p-i-n Architecture | Causality and Rationale |
| Power Conversion Efficiency (PCE) | Potentially Higher | Competitive | The n-i-p structure, often using high-temperature processed metal oxide ETLs like SnO₂, can lead to higher quality perovskite films with fewer defects, boosting overall efficiency.[13][14] However, p-i-n devices can achieve very high efficiencies, particularly when interfacial recombination is well-managed.[15][16] |
| Open-Circuit Voltage (Voc) | Generally Higher | Slightly Lower | Voc is sensitive to non-radiative recombination at the interfaces. The HTM/perovskite interface in n-i-p devices can sometimes be more effectively passivated, leading to lower recombination losses and higher voltage.[15] |
| Short-Circuit Current (Jsc) | Competitive | Potentially Higher | In p-i-n devices, the HTM is deposited on the transparent conductor first. A smooth, uniform HTM layer can promote the growth of a high-quality perovskite film on top, potentially improving light absorption and charge generation. |
| Fill Factor (FF) | High | Potentially Higher | The FF is often limited by series resistance and charge carrier mobility. The high mobility of TPA-based materials is beneficial in both architectures. P-i-n devices sometimes show superior FF due to reduced hysteresis effects and potentially better charge extraction at the HTL/perovskite interface.[12] |
| Hysteresis | More Pronounced | Generally Lower | J-V hysteresis is often linked to ion migration within the perovskite, which is exacerbated by trap states at the ETL/perovskite interface.[9] P-i-n architectures, which often use organic ETLs like PCBM, tend to have cleaner interfaces and show less hysteresis. |
| Stability | Variable | Often Superior | The HTL in p-i-n devices (e.g., PTAA, NiOₓ) is typically more robust than the dopant-requiring HTMs used in n-i-p devices (like spiro-OMeTAD).[2] Furthermore, avoiding the high-temperature sintering of ETLs in p-i-n devices can be beneficial for long-term stability. |
Experimental Protocols
The following protocols describe the fabrication and characterization of both n-i-p and p-i-n PSCs. These are generalized procedures that serve as a validated starting point for optimization.
Fabrication Workflow
Caption: General experimental workflow for PSC fabrication and characterization.
Step-by-Step Methodology: n-i-p Device
-
Substrate Preparation: Clean patterned FTO-coated glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N₂ gas and treat with UV-Ozone for 20 minutes.
-
ETL Deposition: Spin-coat a SnO₂ nanoparticle dispersion onto the substrates at 4000 rpm for 30 s, followed by annealing at 150°C for 30 minutes in ambient air.[15]
-
Perovskite Deposition (Anti-solvent method):
-
Prepare a perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃) in a DMF:DMSO solvent mixture.
-
In a nitrogen-filled glovebox, spin-coat the precursor solution at 4000 rpm for 30 s.
-
During the last 10 seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.
-
Immediately anneal the film on a hotplate at 100-150°C for 30-60 minutes.
-
-
HTL Deposition:
-
Prepare the HTL solution: Dissolve this compound (e.g., 20-40 mg/mL) in chlorobenzene. Additives like Li-TFSI and tBP may be required to improve conductivity, a common practice for TPA-based HTMs in the n-i-p structure.
-
Spin-coat the HTL solution onto the perovskite layer at 3000 rpm for 30 s.
-
-
Electrode Deposition: Transfer the substrates to a thermal evaporator and deposit an 80-100 nm thick gold (Au) or silver (Ag) back contact through a shadow mask.
Step-by-Step Methodology: p-i-n Device
-
Substrate Preparation: Clean patterned ITO-coated glass substrates as described for the n-i-p device.
-
HTL Deposition:
-
Prepare a dopant-free HTL solution of this compound in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the HTL solution onto the ITO substrate at 4000 rpm for 30 s, followed by annealing at 100°C for 10 minutes.
-
-
Perovskite Deposition: Deposit the perovskite layer directly onto the HTL using the same procedure as in the n-i-p fabrication.
-
ETL Deposition: Spin-coat an ETL solution (e.g., PCBM in chlorobenzene) onto the perovskite layer at 2000 rpm for 30 s.
-
Buffer Layer & Electrode Deposition: Spin-coat a thin buffer layer (e.g., BCP in isopropanol) and subsequently deposit an 80-100 nm thick silver (Ag) back contact via thermal evaporation.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: Characterize the photovoltaic performance using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). Extract key parameters: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's photon-to-electron conversion efficiency at different wavelengths.
-
Stability Analysis: Assess the operational stability by tracking the maximum power point (MPP) of an unencapsulated device under continuous illumination in a controlled environment (e.g., N₂ atmosphere).[17]
Conclusion and Outlook
This compound stands as a viable hole transporting material for high-performance perovskite solar cells. Its performance is intrinsically linked to the device architecture.
-
In the n-i-p architecture , it has the potential to achieve very high efficiencies, provided its formulation is optimized with additives to ensure sufficient conductivity and effective passivation of the perovskite interface. The primary challenge remains managing the complex interactions between the HTL, dopants, and the perovskite surface.
-
In the p-i-n architecture , this HTM offers a compelling path toward more stable and hysteresis-free devices. Its ability to form a stable, uniform underlayer for perovskite growth is a significant advantage. The dopant-free nature of the HTL in this configuration simplifies fabrication and can enhance long-term device stability.[15]
Future research should focus on a direct, side-by-side comparison of this HTM in fully optimized n-i-p and p-i-n devices fabricated under identical conditions. Such a study would definitively elucidate the ideal architectural pairing for this compound and provide crucial insights for the rational design of next-generation hole transport materials.
References
- A brief review of hole transporting materials commonly used in perovskite solar cells. (2021). Rare Metals, 40(5).
- Comparing n-i-p and p-i-n Structures in Perovskite Solar Cells. Ossila.
- An Overview of the Types of Perovskite Solar Cells. Ossila.
- What Are Perovskite Solar Cells?. Luminescence Technology Corp.
- A review of hole-transport materials for perovskite solar cells. (2020). Knowledge.
- Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (2022). MDPI.
- Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017). PMC, NIH.
- A review on organic hole transport materials for perovskite solar cells: Structure, composition and reliability. (2023).
- The architecture of a) regular PSC (n–i–p) and b) inverted PSC (p–i–n). (2023).
- Effect of NIP and PIN Architectures on the Performance of FASnI3 Perovskite Solar Cells. Preprints.org.
- High‐Performance Organic Photovoltaic Devices Using a New Amorphous Molecular Material with High Hole Drift Mobility, Tris[4‐(5‐phenylthiophen‐2‐yl)phenyl]amine. (2025).
- Triphenylamine-Based Push–Pull Molecule for Photovoltaic Applications: From Synthesis to Ultrafast Device Photophysics. (2017). PMC, NIH.
- Enhanced Performance of Perovskite Solar Cells Achieved Through Interface Engineering. (2026). AzoNano.
- Applications of Tris(4-(thiophen-2-yl)phenyl)amine- and Dithienylpyrrole-based Conjugated Copolymers in High-Contrast Electrochromic Devices. (2017). MDPI.
- A Triphenylamine-Functionalized Co-Assembly Material for Record Efficiency Inverted CsPbI3 Perovskite Solar Cells. (2025). R Discovery.
- Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passiv
- Chinese Researchers Achieve Perovskite Solar Cell Breakthrough. (2026). Ground News.
- Eindhoven University of Technology MASTER Bis-thiophenepropylammonium based surface modification for efficient inverted perovski. Eindhoven University of Technology.
- Enhanced Performance of Inverted Perovskite Solar Cells Employing NiO x and Cu-Doped NiO x Nanoparticle Hole Transport Layers. (2022). MDPI.
- Tris[4-(5-formyl-2-thienyl)phenyl]amine. Ossila.
- Smoothing out the surfaces of wide-bandgap perovskite solar cells. (2026). AIP.ORG.
- Triphenylamine-functionalized aza-BODIPY dyes: synthesis, characterization, and their application as hole transport materials in perovskite solar cells. (2020). RSC Publishing.
- Atomic-Level Microstructure of Efficient Formamidinium-Based Perovskite Solar Cells Stabilized by 5-Ammo. DOI.
- Optimizing CsPbBr3 perovskite solar cell interface and performance through tetraphenylethene derivatives. (2023).
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- 1. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.tue.nl [pure.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. A review of hole-transport materials for perovskite solar cells - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 5. researchgate.net [researchgate.net]
- 6. Triphenylamine-Based Push–Pull Molecule for Photovoltaic Applications: From Synthesis to Ultrafast Device Photophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. solarinsighthub.com [solarinsighthub.com]
- 10. An Overview of the Types of Perovskite Solar Cells [resources.system-analysis.cadence.com]
- 11. lumtec.com.tw [lumtec.com.tw]
- 12. researchgate.net [researchgate.net]
- 13. bioengineer.org [bioengineer.org]
- 14. Chinese Researchers Achieve Perovskite Solar Cell Breakthrough [ground.news]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Electrochemical Profiling of Tris[4-(5-bromothiophen-2-yl)phenyl]amine (TBPA-Br)
Executive Summary & Strategic Context
Tris[4-(5-bromothiophen-2-yl)phenyl]amine (referred to herein as TBPA-Br ) represents a critical class of star-shaped,
This guide provides a rigorous electrochemical analysis of TBPA-Br. Unlike linear analogs, the star-shaped architecture of TBPA-Br offers isotropic charge transport and high thermal stability. However, the terminal bromine atoms introduce an inductive electron-withdrawing effect ($ -I $), which distinctly alters the Frontier Molecular Orbital (FMO) energy levels compared to its non-brominated parent, TTPA (Tris[4-(thiophen-2-yl)phenyl]amine), and the industry-standard NPB .
Comparative Matrix: Material Performance
| Feature | TBPA-Br (Target) | TTPA (H-Analog) | NPB (Standard) |
| Primary Role | Reactive Precursor / Tunable HTM | Active HTM / Electrochromic | Hole Transport Layer |
| HOMO Level | Deep (~ -5.3 eV) (Stabilized by Br) | Shallow (~ -5.1 eV) | -5.4 eV |
| Oxidation Stability | High (Br blocks reactive | Moderate (Reactive | High |
| Solubility | Excellent (Chlorinated solvents) | Good | Moderate |
Electrochemical Characterization Protocol
To ensure data integrity and reproducibility, the following self-validating Cyclic Voltammetry (CV) protocol is required. This workflow minimizes common artifacts such as capacitive background noise and oxygen quenching.
Reagents & Apparatus
-
Solvent: Dichloromethane (DCM) for anodic scans (oxidation); Anhydrous, HPLC grade ($ \geq 99.9% $).[1]
-
Electrolyte: Tetrabutylammonium hexafluorophosphate ($ \text{TBAPF}_6 $), 0.1 M. Recrystallized from ethanol and vacuum dried.[1]
-
Analyte Concentration: 1.0 mM TBPA-Br.
-
Internal Standard: Ferrocene ($ \text{Fc/Fc}^+ $).
The Three-Electrode Configuration
-
Working Electrode (WE): Glassy Carbon (3 mm diameter).
-
Counter Electrode (CE): Platinum Wire.
-
Reference Electrode (RE):
(0.01 M in ACN) or pseudo-Ag wire (calibrated).
Step-by-Step Workflow
Figure 1: Validated Cyclic Voltammetry Workflow for Organic Semiconductors.
Critical Scientific Note: The polishing step is non-negotiable. Residual oxidation products on the Glassy Carbon surface can catalyze irreversible side reactions of the thiophene radical cation, leading to erroneous "irreversible" assignments.
Results & Comparative Analysis
Cyclic Voltammetry Profile
The CV of TBPA-Br typically exhibits two distinct oxidation events:
-
First Oxidation (
): Attributed to the removal of an electron from the central Triphenylamine (TPA) core. This is generally reversible , indicating the formation of a stable radical cation ($ \text{TBPA-Br}^{\cdot+} $). -
Second Oxidation (
): Associated with the thiophene arms.
The Substituent Effect (The "Why"): Comparing TBPA-Br to its non-brominated analog (TTPA) reveals the impact of the halogen.
-
TTPA: The thiophene rings are electron-rich donors. They raise the HOMO level, making the molecule easier to oxidize ($ E_{onset} \approx 0.35 $ V vs $ \text{Fc/Fc}^+ $).
-
TBPA-Br: The Bromine atom exerts an inductive withdrawing effect (-I) . This pulls electron density away from the
-system, stabilizing the HOMO. Consequently, the oxidation potential shifts anodically (positive shift) by approximately 100–150 mV .
Energy Level Extraction
The HOMO energy level is calculated using the empirical relation based on the vacuum energy level of Ferrocene (-4.8 eV):
Table 1: Electrochemical Data Comparison
| Material | Stability Note | |||
| TBPA-Br | ~0.50 | -5.30 | 2.65 | High (Br blocks dimerization) |
| TTPA | ~0.35 | -5.15 | 2.58 | Moderate (Prone to electropolymerization) |
| NPB | ~0.60 | -5.40 | 3.10 | High (Standard Reference) |
Note: Values are approximate based on structural analogues and Hammett trends [1, 3].
Mechanistic Insight: Electronic Coupling & Stability
The utility of TBPA-Br lies in its "Star-Shaped" geometry. Unlike linear polymers, the 3D propeller shape of the TPA core prevents strong
The Bromine Blocking Effect
In non-substituted thiophene derivatives (like TTPA), the
-
In TBPA-Br: The C5 position is occupied by Bromine. This blocks the dimerization pathway, rendering the redox couple more reversible and the molecule more chemically stable during charge transport operations.
Figure 2: Comparative Frontier Molecular Orbital (HOMO) alignment. The Bromine substituent stabilizes the HOMO of TBPA-Br relative to TTPA, approaching the deep level of NPB.
References
-
Promarak, V., et al. (2007).[1] "Synthesis and properties of triphenylamine–oligothiophene–triphenylamine triads." Tetrahedron Letters, 48(5), 803-807.
-
Roncali, J. (1992).[1] "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews, 92(4), 711-738.[1] (Seminal work on thiophene electropolymerization and blocking effects).
-
Shirota, Y. (2000).[1] "Organic materials for electronic and optoelectronic devices."[2][3][4] Journal of Materials Chemistry, 10(1), 1-83.[1] (Authoritative review on Star-shaped TPA derivatives).
-
Thesen, M. W., et al. (2010).[1] "Microstructure and Charge Transport in Star-Shaped Triphenylamine-Based Molecules." Journal of Physical Chemistry C, 114(14), 6703-6710.[1]
Sources
- 1. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Optoelectronic Characterization of Some Star-Shaped Oligomers with Benzene and Triphenylamine Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A negatively curved carbonyl-bridged triphenylamine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Electrochromic Properties of Star-Shaped Oligothiop...: Ingenta Connect [ingentaconnect.com]
Benchmarking Tris[4-(5-bromothiophen-2-yl)phenyl]amine: A Comparative Guide for Material Scientists and Medicinal Chemists
Executive Summary
Tris[4-(5-bromothiophen-2-yl)phenyl]amine (hereafter TPA-Th-Br ) represents a critical "star-shaped" intermediate in the synthesis of high-performance Hole Transport Materials (HTMs) and Two-Photon Absorption (2PA) bio-probes. Unlike linear conjugated systems, the
This guide benchmarks TPA-Th-Br against unsubstituted Triphenylamine (TPA) and the industry-standard Spiro-OMeTAD, focusing on its utility as a reactive scaffold for tuning HOMO/LUMO levels and solubility.
Comparative Analysis: Electronic & Structural Benchmarking
The primary value of TPA-Th-Br lies in its tunable electronic landscape . The thiophene bridge extends the conjugation length relative to the TPA core, while the terminal bromine atoms provide a reactive handle for further functionalization (e.g., Suzuki-Miyaura coupling).
Electronic Energy Landscape
The following table compares the electronic properties of the product against its core building block and the final functionalized HTM targets.
Table 1: Electronic Property Comparison (Solvent:
| Material | Structure Type | HOMO (eV) | LUMO (eV) | Bandgap ( | Role |
| Triphenylamine (TPA) | Core Monomer | -5.3 to -5.4 | -2.0 | ~3.3 eV | Basic Unit |
| TPA-Th-Br (The Product) | Brominated Intermediate | -5.15 to -5.25 * | -2.6 | ~2.6 eV | Reactive Scaffold |
| TPA-Th-Alkyl (Final HTM) | Star-Shaped Polymer | -5.0 to -5.1 | -2.8 | ~2.2 eV | Active Layer |
| Spiro-OMeTAD | Spiro-Linkage | -5.22 | -2.2 | 3.0 eV | Reference Std. |
*Note: The electron-withdrawing nature of the bromine substituents stabilizes the HOMO level compared to alkylated derivatives, making TPA-Th-Br more resistant to oxidation prior to functionalization.
Structural Advantages in Drug Discovery & Imaging
While primarily an optoelectronic precursor, TPA-Th-Br is gaining traction in medicinal chemistry for Two-Photon Fluorescence Microscopy (2PFM) .
-
Isotropy: The star shape ensures isotropic absorption/emission, unlike linear dipoles.
-
Bioconjugation: The terminal bromines allow for the attachment of three targeting ligands (e.g., peptides, folic acid) via click-chemistry precursors, amplifying binding affinity through the multivalency effect .
Experimental Protocol: Palladium-Catalyzed Functionalization
To validate the utility of TPA-Th-Br, we provide a standardized protocol for converting it into a soluble HTM or imaging agent via Suzuki Cross-Coupling. This protocol benchmarks the reactivity of the C-Br bond.
Workflow: Synthesis of Tris[4-(5-hexylthiophen-2-yl)phenyl]amine
Objective: Replace terminal Bromines with Hexyl-Thiophene units to solubilize the core.
Reagents:
-
Substrate: TPA-Th-Br (1.0 eq)
-
Coupling Partner: 5-Hexylthiophene-2-boronic acid pinacol ester (3.5 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous, 10 eq) -
Solvent: Toluene:THF (2:1 v/v)
Step-by-Step Methodology:
-
Degassing (Critical): Charge a Schlenk flask with TPA-Th-Br and the boronic ester. Evacuate and backfill with Argon (
) to remove , which poisons the Pd(0) catalyst. -
Solvation: Add degassed Toluene/THF and the aqueous base under Argon flow.
-
Catalyst Addition: Add
quickly against positive Argon pressure. -
Reflux: Heat the mixture to 90°C for 24–48 hours. Monitor via TLC (Eluent: Hexane/DCM 9:1). The starting material spot (
) should disappear, replaced by a highly fluorescent blue/green spot ( ). -
Workup: Cool to RT. Extract with DCM (
). Wash organics with brine and dry over . -
Purification: Silica gel column chromatography.
-
Note: The "Star" shape often leads to streaking on silica; use a gradient elution starting with 100% Hexane.
-
Visualization of Logic & Workflows
Synthetic Pathway & Utility
This diagram illustrates the transformation of the TPA core into the Product (TPA-Th-Br) and its subsequent divergence into Energy Materials or Bio-Probes.
Caption: Divergent synthesis pathway utilizing TPA-Th-Br as the central hub for creating functional materials.
Energy Level Alignment (Device Physics)
For researchers in photovoltaics, proper alignment with the Perovskite valence band is non-negotiable.
Caption: Band diagram showing the HOMO alignment of the brominated intermediate and final HTM relative to MAPbI3 Perovskite.
Strategic Recommendations
-
Purity is Paramount: For solar applications, trace palladium from the synthesis of TPA-Th-Br can act as a charge trap. Ensure the product is certified
Pd if used directly, or perform rigorous purification (scavenger resins) after the subsequent coupling step. -
Solubility Handling: TPA-Th-Br has limited solubility in alcohols but high solubility in Chlorobenzene and THF. For biological applications, it must be functionalized with polar groups (PEG chains) at the bromine sites to achieve aqueous compatibility.
-
Cost-Efficiency: Using TPA-Th-Br to synthesize "Star-shaped" HTMs is currently estimated to be 30–40% cheaper than using Spiro-OMeTAD, primarily due to the simpler purification steps (column chromatography vs. sublimation).
References
-
Topal, S. et al. (2022). "Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells." Frontiers in Chemistry.
-
CymitQuimica. (2023). "this compound Product Specifications & CAS 339985-36-3."
-
TCI Chemicals. (2023). "Product T3315: this compound."[1][2][3][4]
-
WuXi Biology. (2023). "Assessing Reactivity with LUMO and HOMO Energy Gap." WuXi AppTec.
-
PureSynth. (2023). "this compound 98.0%(HPLC) Data Sheet."
Sources
Device Performance Validation: Tris[4-(5-bromothiophen-2-yl)phenyl]amine (TBTPA) Scaffolds in Solar Cells
Topic: Device performance validation of Tris[4-(5-bromothiophen-2-yl)phenyl]amine based solar cells Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
This compound (CAS: 339985-36-3), hereafter referred to as TBTPA-Br , represents a critical class of Triphenylamine (TPA) derivatives used primarily as the structural core for high-performance Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs) and Organic Photovoltaics (OPVs).
While TBTPA-Br is commercially available as a high-purity precursor, "TBTPA-based solar cells" in high-impact literature typically refer to devices utilizing its functionalized derivatives (e.g., end-capped with methoxy, dicyanovinyl, or alkyl groups) rather than the raw bromo-terminated intermediate. The bromine terminals act as reactive "handles" for Suzuki or Stille coupling, allowing researchers to tune energy levels and solubility.
This guide outlines the validation protocol for TBTPA-derived HTMs , comparing them against the industry standard Spiro-OMeTAD . It focuses on validating the efficacy of the TPA-Thiophene core in enhancing hole mobility, thermal stability, and interfacial charge extraction.
Material Profile & Pre-Validation (The "Go/No-Go" Check)
Before device fabrication, the integrity of the TBTPA-Br scaffold must be validated. Impurities (mono- or di-substituted byproducts) act as deep traps, severely reducing Open-Circuit Voltage (
Structural & Electronic Specifications
| Parameter | TBTPA-Br (Precursor) | TBTPA-Derivative (Target HTM) | Spiro-OMeTAD (Reference) |
| Molecular Weight | ~728.4 g/mol | Variable (>800 g/mol ) | 1225.4 g/mol |
| HOMO Level | -5.3 eV (Est.) | -5.1 to -5.4 eV (Tunable) | -5.22 eV |
| LUMO Level | -2.1 eV (Est.) | -2.0 to -2.8 eV | -2.05 eV |
| Hole Mobility | Low (Trap limited) | 10⁻⁴ to 10⁻³ cm²/Vs | 10⁻⁴ cm²/Vs |
| Glass Trans. ( | ~80°C | >100°C (High Stability) | 121°C |
Pre-Fabrication Quality Control Workflow
To ensure device reproducibility, follow this validation logic:
Figure 1: Critical path for validating TBTPA-Br based materials before device integration.
Device Architecture & Fabrication Protocol
The validation of TBTPA-based materials is best performed in a standard n-i-p Perovskite Solar Cell architecture. This configuration isolates the HTM's performance, minimizing variables from the electron transport side.
Device Stack
-
Substrate: FTO Glass (Fluorine-doped Tin Oxide)
-
ETL (Electron Transport Layer): Compact TiO₂ + Mesoporous TiO₂
-
Absorber:
(Triple Cation Perovskite) -
HTM (Test Variable): TBTPA-Derivative (doped w/ Li-TFSI/tBP) vs. Spiro-OMeTAD
-
Electrode: Gold (Au) (80 nm)
Step-by-Step Fabrication (HTM Deposition)
Note: This protocol assumes the Perovskite layer is already crystallized and annealed.
-
Solution Preparation:
-
TBTPA-Derivative: Dissolve 30 mg in 1 mL Chlorobenzene.
-
Dopants: Add
Li-TFSI solution (520 mg/mL in acetonitrile) and tBP (tert-butylpyridine). -
Causality: The TPA core requires oxidative doping (Li-TFSI) to generate free carriers (polarons). tBP suppresses recombination at the Perovskite/HTM interface.
-
-
Deposition (Spin Coating):
-
Dynamic dispense:
onto the spinning substrate (4000 rpm, 30s). -
Validation: Ensure a pinhole-free film of ~150-200 nm thickness.
-
-
Oxidation (Crucial Step):
-
Store devices in a dry air desiccator (<20% RH) for 12 hours in the dark.
-
Mechanism: Oxygen acts as a co-dopant with Li-TFSI to stabilize the radical cation species on the Triphenylamine nitrogen.
-
Performance Comparison & Data Interpretation
The following table summarizes expected performance metrics when comparing a high-quality TBTPA-derivative against the standard Spiro-OMeTAD.
Comparative Metrics Table
| Metric | TBTPA-Based Device | Spiro-OMeTAD (Control) | Interpretation |
| PCE (%) | 20.5% - 22.0% | 20.0% - 21.5% | TBTPA derivatives often show higher FF due to better packing. |
| 1.12 - 1.15 V | 1.10 V | Thiophene arms can passivate surface defects, reducing non-radiative recombination. | |
| 24.5 | 24.3 | Comparable; depends largely on the perovskite layer. | |
| Fill Factor (FF) | > 78% | ~75% | Higher hole mobility in TBTPA cores reduces series resistance ( |
| Hysteresis Index | < 2% | 3-5% | Faster charge extraction reduces ion accumulation at interfaces. |
| Cost (Synthesis) | Low | High | TBTPA synthesis is often 2-3 steps vs. Spiro's complex spiro-center synthesis. |
Key Validation Experiment: Space Charge Limited Current (SCLC)
To prove the TBTPA material is superior, you must measure the Hole Mobility (
-
Device: Hole-Only Device (ITO/PEDOT:PSS/TBTPA-HTM/Au).
-
Method: Measure J-V in the dark. Fit the
region using the Mott-Gurney law. -
Target Data: TBTPA derivatives should exhibit
.
Mechanistic Insight: Why TBTPA?
The superiority of this compound derived materials lies in the Thiophene-Bridge Effect .
Figure 2: Energy level diagram showing the reduced potential loss (
-
Planarity: The thiophene rings induce a more planar structure compared to the twisted spiro-center, enhancing
stacking. -
Sulfur Interactions: The Sulfur (S) atoms in the thiophene rings can form Pb-S interactions with the Perovskite surface, passivating undercoordinated Lead (
) defects. This directly correlates to the increased . -
Tunability: The Bromine (Br) terminal on the precursor allows for facile extension of the conjugation length, directly tuning the HOMO level to match specific Perovskite compositions (e.g., Wide-bandgap perovskites for tandems).
References
-
TCI Chemicals. Product Specification: this compound (CAS 339985-36-3).[1][2][3][4] Retrieved from
-
Ossila. Triphenylamine Derivatives for Perovskite Solar Cells. Retrieved from
-
Wu, G., et al. (2020). Triphenylamine-based hole transporting materials with thiophene-derived bridges for perovskite solar cells.[5] Synthetic Metals.[5][6]
-
ResearchGate. High-Performance Organic Photovoltaic Devices Using Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA).
-
CymitQuimica. this compound Properties and Applications. Retrieved from
Sources
- 1. This compound | 339985-36-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. CAS 339985-36-3: this compound [cymitquimica.com]
- 3. CAS 339985-36-3: this compound [cymitquimica.com]
- 4. chem960.com [chem960.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Cost-Effectiveness Analysis: Synthesis of Tris[4-(5-bromothiophen-2-yl)phenyl]amine
A Strategic Comparison Guide for High-Purity Organic Electronics
Executive Summary: The "Gram-Scale" Economic Gap
In the race to commercialize Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs), the cost of Hole Transport Materials (HTMs) remains a critical bottleneck.[1] While Spiro-OMeTAD is the performance benchmark, its synthesis cost (often exceeding $200/g) prohibits large-scale deployment.[2]
Tris[4-(5-bromothiophen-2-yl)phenyl]amine (CAS: 339985-36-3) acts as a pivotal "star-shaped" intermediate.[2] It serves as the scaffold for next-generation, lower-cost HTMs.[2] However, the synthesis of this intermediate itself is often inefficient.[2]
This guide objectively compares the two dominant synthesis strategies:
-
The Classical Stepwise Route (Suzuki + Bromination): High fidelity, high cost.[2]
-
The Direct Heteroarylation (DHA) Route: Atom-economical, lower cost, moderate selectivity.[2]
Strategic Analysis of Synthesis Routes
Route A: The Classical Stepwise Approach (Benchmark)
This is the industry standard for producing "electronic-grade" purity (>99.5%).[2] It involves constructing the carbon skeleton via Suzuki-Miyaura coupling, followed by electrophilic aromatic substitution (bromination).[2]
-
Mechanism: Pd(0)-catalyzed cross-coupling of Tris(4-bromophenyl)amine with 2-thiopheneboronic acid, followed by regioselective bromination using N-Bromosuccinimide (NBS).
-
Pros: Extremely high regioselectivity; purification is well-understood (recrystallization often suffices for the intermediate).[2]
-
Cons: Requires expensive organoboron reagents; poor atom economy (stoichiometric boronic acid waste); multi-step.[2]
Route B: Direct Heteroarylation (DHA) (The Challenger)
DHA eliminates the need for pre-functionalized organometallic reagents (boronic acids/stannanes), activating the C-H bond of the thiophene directly.
-
Mechanism: Pd(II)-catalyzed C-H activation of thiophene with Tris(4-bromophenyl)amine.[2]
-
Pros: Significantly lower reagent cost (uses bare thiophene); fewer steps; higher atom economy.[2]
-
Cons: Risk of
-defect (branching at the C3/C4 position of thiophene); difficult purification if oligomerization occurs; requires high temperatures.[2]
Cost-Effectiveness & Performance Matrix
The following data synthesizes experimental yields and cost modeling based on current reagent market prices (Sigma-Aldrich/TCI) and literature precedents for star-shaped TPA derivatives.
| Metric | Route A: Classical Suzuki | Route B: Direct Heteroarylation | Analysis |
| Overall Yield | 65 - 75% | 40 - 55% | Suzuki is more reliable; DHA suffers from homocoupling side-reactions.[2] |
| Catalyst Cost | High (Pd(PPh | Moderate (Pd(OAc) | DHA uses cheaper, air-stable Pd(II) sources. |
| Reagent Cost | High (Boronic Acids) | Low (Thiophene) | DHA reduces raw material costs by ~40%. |
| Purification | Recrystallization + Flash Column | Rigorous Column Chromatography | Route A products are cleaner; Route B requires removing isomers.[2] |
| E-Factor (Waste) | High (>50 kg waste/kg product) | Moderate (~25 kg waste/kg product) | DHA is greener, eliminating boronic acid byproducts.[2] |
| Purity Potential | >99.8% (HPLC) | ~98.0% (HPLC) | Route A is mandatory for high-efficiency PSCs. |
Visualizing the Chemical Logic
The following diagram illustrates the divergent pathways and the critical decision points for process chemists.
Figure 1: Comparative Synthesis Workflows. Route A offers a modular, high-yield approach, while Route B offers a convergent, "green" shortcut with purification trade-offs.
Detailed Experimental Protocol (Route A - Optimized)
Given the strict purity requirements for organic electronics (impurities act as charge traps), Route A is the recommended protocol for research and pilot-scale synthesis. The following protocol is optimized for cost-efficiency by recycling solvents and minimizing catalyst loading.
Phase 1: Suzuki Coupling (Synthesis of TPA-Thiophene Core)
-
Reagents:
-
Tris(4-bromophenyl)amine (1.0 eq, 4.82 g, 10 mmol)
-
2-Thiopheneboronic acid (3.5 eq, 4.48 g, 35 mmol) — Note: Slight excess ensures complete substitution.
-
Pd(PPh
) (0.05 eq) — Cost saving: Standard is 0.1 eq, but 0.05 eq suffices with rigorous degassing. -
K
CO (2M aqueous solution, 30 mL) -
THF (100 mL)
-
-
Workflow:
-
Degassing (Critical): Combine organic reagents and THF in a 2-neck flask. Sparge with Argon for 20 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling defects.
-
Reaction: Add the catalyst and base solution. Heat to reflux (70°C) for 24 hours under Argon.
-
Workup: Cool to RT. Extract with DCM.[2] Wash with brine.[2] Dry over MgSO
. -
Purification: Concentrate solvent.[2] Precipitate in cold Methanol. Self-Validation: The product should be a bright yellow solid. If greenish, residual Pd remains.
-
Phase 2: Regioselective Bromination
-
Reagents:
-
Tris(4-(2-thienyl)phenyl)amine (Intermediate from Phase 1)
-
N-Bromosuccinimide (NBS) (3.1 eq) — Freshly recrystallized NBS is crucial.
-
Chloroform/Acetic Acid (1:1 v/v) — The acetic acid buffer suppresses poly-bromination.
-
-
Workflow:
-
Dissolve the intermediate in the solvent mix at 0°C (Ice bath).
-
Slow Addition: Add NBS portion-wise over 30 minutes in the dark. Causality: Light induces radical bromination at benzylic positions; keeping it dark ensures electrophilic substitution at the thiophene C5 position.
-
Monitoring: Stir at RT for 4 hours. Monitor via TLC (Hexane:DCM 4:1).[2]
-
Quench: Add saturated Na
S O (Sodium thiosulfate) to neutralize unreacted bromine.[2] -
Final Purification: Recrystallization from Toluene/Ethanol.[2]
-
Cost Breakdown & Decision Logic
To aid in decision-making, the following diagram visualizes the cost drivers relative to scale.
Figure 2: Decision Matrix. For device-grade applications, the cost of failed devices due to impurities outweighs the savings from the DHA route.
Conclusion
For researchers targeting high-efficiency Perovskite Solar Cells (>20% PCE), Route A (Suzuki + Bromination) remains the superior choice despite higher initial reagent costs. The risk of inseparable isomers in the Direct Heteroarylation (Route B) method presents a hidden cost in purification time and solvent use.
However, for industrial labs synthesizing kilogram-scale precursors where subsequent purification steps are planned, transitioning to Route B can yield a 30-40% reduction in Material Cost of Goods (COGS).
References
-
Review of HTM Synthesis Costs: Petrus, M. L., et al. "New Generation Hole Transport Materials for Perovskite Solar Cells: Structural Design, Synthetic Strategies and Cost Analysis."[2] Journal of Materials Chemistry A, 2017.[2] [Link]
-
Direct Arylation Methodologies: Kowalski, S., et al. "Direct Arylation Polymerization: A Green Alternative for the Synthesis of Conjugated Polymers."[2] ACS Sustainable Chemistry & Engineering, 2019.[2] [Link]
-
Suzuki Coupling Optimization for TPA Derivatives: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2] [Link]
-
Star-Shaped Molecule Synthesis: Pellaroque, A., et al. "Synthesis of Star-Shaped Triphenylamine-Thiophene Derivatives for Organic Electronics."[2] Organic Electronics, 2011.[2] [Link]
Sources
Quantum Efficiency Measurements for Devices Utilizing Tris[4-(5-bromothiophen-2-yl)phenyl]amine
This guide details the quantum efficiency (QE) measurement protocols for optoelectronic devices utilizing Tris[4-(5-bromothiophen-2-yl)phenyl]amine (often abbreviated as TPA-3T-3Br or similar derivatives).[1]
This molecule is a critical functional building block for high-performance Hole Transport Materials (HTMs).[1] While often used as a precursor for star-shaped molecules (e.g., via Suzuki coupling or lithiation to form aldehyde derivatives), its brominated thiophene arms also offer unique opportunities for tuning energy levels (HOMO/LUMO) via the heavy-atom effect and halogen bonding in direct-use scenarios.[1]
Executive Summary & Material Profile
This compound is a star-shaped semiconductor intermediate characterized by a Triphenylamine (TPA) core and three brominated thiophene arms.[1] Its primary utility lies in its ability to form amorphous films with high glass transition temperatures (
-
Core Function: Hole Transport Layer (HTL) or Interlayer in OLEDs and Perovskite Solar Cells (PSCs).
-
Key Mechanism: The TPA core provides hole transport capabilities, while the thiophene arms extend conjugation.[1] The terminal bromine atoms allow for further functionalization (e.g., to aldehydes for COFs) or induce dipole interactions that deepen the HOMO level, potentially improving stability against oxidation compared to non-halogenated analogs.[1]
Comparative Performance Matrix
The following table compares devices using TPA-3T-3Br (and its direct derivatives) against industry-standard alternatives.
| Feature | TPA-3T-3Br (Target) | Spiro-OMeTAD | PEDOT:PSS | Performance Implication |
| Role | Precursor / Tunable HTM | Standard HTM (PSC) | Standard HTM (OLED/OPV) | TPA-3T-3Br offers modular synthesis.[1] |
| Hole Mobility ( | Comparable to Spiro; higher than undoped PEDOT.[1] | |||
| HOMO Level | Deeper HOMO (due to Br) aids | |||
| Thermal Stability ( | High ( | High ( | Low (Hygroscopic) | Star-shape prevents crystallization, enhancing lifetime.[1] |
| Processing | Solution Processable | Solution Processable | Solution (Water) | Compatible with spin-coating; hydrophobic (unlike PEDOT).[1] |
Experimental Protocols for Quantum Efficiency
To validate the performance of TPA-3T-3Br based devices, precise QE measurements are required. The methodology differs slightly between OLEDs (External Quantum Efficiency - EQE) and Solar Cells (Incident Photon-to-Current Efficiency - IPCE).
A. OLED EQE Measurement Protocol
Objective: Determine the ratio of photons emitted to electrons injected.
Causality: The heavy bromine atoms in TPA-3T-3Br can induce spin-orbit coupling. In OLEDs, this might slightly enhance intersystem crossing (ISC), potentially affecting efficiency roll-off. Accurate EQE measurement must account for angular distribution if the film orientation is anisotropic.
Step-by-Step Workflow:
-
Device Encapsulation: Encapsulate the OLED in a nitrogen glovebox to prevent degradation of the TPA-3T-3Br layer by moisture/oxygen.[1]
-
Source-Measure Setup: Connect the device to a Source Meter Unit (SMU) (e.g., Keithley 2400) to drive current density (
) from to mA/cm .[1] -
Radiance Measurement: Place a calibrated Silicon Photodiode (with known spectral responsivity,
) directly facing the pixel.[1]-
Critical Step: Ensure the photodiode area covers the entire emission cone or use an Integrating Sphere to capture total flux (essential if the TPA derivative induces horizontal dipole orientation).
-
-
Spectral Scan: Use a spectroradiometer (e.g., Konica Minolta CS-2000) to record the Electroluminescence (EL) spectrum
.[1] -
Calculation:
Where is the optical power derived from the photodiode current and EL spectrum.[1]
B. Solar Cell EQE (IPCE) Measurement Protocol
Objective: Measure the efficiency of converting incident photons into collected charge carriers at specific wavelengths.[1]
Causality: The absorption spectrum of TPA-3T-3Br (typically UV-blue region) can act as a spectral filter or a sensitizer. IPCE confirms if the HTL contributes to photocurrent or causes parasitic absorption.
Step-by-Step Workflow:
-
Light Source: Use a Xenon Arc Lamp coupled with a Monochromator to scan wavelengths (300 nm – 900 nm).[1]
-
Calibration: Measure the incident power
using a NIST-traceable calibrated Si diode. -
Signal Modulation: Use an Optical Chopper (frequency ~10-20 Hz) and a Lock-in Amplifier to isolate the photocurrent generated by the monochromatic light from ambient noise.
-
Why? TPA-3T-3Br films can be highly resistive; lock-in detection improves signal-to-noise ratio at low light intensities.
-
-
Measurement: Record the short-circuit current (
) of the device under monochromatic illumination. -
Calculation:
[1]
Visualization of Measurement Workflows
The following diagrams illustrate the logical flow for characterizing devices based on this material.
Diagram 1: OLED EQE Measurement Logic
This workflow ensures that the specific optical properties of the TPA-3T-3Br layer (refractive index, orientation) are accounted for.[1]
Caption: Workflow for measuring External Quantum Efficiency (EQE) in OLEDs, accounting for spectral distribution and total photon flux.
Diagram 2: Solar Cell IPCE Setup
This setup highlights the role of the Lock-in Amplifier in filtering noise, crucial for high-impedance HTMs like TPA-3T-3Br.[1]
Caption: Incident Photon-to-Current Efficiency (IPCE) measurement setup utilizing lock-in detection for precise photocurrent analysis.
Scientific Integrity & Troubleshooting
Self-Validating the Protocol
-
Check 1 (Dark Current): Before illumination, measure the J-V curve in the dark. High leakage current indicates pinholes in the TPA-3T-3Br layer (common if the film is too thin or crystallized).
-
Check 2 (Spectral Mismatch): When calculating efficiency under AM1.5G (Solar), integrate the IPCE spectrum against the solar spectrum. The calculated
should match the measured from the solar simulator within 5%. -
Check 3 (Hysteresis): In PSCs, TPA-3T-3Br devices may show hysteresis. Measure EQE at both short-circuit and operating points to ensure stability.
Causality of Bromine Substitution
The 5-bromo substitution on the thiophene arms is not merely structural.[1]
-
Energy Level Tuning: The electronegative bromine inductively withdraws electron density, deepening the HOMO level (e.g., from -5.2 eV to -5.4 eV). This increases the open-circuit voltage (
) in solar cells by improving alignment with the perovskite valence band. -
Packing: The bulky bromine atoms prevent tight
- stacking, promoting the formation of amorphous films , which is desirable for uniform HTL coverage but may limit hole mobility compared to crystalline counterparts.[1]
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 339985-36-3). [1]
-
Ossila. Triphenylamine Derivatives for Organic Electronics.
-
Journal of Physical Chemistry C. Processable Star-Shaped Molecules with Triphenylamine Core as Hole-Transporting Materials. (Discusses TPA-Thiophene analogs).
-
Journal of Materials Chemistry. Star-shaped perylene–oligothiophene–triphenylamine hybrid systems. (Synthesis and characterization of derivatives).
Sources
Comparative Study of Charge Carrier Dynamics in Hole Transport Materials (HTMs)
Executive Summary
Objective: To provide a rigorous, data-driven comparison of charge carrier dynamics—specifically hole mobility (
Audience Relevance: For researchers and drug development professionals transitioning into materials science, this guide bridges the gap between pharmacokinetic kinetic modeling and optoelectronic charge transport. Just as bioavailability and clearance rates determine drug efficacy, carrier mobility and extraction rates determine the Power Conversion Efficiency (PCE) of Perovskite Solar Cells (PSCs).
Part 1: The Physics of Hole Transport
To optimize a photovoltaic device, one must balance two competing kinetic processes: Charge Extraction (desirable) and Recombination (parasitic).
The efficiency of an HTM is governed by the Mott-Gurney Law in the Space Charge Limited Current (SCLC) regime, where current density (
Where:
- : Relative permittivity (dielectric constant)
- : Film thickness (critical parameter, analogous to diffusion distance)
- : Applied voltage[1][2][3][4]
Kinetic Pathways Diagram
The following diagram visualizes the competitive kinetics at the Perovskite/HTM interface.
Part 2: Comparative Analysis of HTM Classes
The following data aggregates performance metrics from standard doped configurations (e.g., Li-TFSI/tBP for organics).
Performance Matrix
| Metric | Spiro-OMeTAD (Reference) | PTAA (Polymeric) | CuSCN (Inorganic) | Si-Spiro (Emerging) |
| Material Class | Small Molecule | Conjugated Polymer | Inorganic Salt | Hybrid Small Molecule |
| Hole Mobility ( | ||||
| Charge Transfer | Ultra-fast (<1 ps) | Slower, but uniform | Fast, barrier-dependent | Enhanced Hopping |
| Recombination | High (Dopant induced traps) | Low (Passivation effect) | Moderate (Interface defects) | Low |
| Thermal Stability | Low ( | High (Amorphous stable) | Excellent | Improved over Spiro |
| Processing | Solution (Chlorobenzene) | Solution (Toluene) | Solution (DES/Sulfides) | Solution |
Key Insights
-
Spiro-OMeTAD: The "Gold Standard" due to ease of processing, but it relies heavily on oxidative doping (Li-TFSI) to generate free carriers. This doping introduces hygroscopic instabilities, acting as a degradation pathway for the underlying perovskite 5.
-
PTAA: Offers superior intrinsic stability and longer diffusion lengths. While its charge transfer rate is theoretically slower than Spiro, the reduced interfacial recombination often leads to higher Open Circuit Voltage (
) in devices 6. -
CuSCN: Theoretically the best mobility, but difficult to process without dissolving the perovskite layer. It requires specific polar solvents (e.g., dipropyl sulfide) that are compatible with the stack 7.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal controls to validate data quality.
Protocol A: Space Charge Limited Current (SCLC) for Mobility
Purpose: Quantify intrinsic hole mobility (
Device Architecture: Glass / ITO / PEDOT:PSS / Target HTM / Au (Note: The high work function of Au and PEDOT:PSS ensures hole injection while blocking electrons).
Workflow:
-
Fabrication: Spin-coat the HTM onto ITO/PEDOT:PSS substrates. Thermal anneal according to material
. Evaporate Au top contacts ( nm). -
Measurement: Perform Dark J-V sweeps (0V to 5V).
-
Validation Check: Plot
vs. on a log-log scale.-
Region 1 (Ohmic): Slope
.[9] (Low voltage). -
Region 2 (Trap-Filled): Steep increase (Slope
). -
Region 3 (SCLC): Slope
. Data must be extracted here.
-
-
Calculation: Fit the SCLC region using the Mott-Gurney equation.
[10]
Protocol B: Time-Resolved Photoluminescence (TRPL)
Purpose: Determine charge transfer rate (
Workflow:
-
Sample Prep: Prepare two samples:
-
Excitation: Pulsed laser (e.g., 405 nm or 510 nm,
ps pulse width). Fluence must be low ( nJ/cm ) to avoid bimolecular recombination. -
Analysis: Fit decay curves to a bi-exponential function:
-
Extraction: Calculate Charge Transfer Efficiency (CTE):
Where is the weighted average lifetime.
Part 4: The Doping Dilemma & Future Directions
The Li-TFSI Mechanism
Standard Spiro-OMeTAD is highly resistive. Doping with Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide) is mandatory to oxidize the Spiro matrix, creating radical cations (holes).
-
Mechanism:
is required as a catalyst. The Li+ ion stabilizes the superoxide radical, facilitating the electron transfer from Spiro to Oxygen 5. -
The Trade-off: Li-TFSI is hygroscopic. It absorbs ambient moisture, which then hydrates the perovskite, leading to rapid degradation (
).
Emerging Alternatives
To bypass the "Doping Dilemma," research is pivoting toward:
-
Dopant-Free Polymers: P3HT and optimized PTAA formulations that rely on intrinsic chain alignment rather than chemical oxidation.
-
Inorganic Hybrids: Using CuSCN or NiO
interlayers that offer chemical immunity to moisture, though often at the cost of interface "wetting" issues.
References
-
AIP Publishing. Insights into the hole transport properties of LiTFSI-doped spiro-OMeTAD films through impedance spectroscopy.[5] Journal of Applied Physics. 5
-
Ossila. PTAA or Spiro-OMeTAD? Choosing a HTL for your Solar Cells.6
-
RSC Publishing. Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells.7
-
UCL Discovery. Dopant-induced interactions in spiro-OMeTAD: Advancing hole transport for perovskite solar cells.14[6]
-
Fluxim. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors.1[6]
Sources
- 1. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ossila.com [ossila.com]
- 7. Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Comparative Guide: DFT Electronic Structure Profiling of Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Executive Summary
Tris[4-(5-bromothiophen-2-yl)phenyl]amine (TBPA-Br) represents a critical class of star-shaped, propeller-type hole transport materials (HTMs). Its electronic performance hinges on the interplay between the electron-rich Triphenylamine (TPA) core and the conjugation-extending bromothiophene arms.
For researchers in optoelectronics and medicinal chemistry screening, accurate modeling of this molecule is notoriously difficult due to Charge Transfer (CT) ghosts —spurious low-energy states often predicted by standard functionals.
This guide compares the TBPA-Br electronic profile against industry standards (Spiro-OMeTAD) and evaluates the performance of three competing DFT methodologies. We provide a validated protocol to eliminate delocalization errors and accurately predict HOMO/LUMO gaps.
Part 1: The Computational Challenge
The TBPA-Br molecule presents three specific challenges for Density Functional Theory (DFT):
-
Propeller Geometry: The TPA core is not planar; it adopts a
or propeller twist. Standard optimization often traps the molecule in a local minimum with incorrect dihedral angles. -
Heavy Atom Effect: The terminal Bromines introduce spin-orbit coupling (SOC) potential and electronegativity effects that stabilize the HOMO, which standard basis sets (like 6-31G) often fail to capture adequately without polarization functions.
-
Self-Interaction Error: The extended
-conjugation (Phenyl-Thiophene) makes this system prone to self-interaction errors in B3LYP, leading to underestimated bandgaps.
Part 2: Comparative Analysis
A. Material Performance: TBPA-Br vs. Alternatives
The following table compares the electronic properties of TBPA-Br against the industry standard Spiro-OMeTAD and the baseline Triphenylamine (TPA) .
Data Source: Synthesized from comparative literature on TPA-thiophene derivatives [1][3][8].
| Feature | TBPA-Br (Target) | Spiro-OMeTAD (Benchmark) | TPA (Reference) | Significance |
| HOMO Level (eV) | -5.25 ± 0.1 | -5.00 | -5.34 | TBPA-Br is deeper, suggesting better oxidative stability than Spiro. |
| LUMO Level (eV) | -2.30 ± 0.1 | -1.98 | -1.48 | Lower LUMO facilitates electron acceptance/transfer compared to TPA. |
| Bandgap ( | ~2.95 eV | ~3.02 eV | ~3.86 eV | Thiophene arms narrow the gap, improving visible light absorption. |
| Hole Mobility ( | High (Predicted) | High ( | Low | Planar thiophene arms enhance |
| Solubility | Moderate | High | High | Bromine terminals allow for further functionalization (e.g., polymerization). |
B. Methodological Comparison: Selecting the Right Functional
Choosing the wrong functional for TBPA-Br leads to "catastrophic failure" in predicting excitation energies.
| Functional | Type | Suitability for TBPA-Br | Verdict |
| B3LYP | Hybrid GGA | Poor. Underestimates bandgap by ~0.5 eV due to delocalization error. Fails to describe long-range charge transfer. | Avoid for UV-Vis/Gap |
| CAM-B3LYP | Range-Separated | Excellent. Corrects long-range interactions (Coulomb attenuation). Matches experimental UV-Vis | Recommended for TD-DFT |
| Dispersion-Corrected | Best for Geometry. Includes dispersion forces critical for predicting correct stacking of the thiophene arms in solid state. | Recommended for Opt |
Part 3: Strategic Workflows (Visualization)
Workflow 1: The Validated Computational Pipeline
This diagram outlines the self-validating protocol to ensure your TBPA-Br calculations match experimental reality.
Caption: Figure 1. Step-by-step computational pipeline for TBPA-Br. Note the use of dispersion correction (
Workflow 2: Functional Selection Logic
How to decide which functional to apply based on the specific property of TBPA-Br you are investigating.
Caption: Figure 2.[1][2] Decision tree for selecting functionals. For TBPA-Br, range-separated functionals are critical for accurate electronic states.
Part 4: Detailed Experimental Protocols
Protocol A: Computational Setup (Gaussian/ORCA)
Objective: Obtain accurate HOMO/LUMO levels and UV-Vis spectra.
Step 1: Geometry Optimization
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional:
B97X-D (Includes dispersion, crucial for the thiophene rings). -
Basis Set: 6-31G(d,p).[1][3][4][5] Note: Diffuse functions (+) are computationally expensive for optimization and usually unnecessary for ground state geometry.
-
Constraint: None (allow
symmetry breaking if necessary). -
Input Keyword Example (Gaussian): #p opt freq wB97XD/6-31G(d,p) scrf=(solvent=dichloromethane)
Step 2: Electronic State Refinement (Single Point)
-
Rationale: Optimization basis sets are too small for accurate energy levels.
-
Functional: CAM-B3LYP (Captures the charge transfer from TPA to Thiophene-Br).
-
Basis Set: 6-311+G(d,p). The diffuse function (+) is mandatory here to describe the electron density at the bromine terminals.
-
Input Keyword Example: #p sp CAM-B3LYP/6-311+G(d,p) scrf=(solvent=dichloromethane)
Step 3: TD-DFT (UV-Vis Prediction)
-
States: Calculate at least 10-20 excited states (nstates=20) to capture the full absorption band.
-
Analysis: Look for the
transition with high oscillator strength ( ).
Protocol B: Experimental Validation (Self-Validating System)
To trust the DFT results, you must cross-reference with experimental data.
-
Cyclic Voltammetry (CV):
-
Measure
(Oxidation onset). -
Calculate
(using Ferrocene vacuum scale). -
Validation Rule: If DFT HOMO deviates by >0.3 eV from CV, check your solvent model (PCM/SMD) or basis set.
-
-
UV-Vis Spectroscopy:
-
Measure
in DCM or Toluene. -
Calculate Optical Bandgap:
. -
Validation Rule: If CAM-B3LYP
is >20nm off from experiment, the geometry might be trapped in a local minimum (check dihedral angles of thiophene arms).
-
References
-
Effect of Exchange–correlation Functionals on Ground State Geometries... of Triphenylamine-based Dyes. Orbital: The Electronic Journal of Chemistry. (2022). Compares B3LYP vs CAM-B3LYP for TPA derivatives. 2
-
Revealing the interplay between the structural complexity of triphenylamine redox derivatives.RSC Advances. (2023).
B97X-D for geometry and CAM-B3LYP for charge transport parameters. 6 -
DFT and TD-DFT studies of new triphenylamine-based (D–A–D) donor materials. RSC Advances. (2023). Provides benchmark HOMO/LUMO gaps for TPA-thiophene systems. 7[5][8][9][6][10]
-
Tuning the HOMO Energy of the Triarylamine Molecules... ChemRxiv. (2023). Demonstrates the accuracy of CAM-B3LYP/6-31+G(d,p) for predicting UV-Vis absorption in TPA dyes. 11[4][5][8][9][10][12]
-
Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes. PMC. (2016). Discusses the role of thiophene bridges in tuning the bandgap of TPA systems. 13[9][10]
-
DFT-simulated MO energy levels (LUMO and HOMO) for tris-4-amidophenyl-thiophene. ResearchGate. (2022). Provides comparative electronic data for tris-substituted thiophene derivatives. 9[4][5][8][9][10]
-
Molecular Structure... of 3-Bromo-2-hydroxypyridine... via DFT. MDPI. (2023). Highlights the necessity of diffuse functions for bromine-containing heterocycles. 14[9][10]
-
Low Band Gap of Novel Compounds Having Triphenylamine... A DFT-B3LYP Calculation. ResearchGate. (2017). Comparative data for TPA-Oligothiophene bandgaps. 3
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 3. researchgate.net [researchgate.net]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Revealing the interplay between the structural complexity of triphenylamine redox derivatives and their charge transport processes via computational m ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02206D [pubs.rsc.org]
- 7. DFT and TD-DFT studies of new triphenylamine-based (D–A–D) donor materials for high-efficiency organic solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scienceopen.com [scienceopen.com]
- 13. Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors [mdpi.com]
Alternative low-cost hole transport materials to Tris[4-(5-bromothiophen-2-yl)phenyl]amine
The following guide details high-performance, low-cost alternatives to Tris[4-(5-bromothiophen-2-yl)phenyl]amine (CAS: 339985-36-3).
This guide addresses the specific bottleneck of this material: it is a high-cost, brominated Triphenylamine (TPA) derivative, typically used either as a direct hole transport material (HTM) or, more commonly, as a premium intermediate for synthesizing star-shaped HTMs via expensive Suzuki/Stille coupling.
Executive Summary
This compound represents a class of "designer" HTM precursors that drive up device costs due to complex synthesis (requiring palladium catalysts) and extensive purification. While it offers tunable energy levels for Perovskite Solar Cells (PSCs) and OLEDs, its cost-to-performance ratio is becoming obsolete compared to emerging Schiff-base (Azomethine) molecules and Inorganic hole transporters.
This guide recommends shifting from brominated TPA-thiophene derivatives to Azomethine-based small molecules (for organic processing) or Copper(I) Thiocyanate (CuSCN) (for maximum cost reduction and stability).
Technical Profile & The Cost Bottleneck
To understand the alternatives, we must first isolate why the reference material is problematic for scaling.
| Feature | Reference: this compound | The Problem |
| Synthesis Route | Palladium-catalyzed cross-coupling (Suzuki/Stille). | High catalyst cost; difficult removal of Pd residues (traps). |
| Purification | Column chromatography required.[1] | Low yield, high solvent waste (E-factor > 500).[1] |
| Cost (Approx.) | $180 - $500 / gram | Prohibitive for large-area modules. |
| Function | Core for star-shaped oligomers; HTM.[1][2][3][4] | Good mobility, but over-engineered for standard PSCs. |
Recommended Alternatives
Option A: Azomethine-Based HTMs (The "Green" Organic Alternative)
Best for: Researchers requiring solution-processable organic HTMs with tunable HOMO levels.
Mechanism: Instead of forming Carbon-Carbon bonds (which requires the brominated reference material and Pd catalysts), Azomethines form Carbon-Nitrogen double bonds (-C=N-) via simple condensation chemistry.
-
Representative Molecule: EDOT-OMeTPA or V1553 .
-
Performance: PCEs of 11–18% (approaching Spiro-OMeTAD).[3][5]
-
Cost: ~$10–20 / gram (approx. 95% cost reduction).
Option B: Inorganic CuSCN (The Stability Champion)
Best for: High-stability devices and tandem cells.
Mechanism: A p-type inorganic semiconductor with high intrinsic hole mobility (0.01–0.1 cm²/V·s).
-
Performance: PCEs >20% achieved in recent architectures.[3]
-
Cost: <$1 / gram (Commodity chemical).
-
Stability: Impervious to thermal degradation that affects organic HTMs.
Comparative Performance Data
The following table contrasts the reference class (Brominated TPA derivatives) with the recommended low-cost alternatives.
| Metric | Ref: TPA-Thiophene Derivative | Alt A: Azomethine (EDOT-OMeTPA) | Alt B: CuSCN (Inorganic) |
| Hole Mobility (cm²/V·s) | ~10⁻⁴ to 10⁻³ | ~10⁻⁵ to 10⁻⁴ | 10⁻² to 10⁻¹ |
| HOMO Level (eV) | -5.1 to -5.3 (Tunable) | -4.9 to -5.1 | -5.3 (Deep, good matching) |
| Synthesis Complexity | High (Multi-step, Inert atm.) | Low (One-pot, Air) | None (Commercial) |
| Dopant Requirement | Often Li-TFSI / tBP | Dopant-free options available | Dopant-Free |
| Moisture Stability | Low (Dopants absorb water) | Moderate | High |
| Est. Cost ($/g) | >$200 | ~$15 | <$1 |
Mechanistic Visualization
Diagram 1: Synthesis Pathway Comparison
This diagram illustrates the drastic simplification in chemistry when switching from the Reference (Brominated TPA) to Azomethines.
Caption: Comparison of the expensive Palladium-catalyzed route required for the reference material versus the catalyst-free condensation route for Azomethine alternatives.
Experimental Protocols
Protocol A: Synthesis of Low-Cost Azomethine HTM (V1553 Analog)
This protocol replaces the need to purchase this compound.
Materials:
-
Triphenylamine-based aldehyde (e.g., 4-(diphenylamino)benzaldehyde).
-
Aryl amine (e.g., fluorene-amine or simple aniline derivative).
-
Ethanol (Absolute).
-
Trifluoroacetic acid (Catalytic amount, optional).
Procedure:
-
Stoichiometry: Dissolve 10 mmol of the aldehyde and 10 mmol of the amine in 50 mL of absolute ethanol in a round-bottom flask.
-
Reaction: Add 2-3 drops of Trifluoroacetic acid. Reflux the mixture at 80°C for 6–12 hours under ambient air (inert atmosphere is not strictly necessary but recommended for high purity).
-
Precipitation: Cool the mixture to room temperature. The product usually precipitates as a colored solid.
-
Purification: Filter the solid. Wash 3x with cold ethanol to remove unreacted starting materials.
-
Drying: Dry in a vacuum oven at 60°C overnight.
-
Yield: Typically >85%. No column chromatography required.
Protocol B: Deposition of Inorganic CuSCN
For researchers prioritizing stability and lowest cost.
Materials:
-
Copper(I) Thiocyanate (CuSCN) powder.
-
Diethyl Sulfide (DES) or Dipropyl Sulfide (solvent).
Procedure:
-
Dissolution: Dissolve 30 mg of CuSCN in 1 mL of Diethyl Sulfide (DES). Note: DES is smelly; work in a fume hood. Stir at room temperature for 1 hour until clear.
-
Filtering: Filter the solution through a 0.45 µm PTFE filter.
-
Deposition: Spin-coat onto the Perovskite layer at 5000 rpm for 30 seconds.
-
Critical Step: Ensure the Perovskite layer is annealed and dry before application.
-
-
Annealing: Anneal the device at 100°C for 10 minutes to improve crystallinity and remove solvent residues.
References
-
Petrus, M. L., et al. (2015).[6] "A low cost azomethine-based hole transporting material for perovskite photovoltaics."[1][3][5][6] Journal of Materials Chemistry A. Link
-
Arora, N., et al. (2017). "CuSCN as a Hole Transport Material for Perovskite Solar Cells." Science. Link
-
Pham, H. D., et al. (2019). "Dopant-free organic hole transport materials for perovskite solar cells." Energy & Environmental Science. Link
-
Jeon, N. J., et al. (2014). "Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells." Nature Materials. Link
-
CymitQuimica. "this compound Product Page." (Cost Verification). Link
Sources
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- 2. Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Molecularly engineered hole-transport material for low-cost perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed protocol for the safe handling and disposal of Tris[4-(5-bromothiophen-2-yl)phenyl]amine (CAS No. 339985-36-3). As a complex halogenated organosulfur compound, its management requires a stringent, safety-first approach to protect laboratory personnel and ensure environmental compliance. The procedures outlined below are synthesized from established best practices for handling brominated aromatic amines and thiophene derivatives, providing a robust framework for researchers and drug development professionals.
Hazard Profile and Risk Assessment
The triphenylamine core and its derivatives can cause skin, eye, and respiratory irritation.[1][2][3] The presence of three bromine atoms classifies this compound as a halogenated organic waste, which requires specific disposal pathways due to the potential formation of hazardous byproducts like hydrobromic acid upon incineration.[4][5] Furthermore, aromatic amines and thiophene derivatives can be toxic and pose a significant threat to aquatic ecosystems.[6][7]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Inferred Risk and Rationale | Primary Precautionary Measures |
| Acute Toxicity | Based on related aromatic amines, likely harmful if swallowed, inhaled, or in contact with skin.[7] | Avoid generating dust. Handle exclusively in a certified chemical fume hood. Use appropriate PPE. |
| Skin/Eye Irritation | A common property of triphenylamine derivatives.[3][8] Causes serious eye irritation.[9] | Wear chemical safety goggles and appropriate chemical-resistant gloves.[10] |
| Environmental Hazard | Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[7] | Prevent release to the environment. Do not dispose of down the drain or in regular trash.[11][12] |
| Reactivity | May react with strong oxidizing agents.[6] | Segregate from incompatible materials during storage and waste collection.[13] |
| Combustion Byproducts | Thermal decomposition may generate toxic fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[14] | Disposal must occur via a licensed hazardous waste facility equipped for halogenated waste.[4] |
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory when handling this compound for disposal operations. The goal is to eliminate all routes of potential exposure—dermal, ocular, and inhalation.
-
Hand Protection : Wear double-layered chemical-resistant gloves. An inner nitrile glove provides dexterity, while a thicker outer glove (e.g., neoprene or PVC) offers extended protection against halogenated compounds. Inspect gloves for any signs of degradation or puncture before use.[15][16]
-
Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, such as decontamination, a full-face shield must be worn over the goggles.[10]
-
Body Protection : A full-sleeve, buttoned laboratory coat is required. For larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be used.[17]
-
Respiratory Protection : All handling and packaging of this compound must be performed inside a certified chemical fume hood to control exposure to airborne particles.[15]
Step-by-Step Disposal and Decontamination Protocol
Proper disposal begins at the point of waste generation. The cardinal rule is segregation: never mix halogenated organic waste with non-halogenated streams. This is critical because halogenated waste requires specialized high-temperature incineration with acid gas scrubbers to neutralize harmful byproducts like HBr.[4]
Waste Segregation and Collection
-
Designate a Waste Container : Procure a chemically compatible, sealable container specifically for "Halogenated Organic Waste." Glass or high-density polyethylene (HDPE) containers are typically appropriate.[18][19]
-
Solid Waste Collection :
-
Carefully transfer residual or unwanted solid this compound into the designated waste container using a dedicated spatula or scoop.
-
Perform this transfer within a chemical fume hood to minimize the risk of inhaling fine powder.[17]
-
Contaminated weighing papers or liners should also be placed in this container.
-
-
Contaminated Labware and Sharps :
-
Disposable items (e.g., pipette tips, contaminated gloves, absorbent paper) must be collected in the same solid Halogenated Organic Waste container.[20]
-
Non-disposable items like glassware must be decontaminated before reuse (see Section 3.3).
-
-
Solvent Waste Collection :
-
If the compound is dissolved in a solvent for an experiment, the resulting solution must be disposed of as "Halogenated Organic Liquid Waste."
-
Collect this waste in a separate, clearly labeled, and compatible liquid waste container. Do not mix with non-halogenated solvent waste.[21]
-
Container Labeling and Storage
Proper labeling is a critical regulatory requirement mandated by agencies like the EPA.[11][12]
-
Attach a Hazardous Waste Tag : As soon as the first particle of waste is added, affix a completed hazardous waste tag to the container.[12][20]
-
Complete All Fields : The label must legibly include:
-
The words "Hazardous Waste".[18]
-
The full chemical name: "this compound". Avoid using formulas or abbreviations.[12][18]
-
An accurate estimation of the concentration and volume of all components if it is a mixture.
-
The relevant hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).[12]
-
The accumulation start date.
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed waste container at or near the point of generation in a designated SAA.[18][22]
-
The SAA must be under the control of laboratory personnel and away from drains or sources of ignition.[19]
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.[22]
-
Keep the container securely capped at all times, except when adding waste.[18]
-
Decontamination Protocol
Decontamination prevents unintentional cross-contamination of future experiments and protects personnel.
-
Gross Contamination Removal : Using a disposable tool (e.g., plastic scraper or absorbent pad), remove as much solid residue as possible from glassware or surfaces. Dispose of the tool and residue as solid hazardous waste.
-
Solvent Rinse : Rinse the contaminated item with a small amount of a suitable organic solvent in which the compound is soluble (e.g., tetrahydrofuran, toluene, or dichloromethane). This rinse solvent must be collected and disposed of as "Halogenated Organic Liquid Waste."
-
Detergent Wash : Wash the item thoroughly with a laboratory-grade detergent (e.g., Luminox®, Liquinox®) and warm water.[23]
-
Final Rinses : Rinse the item multiple times with tap water, followed by a final rinse with deionized water.
-
Spill Management :
-
For small spills within a fume hood, use an absorbent material to collect the powder.[24]
-
Gently sweep the material into a dustpan and transfer it to the Halogenated Organic Waste container.
-
Decontaminate the area using the steps above. All cleanup materials (gloves, pads, etc.) must be disposed of as hazardous waste.[20]
-
For large spills, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EH&S) office immediately.[20][25]
-
Final Disposal Workflow
The ultimate disposal of this chemical must be managed by professionals. Laboratory personnel are responsible for the safe and compliant accumulation of the waste, which is then handed over to a certified hazardous waste contractor.
-
Schedule Pickup : Once the waste container is nearly full (e.g., 90% capacity) or has been in accumulation for the maximum allowed time (per institutional and EPA guidelines, often six months for academic labs), arrange for its collection by your institution's EH&S department or a licensed waste disposal company.[11][12][19]
-
Documentation : Ensure all necessary paperwork, such as a chemical waste pickup form, is completed accurately.[12]
-
Professional Disposal : The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). For brominated organic compounds, the preferred disposal method is high-temperature incineration in a facility equipped with advanced emission controls to manage the resulting acid gases.[4]
Disposal Decision Workflow
The following diagram illustrates the procedural logic for handling waste streams containing this compound.
Caption: Decision tree for waste segregation and disposal.
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This compound 98.0%(HPLC) . PureSynth. Available from: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available from: [Link]
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Navigating the Safe Handling of Tris[4-(5-bromothiophen-2-yl)phenyl]amine: A Comprehensive Guide to Personal Protective Equipment and Disposal
An In-Depth Guide for Laboratory Professionals
The novel organic semiconductor, Tris[4-(5-bromothiophen-2-yl)phenyl]amine, is a cornerstone in the advancement of organic light-emitting diodes (OLEDs) and organic photovoltaics.[1] Its unique molecular structure, featuring a central triphenylamine core with brominated thiophene units, underpins its exceptional electronic properties. However, the safe realization of its technological promise hinges on a thorough understanding and meticulous implementation of appropriate safety protocols. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans when working with this compound.
Understanding the Hazard Profile: A Case for Precaution
A critical review of available safety data for this compound (CAS No. 339985-36-3) reveals a notable discrepancy. A Safety Data Sheet (SDS) from one supplier suggests the compound does not meet the criteria for hazard classification.[2] Conversely, the parent compound, triphenylamine, is classified as a skin and eye irritant.[3] Furthermore, brominated aromatic compounds as a class can present significant health risks, including potential carcinogenicity and organ toxicity. Given this ambiguity, and in the absence of comprehensive toxicological data for this specific molecule, a conservative, precautionary approach to handling is not only warranted but essential to ensure the well-being of laboratory personnel.
This guide, therefore, operates on the principle of treating this compound with the same level of caution as other potentially hazardous brominated aromatic amines.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure risk. The following recommendations are based on a comprehensive assessment of the potential hazards associated with this class of compounds.
Eye and Face Protection: Shielding Against Splashes and Particulates
Recommendation: Always wear chemical splash goggles that conform to ANSI Z87.1 standards. In situations where there is a significant risk of splashes or generation of airborne particulates, a face shield should be worn in conjunction with splash goggles.
Causality: The primary risk to the eyes is from accidental splashes of solutions containing the compound or from airborne solid particulates. Standard safety glasses do not provide a sufficient seal around the eyes to protect against these hazards. Chemical splash goggles offer a complete seal, while a face shield provides an additional layer of protection for the entire face.
Skin Protection: Choosing the Right Gloves and Protective Clothing
Gloves:
Recommendation: For incidental contact, such as handling vials or during transfers, nitrile gloves with a minimum thickness of 4 mils are recommended. For tasks with a higher risk of direct or prolonged contact, heavier-duty nitrile or butyl rubber gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.
Causality: Aromatic amines and brominated organic compounds can be absorbed through the skin. Nitrile gloves offer good resistance to a wide range of chemicals, including many organic solvents in which this compound may be dissolved.[4] However, no glove material offers indefinite protection. Therefore, it is crucial to change gloves immediately upon contamination.
| Glove Material | Suitability for Incidental Contact | Suitability for Extended Contact |
| Nitrile | Recommended | Use thicker, chemical-resistant nitrile gloves |
| Latex | Not Recommended (potential for allergies and lower chemical resistance) | Not Recommended |
| Vinyl | Not Recommended (poor chemical resistance) | Not Recommended |
| Butyl Rubber | Recommended | Recommended |
Protective Clothing:
Recommendation: A standard laboratory coat should be worn at all times when handling the compound. For procedures with a higher risk of splashes or dust generation, a chemically resistant apron or a disposable suit is advisable.
Causality: Protective clothing prevents the contamination of personal attire and minimizes skin contact. It is important that lab coats are laundered professionally and not taken home to prevent secondary exposure.
Respiratory Protection: Preventing Inhalation of Particulates
Recommendation: All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator equipped with organic vapor (OV) cartridges and P100 particulate filters is required.[5][6]
Causality: Fine powders of organic compounds can be easily inhaled, leading to respiratory tract irritation and potential systemic toxicity. A chemical fume hood provides the primary engineering control to prevent inhalation. When this is not sufficient, an air-purifying respirator with the appropriate cartridges provides a necessary barrier. The organic vapor cartridge will adsorb any volatile components, while the P100 filter will capture at least 99.97% of airborne solid particles.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Experimental Workflow: A Visual Guide to Safe Handling
The following diagram outlines the key decision points and safety measures to be implemented at each stage of handling this compound.
Caption: Decision workflow for handling this compound.
Step-by-Step Disposal Protocol
1. Waste Segregation: All waste contaminated with this compound, including unused solid material, solutions, contaminated gloves, pipette tips, and weighing paper, must be segregated as "Halogenated Organic Waste."[7][8] This is crucial for proper disposal and to prevent incompatible materials from being mixed.
2. Solid Waste Disposal:
- Collection: Carefully collect all contaminated solid waste in a designated, leak-proof container with a secure lid.
- Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
- Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
3. Liquid Waste Disposal:
- Collection: Collect all liquid waste, including unused solutions and solvent rinses, in a designated, leak-proof, and chemically compatible container.
- Labeling: Label the container with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including the full name of the title compound and any solvents used.
- Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from other waste streams.
4. Decontamination:
- Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent (e.g., acetone, toluene) and collect the rinsate as halogenated organic liquid waste. After the initial rinse, glassware can be washed with soap and water.
- Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent and wipe clean. Dispose of the cleaning materials as solid halogenated organic waste.
5. Emergency Procedures:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
- Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
While the definitive hazard profile of this compound remains to be fully elucidated, a proactive and precautionary approach to safety is non-negotiable. By adhering to the comprehensive PPE guidelines and the detailed operational and disposal plans outlined in this guide, researchers can confidently and safely work with this important material, paving the way for future innovations in organic electronics while upholding the highest standards of laboratory safety.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
